PAR-2-IN-1
Description
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Properties
IUPAC Name |
methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYKWCFRPDFUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of PAR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a multitude of inflammatory, painful, and proliferative diseases.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage and a "tethered ligand," presents a complex challenge for targeted drug development.[4][5] This technical guide provides an in-depth exploration of the PAR2 signaling pathway, the concept of biased agonism, and the mechanisms of action of its inhibitors. While specific, publicly available data on a compound designated "PAR-2-IN-1" is limited to its description as a PAR2 signaling pathway inhibitor with anti-inflammatory and anticancer effects, this document will delve into the established principles of PAR2 inhibition, utilizing data from well-characterized modulators to illuminate the core mechanisms relevant to any PAR2 inhibitor.
The Protease-Activated Receptor 2 (PAR2) Signaling Cascade
PAR2 is widely expressed in various tissues and cells, including epithelial, endothelial, and immune cells. Its activation is initiated by serine proteases, such as trypsin, mast cell tryptase, and tissue kallikreins, which cleave the extracellular N-terminus of the receptor. This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, that acts as a tethered ligand, binding to the receptor's extracellular loop 2 to trigger downstream signaling.
Canonical G Protein-Dependent Signaling
Upon activation, PAR2 couples to several heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, initiating distinct downstream signaling cascades.
-
Gαq/11 Pathway: This is the canonical signaling pathway for PAR2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the pro-inflammatory actions of PAR2.
-
Gαi/o Pathway: Coupling to Gαi/o results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA/Rho kinase (ROCK) pathway, which plays a role in cytoskeletal rearrangements, cell migration, and smooth muscle contraction.
β-Arrestin-Mediated Signaling
Beyond G protein-dependent pathways, PAR2 signaling is also modulated by β-arrestins. Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins. This interaction not only desensitizes G protein signaling but also initiates a second wave of signaling by acting as a scaffold for other signaling proteins, such as the mitogen-activated protein kinases (MAPKs), including ERK1/2.
Biased Agonism: A New Frontier in PAR2 Drug Discovery
The concept of biased agonism, or functional selectivity, has profound implications for PAR2-targeted therapies. It describes the ability of different ligands (proteases or synthetic molecules) to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For instance, some ligands may be "G protein-biased," potently activating Ca2+ signaling while having little effect on β-arrestin recruitment, or vice versa. This phenomenon opens up the possibility of designing drugs that selectively block the pathological signaling pathways while preserving the beneficial ones.
Mechanisms of PAR2 Inhibition
Inhibitors of PAR2 can be broadly categorized based on their mechanism of action. While the specific mechanism of "this compound" is not publicly detailed, it likely falls into one of the following classes:
-
Competitive Antagonists: These molecules bind to the same site as the tethered ligand (the orthosteric site) but do not activate the receptor, thereby preventing the endogenous ligand from binding and initiating a signal.
-
Negative Allosteric Modulators (NAMs): NAMs bind to a site on the receptor distinct from the orthosteric site (an allosteric site) and induce a conformational change that reduces the affinity or efficacy of the activating ligand.
-
Inhibitors of Upstream Proteases: An indirect way to inhibit PAR2 signaling is to block the activity of the proteases that cleave and activate the receptor.
Quantitative Data on PAR2 Modulators
The following table summarizes the activity of several well-characterized PAR2 modulators, illustrating the principles of potency and biased signaling.
| Compound | Class | Target Cell/System | Assay | Potency (EC50/IC50) | Reference |
| Agonists | |||||
| SLIGKV-NH2 | Peptide Agonist | Human Keratinocytes | Ca2+ Mobilization | ~1-10 µM | |
| 2-furoyl-LIGRLO-NH2 | Peptide Agonist | HT29 Cells | Ca2+ Mobilization | 0.28 µM | |
| AY77 | Calcium-Biased Agonist | CHO-hPAR2 Cells | Ca2+ Release | 40 nM | |
| CHO-hPAR2 Cells | ERK1/2 Phosphorylation | 2 µM | |||
| AY254 | ERK-Biased Agonist | CHO-hPAR2 Cells | Ca2+ Release | 80 nM | |
| CHO-hPAR2 Cells | ERK1/2 Phosphorylation | 2 nM | |||
| Antagonists | |||||
| GB88 | Biased Antagonist | HT29 Cells | Inhibition of Ca2+ Release | 2 µM | |
| K-14585 | Peptide-Mimetic Antagonist | Human Keratinocytes | Inhibition of Ca2+ Mobilization | Not specified | |
| ENMD-1068 | Small Molecule Antagonist | Mouse Model of Joint Inflammation | Inhibition of Trypsin-Induced Activation | 5 mM | |
| I-191 | Selective Antagonist | Not specified | Not specified | Not specified | |
| I-287 | Negative Allosteric Modulator | Not specified | Inhibition of Gαq and Gα12/13 activity | Not specified |
Experimental Protocols for Studying PAR2
The following are detailed methodologies for key experiments used to characterize PAR2 modulators.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing PAR2 activation through the Gαq/11 pathway.
-
Cell Culture: Human keratinocytes or other PAR2-expressing cells are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.
-
Compound Treatment: Cells are pre-incubated with the test compound (potential antagonist) or vehicle control.
-
Stimulation: The PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) is added to the cells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity upon agonist stimulation is quantified. For antagonists, the percentage of inhibition of the agonist-induced response is calculated.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK signaling pathway downstream of PAR2.
-
Cell Culture and Treatment: PAR2-expressing cells are serum-starved and then treated with the test compound for a specific duration.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
β-Arrestin Recruitment Assay
This assay is used to assess the G protein-independent signaling of PAR2.
-
Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In these systems, PAR2 is tagged with one component of the reporter system (e.g., a luciferase), and β-arrestin is tagged with the other (e.g., a fluorescent protein).
-
Cell Transfection: Cells are co-transfected with plasmids encoding the tagged PAR2 and β-arrestin.
-
Compound Treatment: Transfected cells are treated with the test compound.
-
Data Acquisition: Upon agonist-induced recruitment of β-arrestin to PAR2, the two components of the reporter system are brought into close proximity, generating a detectable signal (e.g., light emission or fluorescence). This signal is measured using a plate reader.
-
Data Analysis: The change in the signal upon compound treatment is quantified to determine the extent of β-arrestin recruitment.
Visualizing PAR2 Signaling and Inhibition
The following diagrams illustrate the key signaling pathways of PAR2 and a conceptual workflow for inhibitor screening.
References
- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
The Enigmatic Role of PAR-2-IN-1 in Modulating the Protease-Activated Receptor 2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR2) has emerged as a critical regulator in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage and a tethered ligand, presents a complex challenge for therapeutic intervention. This technical guide provides an in-depth exploration of the PAR2 signaling pathway and introduces PAR-2-IN-1, a known inhibitor of this pathway. While specific quantitative data for this compound remains proprietary, this document will furnish researchers with a comprehensive understanding of the PAR2 signaling cascade, detailed experimental protocols for its investigation, and a framework for evaluating potential modulators. The guide aims to empower researchers in their efforts to unravel the therapeutic potential of targeting PAR2.
Introduction to Protease-Activated Receptor 2 (PAR2)
Protease-Activated Receptor 2 (PAR2) is a member of the G-protein coupled receptor (GPCR) superfamily, uniquely activated by serine proteases.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 activation is initiated by proteolytic cleavage of its extracellular N-terminus.[2] This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding to and activating the receptor intramolecularly.[3] This process triggers a cascade of intracellular signaling events.
PAR2 is expressed in a wide variety of cells and tissues, including epithelial cells, endothelial cells, immune cells, and neurons, highlighting its broad physiological and pathophysiological significance.[3] Its involvement in inflammation, pain perception, and tissue repair has made it an attractive target for drug discovery.[3]
The PAR2 Signaling Pathway
The activation of PAR2 initiates a complex and branched signaling network, primarily through the coupling to various G proteins. The downstream effects are cell-type specific and can be influenced by the activating protease, a concept known as biased agonism. The principal signaling cascades are outlined below.
Gq/11-PLCβ-Calcium Mobilization Pathway
The canonical PAR2 signaling pathway involves its coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC).
G12/13-RhoA Pathway
PAR2 can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA influences a variety of cellular processes, including cytoskeletal rearrangements, cell migration, and smooth muscle contraction.
β-Arrestin-Mediated Signaling and ERK1/2 Activation
Upon activation, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for signaling complexes. This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 activation plays a crucial role in cell proliferation, differentiation, and survival.
Biased Agonism
Different proteases can cleave PAR2 at distinct sites, revealing different tethered ligands. This can lead to the preferential activation of certain downstream signaling pathways over others, a phenomenon known as biased agonism. This adds a layer of complexity to PAR2 signaling and presents opportunities for the development of pathway-selective drugs.
This compound: An Inhibitor of the PAR2 Signaling Pathway
This compound is a compound identified as an inhibitor of the PAR2 signaling pathway. It has been associated with anti-inflammatory and anticancer effects.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H14ClN3O2 |
| Molecular Weight | 267.71 g/mol |
| CAS Number | 1690176-75-0 |
Mechanism of Action
While the precise mechanism of action of this compound has not been detailed in publicly available literature, its designation as a "PAR2 signaling pathway inhibitor" suggests it interferes with one or more of the downstream signaling cascades initiated by PAR2 activation.
Quantitative Data
As of the latest review of scientific literature, specific quantitative data for this compound, such as its IC50 or Ki values for PAR2 inhibition, are not publicly available. Commercial suppliers note the target as PAR2 but do not provide potency values.
Quantitative Data for Exemplary PAR2 Modulators
To provide a reference for researchers, the following table summarizes quantitative data for other known PAR2 modulators.
| Compound | Type | Assay | Cell Line | EC50 / IC50 |
| SLIGKV | Agonist | Calcium Mobilization | PAR2 Nomad Cell Line | EC50: 1.67 µM |
| SLIGKV | Agonist | β-arrestin Recruitment | PAR2 Nomad Cell Line | EC50: 4.83 µM |
| K-14585 | Antagonist | Calcium Mobilization (vs. SLIGKV) | Primary human keratinocytes | IC50: 1.1 µM |
| K-12940 | Antagonist | Calcium Mobilization (vs. SLIGKV) | Primary human keratinocytes | IC50: 2.87 µM |
| C391 | Antagonist | Calcium Mobilization (vs. 2-at-LIGRL-NH2) | 16HBE14o- | IC50: 1.30 µM |
| GB88 | Antagonist | Calcium Mobilization | Multiple human cell types | - |
| FSLLRY-NH2 | Antagonist | Trypsin-mediated PAR2 activation | - | IC50: 50-200 µM |
Experimental Protocols
Calcium Mobilization Assay
This assay is a fundamental method for assessing PAR2 activation through the Gq/11 pathway.
Objective: To measure changes in intracellular calcium concentration in response to PAR2 agonists or antagonists.
Materials:
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HEK293T cells transiently or stably expressing human PAR2
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96-well black-walled, clear-bottom plates
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Fluo-4 AM calcium indicator dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with HEPES
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Probenecid
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PAR2 agonist (e.g., SLIGKV, Trypsin)
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Test compounds (e.g., this compound)
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Fluorescence plate reader with automated injection capabilities
Protocol:
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Cell Seeding: Seed PAR2-expressing HEK293T cells into 96-well black-walled, clear-bottom plates at a density of 60,000 cells/well and culture overnight.
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Dye Loading:
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Prepare a dye loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS-HEPES buffer.
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Remove the culture medium from the cells and add 50 µL of the dye loading buffer to each well.
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Incubate the plate for 45 minutes at 37°C in a 5% CO2 incubator.
-
-
Cell Washing:
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Prepare a wash buffer of HBSS-HEPES containing probenecid.
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Gently remove the dye loading buffer and wash the cells twice with the wash buffer.
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After the final wash, add 100 µL of wash buffer to each well.
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-
Compound Incubation (for antagonists):
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Prepare serial dilutions of the test compound (e.g., this compound).
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Add the desired concentration of the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
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Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
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Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
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Record a baseline fluorescence reading for a few seconds.
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Use the plate reader's injector to add the PAR2 agonist to the wells.
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Continue recording the fluorescence intensity for at least 60-120 seconds to capture the calcium transient.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonist dose-response curves, plot ΔF against the agonist concentration to determine the EC50.
-
For antagonist inhibition, plot the agonist response against the antagonist concentration to determine the IC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation, a key downstream event in PAR2 signaling.
Objective: To detect the level of phosphorylated ERK1/2 in response to PAR2 activation.
Materials:
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Cells expressing PAR2 (e.g., ECFCs, HEK293-PAR2)
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6-well plates
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PAR2 agonist (e.g., PAR2-activating peptide)
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Test compounds (e.g., this compound)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
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PVDF membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
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Seed cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 4-6 hours prior to treatment.
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For antagonist studies, pre-incubate the cells with the test compound for the desired time.
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Stimulate the cells with the PAR2 agonist for a specific time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the peak phosphorylation.
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
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Incubate the lysate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
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Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with the anti-t-ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.
-
Visualizations
PAR2 Signaling Pathways
Caption: Overview of major PAR2 signaling pathways and potential points of inhibition.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the PAR2 calcium mobilization assay.
Conclusion and Future Directions
The Protease-Activated Receptor 2 represents a compelling, albeit challenging, therapeutic target. Its intricate signaling network and the phenomenon of biased agonism necessitate a deep understanding of its biology for the development of effective and specific modulators. This compound is presented as an inhibitor of this pathway, with potential applications in inflammatory diseases and cancer. However, the lack of publicly available quantitative data for this compound underscores the need for further research to fully characterize its pharmacological profile and therapeutic potential.
The experimental protocols provided in this guide offer a robust framework for researchers to investigate the PAR2 signaling pathway and to evaluate the efficacy of novel inhibitors like this compound. Future research should focus on elucidating the precise mechanism of action of this compound and on identifying its specific point of intervention within the PAR2 signaling cascade. Such studies will be instrumental in advancing our understanding of PAR2-mediated pathologies and in the development of a new generation of targeted therapies.
References
PAR-2 Inhibition in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Protease-Activated Receptor 2 (PAR-2) in inflammation and the therapeutic potential of its inhibition. While specific data on "PAR-2-IN-1" is limited in publicly available scientific literature, this document consolidates information on well-characterized PAR-2 antagonists to serve as a comprehensive resource for researchers in the field.
Introduction to PAR-2 in Inflammation
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is activated through a unique mechanism involving proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.[2]
PAR-2 is expressed on a wide range of cells involved in the inflammatory response, including epithelial cells, endothelial cells, mast cells, neutrophils, and macrophages.[2] Its activation leads to the release of pro-inflammatory mediators like cytokines and chemokines, contributing to the pathogenesis of various inflammatory conditions such as arthritis, inflammatory bowel disease, and asthma.[3] Consequently, antagonism of PAR-2 signaling represents a promising therapeutic strategy for a multitude of inflammatory diseases.
PAR-2 Signaling Pathways in Inflammation
Upon activation, PAR-2 couples to several G proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades that drive inflammatory responses.[4] Key pathways include:
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which promote the expression of pro-inflammatory genes.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho GTPases, which are involved in regulating cytoskeletal dynamics, cell migration, and the expression of inflammatory mediators.
-
MAPK Pathway: PAR-2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK. These kinases play a central role in regulating the production of inflammatory cytokines and chemokines.
Below is a diagram illustrating the major PAR-2 signaling pathways implicated in inflammation.
Caption: PAR-2 Signaling Pathway in Inflammation.
Quantitative Data for Well-Characterized PAR-2 Antagonists
Due to the limited availability of specific data for a compound marketed as "this compound", this section presents quantitative data for other extensively studied PAR-2 antagonists to provide a comparative context for researchers.
| Compound | Assay Type | Cell Line/Model | Agonist | IC50 / pIC50 / pKi | Reference |
| GB88 | Intracellular Ca²⁺ Release | Human Monocyte-Derived Macrophages | Trypsin | IC50: 1.6 ± 0.5 µM | |
| Rat Paw Edema | Wistar Rats | 2-furoyl-LIGRLO-NH₂ | 10 mg/kg s.c. significantly reduced edema | ||
| Collagen-Induced Arthritis | Rats | - | 10 mg/kg ameliorated pathological changes | ||
| AZ8838 | Calcium Mobilization (Ca²⁺) | - | SLIGRL-NH₂ | pIC50: 5.70 ± 0.02 | |
| Inositol Monophosphate (IP1) Production | - | - | pIC50: 5.84 ± 0.02 | ||
| ERK1/2 Phosphorylation | - | Peptide-induced | pIC50: 5.7 ± 0.1 | ||
| β-arrestin-2 Recruitment | - | - | pIC50: 6.1 ± 0.1 | ||
| Rat Paw Edema | Rats | PAR-2 Agonist | 10 mg/kg p.o. showed 60% reduction in swelling | ||
| Binding Affinity | - | - | pKi: 6.4 (for hPAR2) | ||
| I-287 | ERK1/2 Phosphorylation | HEK293 cells | PAR-2 Agonist | Inhibited at 0-60 µM | |
| IL-8 Secretion | HCT-116 and A549 cells | PAR-2 Agonist | Inhibited at 10 µM | ||
| CFA-Induced Inflammation | C57BL/6J mice | Complete Freund's Adjuvant | 50 mg/kg p.o. reduced inflammation | ||
| ENMD-1068 | Intracellular Ca²⁺ Release | Human Monocyte-Derived Macrophages | Trypsin | IC50: 1.2 ± 0.4 mM | |
| Joint Inflammation | Mice | Carrageenan/Kaolin | Dose-dependently attenuated inflammation | ||
| C391 | Intracellular Ca²⁺ Release | 16HBE14o- cells | 2-at-LIGRL-NH₂ | IC50: 1.30 µM | |
| Thermal Hyperalgesia | Mice | Compound 48/80 | 25 and 75 µg doses attenuated hyperalgesia |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize PAR-2 antagonists.
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit PAR-2 agonist-induced increases in intracellular calcium concentration.
-
Cell Culture: Adherent cells (e.g., HEK293, EA.hy926) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the PAR-2 antagonist or vehicle control.
-
Agonist Stimulation and Measurement: A PAR-2 agonist (e.g., Trypsin, SLIGRL-NH₂) is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence is calculated to determine the extent of calcium mobilization. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Caption: Calcium Mobilization Assay Workflow.
2. ERK1/2 Phosphorylation Assay
This assay determines the effect of a PAR-2 antagonist on the phosphorylation of ERK1/2, a key downstream signaling molecule.
-
Cell Culture and Treatment: Cells are cultured to confluence and then treated with the PAR-2 antagonist followed by stimulation with a PAR-2 agonist for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
The membrane is then incubated with a corresponding secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of inhibition.
3. NF-κB Activation Assay
This assay assesses the ability of a PAR-2 antagonist to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
-
Cell Culture and Transfection: Cells are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Compound Treatment and Stimulation: Transfected cells are treated with the PAR-2 antagonist followed by stimulation with a PAR-2 agonist.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist indicates inhibition of NF-κB activation.
In Vivo Models of Inflammation
1. Rat Paw Edema Model
This is an acute model of inflammation used to evaluate the anti-inflammatory effects of PAR-2 antagonists.
-
Animals: Wistar rats are typically used.
-
Compound Administration: The PAR-2 antagonist (e.g., GB88 at 10 mg/kg) is administered, often subcutaneously or orally, at a specified time before the inflammatory challenge.
-
Induction of Edema: A PAR-2 agonist (e.g., 2-furoyl-LIGRLO-NH₂) or another inflammatory agent like carrageenan is injected into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at various time points after the injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the vehicle control group.
Caption: Rat Paw Edema Experimental Workflow.
2. Collagen-Induced Arthritis (CIA) Model in Rats
This is a chronic model of inflammatory arthritis that mimics many aspects of human rheumatoid arthritis.
-
Animals and Immunization: Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant to induce arthritis.
-
Compound Administration: The PAR-2 antagonist (e.g., GB88 at 10 mg/kg) is administered daily, typically starting from the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored based on paw swelling and erythema.
-
Histopathological Analysis: At the end of the study, the joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: Clinical scores and histopathological parameters are compared between the treated and vehicle control groups to determine the therapeutic efficacy of the PAR-2 antagonist.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Protease-Activated Receptor 2 (PAR-2) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, has emerged as a significant modulator in the tumor microenvironment. Its expression is frequently upregulated in various malignancies, correlating with poor prognosis and advanced disease states. This technical guide provides an in-depth analysis of the role of PAR-2 in cancer cell lines, focusing on its mechanism of action, associated signaling pathways, and the effects of its inhibition.
Core Concepts: PAR-2 Activation and Signaling
PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and tissue factor (TF)-activated factor VIIa (FVIIa) and factor Xa (FXa).[1][2] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins and β-arrestins, influencing a wide range of cellular processes critical to cancer progression, including proliferation, migration, invasion, and chemoresistance.[3][4]
Impact of PAR-2 Inhibition on Cancer Cell Lines
The inhibition of PAR-2 presents a promising therapeutic strategy in oncology. The small molecule antagonist, referred to generically as PAR-2-IN-1 in this guide, represents a class of compounds designed to block PAR-2 signaling. Studies utilizing specific PAR-2 inhibitors, such as I-191, and genetic knockdown approaches have demonstrated significant anti-tumor effects across various cancer cell lines.
Quantitative Effects of PAR-2 Inhibition
The following table summarizes the observed quantitative effects of PAR-2 inhibition or knockdown in different cancer cell lines.
| Cell Line | Cancer Type | Inhibitor/Method | Assay | Observed Effect | Reference |
| A549 | Lung Cancer | siRNA knockdown | Proliferation (MTT) | Inhibition of proliferation | [5] |
| NCI-H1299 | Lung Cancer | siRNA knockdown | Invasion (Transwell) | Inhibition of invasion | |
| A549 & NCI-H1299 | Lung Cancer | siRNA knockdown | Colony Formation | Inhibition of colony formation | |
| HT-29 | Colon Adenocarcinoma | I-191 | Cytokine Secretion | Potent inhibition of PAR-2-mediated cytokine secretion | |
| MDA-MB-231 | Breast Adenocarcinoma | I-191 | Cell Migration | Potent inhibition of PAR-2-mediated cell migration | |
| A549 & NCI-H1299 | Lung Cancer | Melittin (PAR-2 inhibitor) + Gefitinib | Chemosensitivity | Increased sensitivity to gefitinib | |
| OV90 | Ovarian Cancer | I-191 / CRISPR-Cas9 | Migration & Invasion | Attenuation of cell motility |
Key Signaling Pathways Modulated by PAR-2
PAR-2 activation triggers a complex network of signaling pathways that contribute to the malignant phenotype of cancer cells. The following diagrams illustrate these key pathways.
Caption: PAR-2 signaling cascade leading to pro-tumorigenic cellular responses.
In ovarian cancer cell lines, a cooperative signaling mechanism has been identified where PAR-2 concurrently activates Gαq, Gα12/13, and β-arrestin to promote cell motility.
Caption: Cooperative PAR-2 signaling in ovarian cancer cell motility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to assess the role of this compound.
1. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing this compound or vehicle.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Caption: Workflow for the Transwell invasion assay.
3. Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR-2, p-ERK, total ERK, p-AKT, total AKT, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. siRNA-mediated Knockdown of PAR-2
This method is used to specifically reduce the expression of PAR-2 to study its function.
-
Transfection: Transfect cancer cells (e.g., A549, NCI-H1299) with PAR-2 specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation: Verify the knockdown efficiency by Western blot or qPCR analysis of PAR-2 expression.
-
Functional Assays: Perform functional assays (e.g., proliferation, invasion) with the PAR-2 knockdown and control cells.
Conclusion
The accumulating evidence strongly supports a pro-tumorigenic role for PAR-2 in a variety of cancer cell lines. It influences key cancer hallmarks, including proliferation, survival, migration, and invasion, through the activation of multiple intracellular signaling pathways. The use of specific inhibitors like this compound has been instrumental in elucidating these functions and highlights PAR-2 as a viable therapeutic target for cancer treatment. Further research and development of potent and selective PAR-2 antagonists are warranted to translate these preclinical findings into clinical applications.
References
- 1. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PAR2 promotes malignancy in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PAR-2-IN-1: A Novel Protease-Activated Receptor 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PAR-2-IN-1 is a potent and selective small molecule inhibitor of the Protease-Activated Receptor 2 (PAR2) signaling pathway. As a member of the imidazopyridazine class of compounds, it presents significant potential for research into the physiological and pathological roles of PAR2. This receptor is implicated in a variety of processes including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro assays to assess its activity. The information presented herein is intended to support researchers in utilizing this compound as a tool for investigating PAR2-mediated signaling and its therapeutic potential.
Introduction to this compound
This compound is a research chemical identified as an inhibitor of the PAR2 signaling pathway, which has demonstrated anti-inflammatory and anticancer effects in preclinical studies.[1][2] PAR2 is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 activation is associated with a range of physiological and pathological processes, making it a target of interest for drug discovery.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1690176-75-0 |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ |
| Molecular Weight | 267.71 g/mol |
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting the signaling cascade initiated by the activation of PAR2. Upon activation, PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o, leading to the activation of various downstream effector pathways.
A primary signaling pathway activated by PAR2 involves the Gαq/11-mediated activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Another significant pathway involves the coupling of PAR2 to Gα12/13, which leads to the activation of the small GTPase RhoA. Activated RhoA influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and gene transcription.
The inhibitory action of this compound is directed at one or more points within these complex signaling networks, thereby attenuating the cellular responses to PAR2 activation.
Quantitative Data
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the inhibitory activity of this compound on PAR2 signaling. These protocols are based on standard assays used for GPCR inhibitor profiling.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PAR2-agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing PAR2 (e.g., HT-29 or HEK293 cells stably expressing PAR2)
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH₂)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.
-
Dye Loading: Wash the cell monolayer with assay buffer. Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Inhibitor Pre-incubation: Wash the cells to remove excess dye. Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading and, after establishing a stable baseline, add the PAR2 agonist to all wells. Continue reading the fluorescence for several minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the response of the agonist-only control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay assesses the effect of this compound on the PAR2-mediated phosphorylation of ERK1/2.
Materials:
-
Cells expressing PAR2
-
PAR2 agonist
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection substrate (e.g., chemiluminescent substrate)
-
Western blot equipment or ELISA-based assay kit
Procedure (Western Blot):
-
Cell Treatment: Plate cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-incubate with varying concentrations of this compound before stimulating with a PAR2 agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the this compound concentration to determine the IC₅₀.
RhoA Activation Assay
This assay measures the inhibitory effect of this compound on PAR2-induced activation of the small GTPase RhoA.
Materials:
-
Cells expressing PAR2
-
PAR2 agonist
-
This compound
-
RhoA activation assay kit (containing Rho-binding domain (RBD) beads)
-
Anti-RhoA antibody
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cells as described in the ERK1/2 phosphorylation assay.
-
Cell Lysis: Lyse the cells with the buffer provided in the RhoA activation assay kit.
-
Pull-down of Active RhoA: Incubate a portion of the cell lysate with RBD-coated beads, which specifically bind to GTP-bound (active) RhoA.
-
Western Blotting: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and separate them by SDS-PAGE.
-
Immunoblotting: Transfer the proteins to a membrane and probe with an anti-RhoA antibody.
-
Data Analysis: A separate aliquot of the total cell lysate should be run on the same gel to determine the total amount of RhoA in each sample. Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA. Plot the normalized values against the this compound concentration to determine the IC₅₀.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PAR2-mediated signaling. The experimental protocols provided in this guide offer a framework for researchers to characterize its inhibitory activity and to explore its potential in various disease models. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other inhibitors of the PAR2 pathway.
References
In-Depth Technical Guide to Protease-Activated Receptor 2 (PAR-2) Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. This document details the key protein-protein interactions, associated signaling pathways, quantitative data on these interactions, and detailed experimental protocols for their investigation.
Introduction to PAR-2 and its Activation Mechanism
Protease-Activated Receptor 2 (PAR-2) is a unique member of the GPCR family that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence, which then acts as a tethered ligand, binding to the receptor itself to initiate intracellular signaling cascades. This irreversible activation mechanism makes PAR-2 a critical sensor of extracellular proteolytic activity.
Key Interacting Proteins and Signaling Pathways
Upon activation, PAR-2 interacts with a variety of intracellular signaling proteins to elicit diverse cellular responses. The primary signaling partners include heterotrimeric G proteins and β-arrestins.
G Protein-Mediated Signaling
PAR-2 couples to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. The primary G proteins involved are Gαq/11, Gα12/13, and Gαi/o.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, influencing cell shape, migration, and proliferation.
-
Gαi/o Pathway: Interaction with Gαi/o inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate various cellular processes, including cell survival and metabolism.
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// Edges PAR2 -> Gaq [label="activates"]; Gaq -> PLCb [label="activates"]; PLCb -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="induces"]; DAG -> PKC [label="activates"]; PAR2 -> Ga1213 [label="activates"]; Ga1213 -> RhoGEF [label="activates"]; RhoGEF -> RhoA [label="activates"]; PAR2 -> Gai [label="activates"]; Gai -> AC [label="inhibits"]; AC -> cAMP; } caption { label = "PAR-2 G Protein-Mediated Signaling Pathways."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }
β-Arrestin-Mediated Signaling
Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR-2 recruits β-arrestins (β-arrestin 1 and 2). This interaction has two major consequences:
-
Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling. It also acts as an adaptor protein, linking PAR-2 to the endocytic machinery (e.g., clathrin and AP-2), which results in receptor internalization.
-
Scaffolding for Signal Transduction: β-arrestins can also act as signal transducers by scaffolding various kinases, most notably the components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This leads to the activation of downstream signaling pathways that are independent of G proteins.
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// Nodes PAR2_active [label="Activated PAR-2", fillcolor="#4285F4"]; GRK [label="GRK", fillcolor="#FBBC05"]; PAR2_P [label="Phosphorylated PAR-2", fillcolor="#4285F4"]; B_arrestin [label="β-Arrestin", fillcolor="#34A853"]; Desensitization [label="Desensitization", shape=ellipse, fillcolor="#EA4335"]; Internalization [label="Internalization", shape=ellipse, fillcolor="#EA4335"]; ERK_pathway [label="ERK1/2 Pathway", shape=ellipse, fillcolor="#EA4335"];
// Edges PAR2_active -> GRK [label="activates"]; GRK -> PAR2_active [label="phosphorylates", dir=back]; PAR2_P -> B_arrestin [label="recruits"]; B_arrestin -> Desensitization [label="mediates"]; B_arrestin -> Internalization [label="mediates"]; B_arrestin -> ERK_pathway [label="activates"]; } caption { label = "β-Arrestin-Mediated Signaling and Regulation of PAR-2."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }
Cross-talk with Receptor Tyrosine Kinases
PAR-2 signaling can also involve the transactivation of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR). This process can occur through both ligand-dependent and -independent mechanisms and leads to the activation of downstream pathways, such as the ERK/MAPK cascade, contributing to cell proliferation and survival. In some contexts, PAR-2 activation has been shown to protect cervical cancer cells from cisplatin-induced apoptosis through an EGFR-dependent mechanism.[1]
Quantitative Data on PAR-2 Interactions
The following tables summarize key quantitative data related to PAR-2 interactions with its signaling partners and ligands.
Table 1: Kinetic Parameters of PAR-2 Interaction with G Proteins and β-Arrestin 1
| Interacting Protein | Kinetic Parameter (t1/2) | Experimental System | Reference |
| Gαi1 | 1-4 seconds | BRET in COS-7 cells | [2] |
| Gαo | 1-4 seconds | BRET in COS-7 cells | [2] |
| Gα12 | Slow and sustained | BRET in COS-7 cells | [2] |
| β-Arrestin 1 | Slow and sustained | BRET in COS-7 cells | [2] |
Table 2: IC50 and EC50 Values of Selected PAR-2 Ligands
| Compound | Activity | IC50/EC50 | Assay |
| SLIGRL-NH2 | Agonist | EC50 ~1-10 µM | Calcium mobilization |
| 2-furoyl-LIGRLO-NH2 | Agonist | EC50 ~10-100 nM | Calcium mobilization |
| GB88 | Antagonist | IC50 ~1-5 µM | Inhibition of calcium release |
| I-191 | Antagonist | IC50 ~100-500 nM | Inhibition of calcium release |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study PAR-2 protein interactions.
Co-Immunoprecipitation (Co-IP) to Detect PAR-2 Interactions
This protocol is adapted for the detection of interactions between PAR-2 and a putative binding partner.
Materials:
-
Cell line expressing tagged PAR-2 (e.g., HA- or FLAG-tagged) and the protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.
-
Antibody against the tag on PAR-2 (for immunoprecipitation).
-
Antibody against the interacting protein (for western blot detection).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
Incubate 1-2 mg of total protein with 2-5 µg of the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Add 20-50 µL of Elution Buffer to the beads and incubate at room temperature for 5-10 minutes (for glycine elution) or boil at 95-100°C for 5 minutes (for Laemmli buffer elution).
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the putative interacting protein.
-
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Cell_Lysate [label="Prepare Cell Lysate", fillcolor="#4285F4"]; Incubate_Ab [label="Incubate with\nPrimary Antibody", fillcolor="#4285F4"]; Add_Beads [label="Add Protein A/G Beads", fillcolor="#4285F4"]; Wash [label="Wash Beads", fillcolor="#FBBC05"]; Elute [label="Elute Proteins", fillcolor="#34A853"]; Analyze [label="Analyze by Western Blot", fillcolor="#EA4335"];
// Edges Cell_Lysate -> Incubate_Ab; Incubate_Ab -> Add_Beads; Add_Beads -> Wash; Wash -> Elute; Elute -> Analyze; } caption { label = "Co-Immunoprecipitation (Co-IP) Workflow."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }
Bioluminescence Resonance Energy Transfer (BRET) Assay for PAR-2 and G Protein/β-Arrestin Interaction
This protocol is based on the method described by Ayoub et al. (2013) to measure the real-time interaction between PAR-2 and its signaling partners.
Materials:
-
HEK293 or COS-7 cells.
-
Expression vectors for PAR-2 fused to a BRET acceptor (e.g., YFP) and the interacting protein (e.g., Gα subunit or β-arrestin) fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
Cell culture medium and transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
A plate reader capable of measuring dual-wavelength luminescence.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the PAR-2-YFP and interactor-Rluc expression vectors using a suitable transfection reagent.
-
Culture for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Wash the cells once with PBS.
-
Add 90 µL of PBS to each well.
-
Add 10 µL of the BRET substrate (e.g., 5 µM Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
To measure agonist-induced interactions, add the PAR-2 agonist (e.g., trypsin or a PAR-2 activating peptide) to the wells just before or after the addition of the substrate and measure the change in the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the luminescence signal of the acceptor by the luminescence signal of the donor.
-
The change in BRET ratio upon agonist stimulation indicates a change in the proximity or orientation of the two interacting proteins.
-
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Conclusion
The intricate network of protein-protein interactions orchestrated by PAR-2 highlights its central role in cellular communication and its significance as a therapeutic target. A thorough understanding of these interactions, supported by quantitative data and robust experimental methodologies, is crucial for the development of novel therapeutics that can selectively modulate PAR-2 signaling in various disease contexts. This guide provides a foundational resource for researchers and drug developers to explore the complex biology of PAR-2 and its interacting partners.
References
- 1. Positive crosstalk between EGFR and the TF-PAR2 pathway mediates resistance to cisplatin and poor survival in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of G-Protein Coupled Receptors: A Technical Guide to the Study of PAR-2 and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a critical modulator in a wide array of physiological and pathological processes. Its unique activation mechanism, involving proteolytic cleavage by serine proteases, initiates a cascade of intracellular signaling events that are implicated in inflammation, pain perception, and cancer progression. This technical guide provides an in-depth overview of PAR-2, its signaling pathways, and the methodologies used to study its function, with a focus on the use of inhibitory compounds to dissect its roles. While the specific compound "PAR-2-IN-1" is commercially available as a putative PAR-2 inhibitor, a lack of publicly available quantitative data and detailed experimental protocols for this specific molecule necessitates a broader examination of well-characterized PAR-2 antagonists. This guide will utilize data from other known inhibitors, such as C391, to illustrate the principles and techniques for studying PAR-2 inhibition.
PAR-2: A Unique G-Protein Coupled Receptor
PAR-2 is a Class A GPCR that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling. This irreversible activation mechanism is a key feature of PARs.
Signaling Pathways of PAR-2
Upon activation, PAR-2 can couple to multiple G-protein subtypes, leading to the activation of diverse downstream signaling cascades. The primary signaling pathways include:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Rho GTPases, which play a crucial role in regulating cell migration and cytoskeletal rearrangements.
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: In addition to G-protein-dependent signaling, PAR-2 can also signal through β-arrestins, which can act as scaffolds for other signaling proteins, including those in the mitogen-activated protein kinase (MAPK) cascades like ERK1/2.
These signaling pathways are interconnected and can lead to a variety of cellular responses, including cytokine release, cell proliferation, and nociceptor sensitization.
Investigating PAR-2 Function with Inhibitors
The study of PAR-2 function heavily relies on the use of specific agonists and antagonists. While "this compound" is marketed as a PAR-2 signaling pathway inhibitor with anti-inflammatory and anticancer effects, the absence of detailed scientific literature on this compound makes it challenging to provide specific protocols and quantitative data. It is known to be an imidazopyridazine derivative, a class of compounds that has been explored for kinase inhibition.
To illustrate the methodologies for studying PAR-2 inhibition, we will refer to data available for another well-characterized PAR-2 antagonist, C391.
Quantitative Data for PAR-2 Antagonist C391
The following table summarizes the inhibitory potency of C391 on different PAR-2 signaling pathways. This data is essential for designing experiments and interpreting results.
| Antagonist | Assay Type | Agonist | Cell Line | IC50 Value | Reference |
| C391 | Calcium Signaling (Gq-dependent) | 2-at-LIGRL-NH2 | 16HBE14o- | 1.30 µM | [1] |
| C391 | pERK Signaling (MAPK pathway) | 2-at-LIGRL-NH2 | 16HBE14o- | 14.3 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of PAR-2 signaling and its inhibition. Below are representative protocols for key experiments.
Calcium Signaling Assay (Fura-2 AM)
This protocol is designed to measure changes in intracellular calcium concentration following PAR-2 activation and its inhibition.
1. Cell Preparation:
- Plate cells (e.g., HEK293 expressing PAR-2 or a cell line with endogenous expression like 16HBE14o-) onto black-walled, clear-bottom 96-well plates.
- Grow cells to 80-90% confluency.
2. Dye Loading:
- Prepare a loading buffer containing Fura-2 AM (e.g., 2 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium and wash the cells once with the buffer.
- Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.
3. Antagonist Pre-incubation:
- Wash the cells twice with buffer to remove extracellular dye.
- Add buffer containing the desired concentration of the PAR-2 antagonist (e.g., C391) or vehicle control to the wells.
- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Measurement:
- Place the plate in a fluorescence plate reader capable of ratiometric calcium measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
- Establish a stable baseline fluorescence reading.
- Add the PAR-2 agonist (e.g., Trypsin or a synthetic peptide agonist like SLIGRL-NH2) at a predetermined concentration (e.g., EC80).
- Record the fluorescence changes over time.
5. Data Analysis:
- Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
- Normalize the data to the baseline and express as a percentage of the maximal response to the agonist alone.
- Generate dose-response curves for the antagonist to determine the IC50 value.
Western Blot for Phospho-ERK1/2
This protocol assesses the effect of a PAR-2 inhibitor on the activation of the MAPK/ERK signaling pathway.
1. Cell Treatment:
- Seed cells in 6-well plates and grow to near confluency.
- Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
- Pre-incubate the cells with various concentrations of the PAR-2 inhibitor or vehicle for 30 minutes.
- Stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-10 minutes).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal (from a stripped and re-probed membrane or a parallel blot) or a loading control like β-actin.
- Plot the normalized data to determine the inhibitory effect of the compound.
Visualizing PAR-2 Signaling and Experimental Workflows
Diagrams are essential for understanding complex biological pathways and experimental designs. The following are Graphviz (DOT language) scripts to generate such visualizations.
PAR-2 Signaling Pathways
Caption: PAR-2 signaling pathways initiated by proteolytic activation.
Experimental Workflow for Calcium Signaling Assay
Caption: Workflow for a cell-based calcium signaling assay.
Logical Relationship of PAR-2 Inhibition on Downstream Events
Caption: Logical flow of PAR-2 inhibition's effect on cellular responses.
Conclusion
The study of Protease-Activated Receptor 2 provides a fascinating window into the complex world of GPCR signaling. While specific inhibitors like "this compound" are emerging as tools for this research, a thorough understanding of their pharmacological properties through detailed, publicly available data is paramount for their effective use. By employing well-characterized antagonists and robust experimental protocols, researchers can continue to unravel the intricate roles of PAR-2 in health and disease, paving the way for the development of novel therapeutic interventions. This guide provides a foundational framework for scientists and drug development professionals to approach the study of PAR-2 and its modulation.
References
In-Depth Technical Guide: PAR-2-IN-1 (CAS 1690176-75-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the compound identified by CAS number 1690176-75-0, also known as PAR-2-IN-1 and IUN76750. This small molecule is a potent inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway, a key player in a variety of physiological and pathological processes, including inflammation and cancer.[1][2][3] This document consolidates available information on its chemical properties, mechanism of action, synthesis, and biological activity, presented in a format tailored for research and drug development professionals.
Chemical and Physical Properties
The compound with CAS number 1690176-75-0 is chemically defined as Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1690176-75-0 | [5] |
| Synonyms | This compound, IUN76750 | |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ | |
| Molecular Weight | 267.71 g/mol | |
| Appearance | White to light yellow solid | |
| Purity | ≥99% (commercially available) | |
| Solubility | Soluble in DMSO (≥ 83.33 mg/mL) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action: Inhibition of the PAR2 Signaling Pathway
This compound functions as an inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway. PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating downstream signaling cascades.
The activation of PAR2 is implicated in a range of cellular responses, particularly in inflammation and nociception. It can lead to the release of pro-inflammatory cytokines and chemokines. The signaling cascade initiated by PAR2 activation is complex and can involve multiple G-protein subtypes, leading to the activation of various downstream effectors.
PAR2 Signaling Pathway Diagram
The following diagram illustrates the key components of the PAR2 signaling pathway that this compound is designed to inhibit.
Caption: PAR2 signaling pathway and the inhibitory action of this compound.
Synthesis and Experimental Protocols
Detailed synthesis protocols for Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate are described in the patent literature, specifically in WO2015048245A1. The general synthetic route involves the construction of the imidazo[1,2-b]pyridazine core followed by functional group modifications.
General Synthesis Workflow
The synthesis of the imidazo[1,2-b]pyridazine scaffold typically proceeds through the condensation of a substituted 3-aminopyridazine with an α-haloketone or a related electrophile.
Caption: General synthetic workflow for this compound.
Experimental Protocol: PAR2 Inhibition Assay (Calcium Flux)
A common method to assess the inhibitory activity of compounds against PAR2 is to measure the mobilization of intracellular calcium following receptor activation.
-
Cell Culture: Human bronchial epithelial cells (16HBE14o-) or other cells endogenously expressing PAR2 are cultured to confluence in 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
Compound Incubation: The cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for a short period (e.g., 2-5 minutes) at room temperature.
-
Agonist Stimulation: A PAR2 agonist, such as 2-furoyl-LIGRLO-NH₂ or trypsin, is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the agonist-induced calcium signal. IC₅₀ values are calculated from the dose-response curves.
Biological Activity and Therapeutic Potential
This compound is reported to possess both anti-inflammatory and anticancer properties, consistent with the known roles of the PAR2 receptor in these pathologies.
Anti-Inflammatory Activity
The PAR2 pathway is a significant contributor to neurogenic inflammation and pain. Inhibition of PAR2 has been shown to reduce inflammatory responses in various preclinical models. For instance, PAR2 antagonists can attenuate mast cell-dependent thermal hyperalgesia in mice. While specific in vivo data for this compound is not extensively published in peer-reviewed literature, its inhibitory action on the PAR2 pathway suggests its potential as a therapeutic agent for inflammatory conditions.
| In Vitro Assay | Endpoint | Result for PAR2 Inhibitors | Reference |
| Calcium Flux Assay | Inhibition of agonist-induced Ca²⁺ release | Potent inhibition | |
| MAPK Signaling Assay | Inhibition of ERK1/2 phosphorylation | Effective blockade |
Anticancer Activity
The role of PAR2 in cancer is multifaceted, with evidence suggesting its involvement in tumor progression, metastasis, and resistance to therapy. High expression of PAR2 has been correlated with poor prognosis in some cancers. Inhibition of PAR2 has been shown to decrease the proliferation, invasion, and colony formation of lung cancer cells and increase their sensitivity to chemotherapy. The potential of this compound as an anticancer agent warrants further investigation in relevant preclinical models.
| Cancer Cell-Based Assay | Endpoint | Effect of PAR2 Inhibition | Reference |
| MTT Assay | Cell Proliferation | Reduced | |
| Transwell Assay | Cell Invasion | Reduced | |
| Colony Formation Assay | Clonogenic Survival | Reduced |
Conclusion
This compound (CAS 1690176-75-0) is a specific inhibitor of the PAR2 signaling pathway with demonstrated potential for anti-inflammatory and anticancer applications. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers investigating the roles of PAR2 in health and disease. Further preclinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile for potential clinical development. This guide provides a foundational understanding of this compound to support ongoing and future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innoprot.com [innoprot.com]
- 3. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 4. Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate|1690176-75-0|Active Biopharma Corp [activebiopharma.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
An In-depth Technical Guide on PAR-2-IN-1 and its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, makes it a compelling target for therapeutic intervention. PAR-2-IN-1 is a novel small molecule inhibitor of the PAR2 signaling pathway, belonging to the imidazopyridazine class of compounds. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cellular pathways, based on available data.
Core Compound Information
This compound is identified as a potent antagonist of the PAR2 receptor. While the specific compound under the designation "this compound" is commercially available, detailed public scientific literature on this specific molecule is limited. The information presented herein is primarily derived from the patent literature, specifically patent WO2015048245A1, which describes a series of imidazopyridazine derivatives as PAR2 inhibitors. For the purpose of this guide, data from a representative compound from this patent (Example 1) is used to illustrate the biological activity of this class of inhibitors.
Quantitative Data Summary
The inhibitory activity of the representative imidazopyridazine PAR2 antagonist was quantified using a cell-based calcium flux assay. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency in blocking PAR2 signaling.
| Compound | Assay Type | Cell Line | Agonist | IC50 (µM) |
| Example 1 (Representative Imidazopyridazine) | Calcium Flux (FLIPR) | HT-29 | SLIGKV-NH2 | 0.03 |
Table 1: In vitro activity of a representative imidazopyridazine PAR2 inhibitor from patent WO2015048245A1.
Effects on Cellular Pathways
PAR2 activation initiates a cascade of intracellular signaling events. As a PAR2 antagonist, this compound is designed to block these pathways at the receptor level. The primary consequence of PAR2 activation is the coupling to heterotrimeric G-proteins, leading to the activation of downstream effectors.
Gq/11-PLC-Calcium Signaling Pathway
The canonical PAR2 signaling pathway involves coupling to Gαq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be readily measured and is the basis for the primary assay used to characterize this compound's inhibitory activity.
Caption: PAR2 Gq/11-PLC-Calcium Signaling Pathway and Inhibition by this compound.
Other Potential Downstream Pathways
Beyond the primary Gq/11 pathway, PAR2 can also couple to other G-proteins and engage in β-arrestin-mediated signaling, leading to the activation of additional pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: PAR2 activation can lead to the phosphorylation and activation of ERK1/2, which plays a role in cell proliferation, differentiation, and inflammation.
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is involved in cell survival, growth, and metabolism and can be modulated by PAR2 signaling.
-
RhoA Pathway: Coupling to Gα12/13 can activate the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction.
By blocking the initial receptor activation, this compound is expected to attenuate signaling through all of these downstream pathways.
Experimental Protocols
The following is a detailed methodology for the key in vitro assay used to characterize the inhibitory activity of this compound and related compounds, as described in patent WO2015048245A1.
Calcium Flux Antagonist Assay (FLIPR TETRA)
Objective: To determine the potency of test compounds in inhibiting PAR2-agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: HT-29 human colon adenocarcinoma cells (ATCC HTB-38).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Plates: 384-well black, transparent-flat bottom plates.
-
Reagents:
-
FLIPR Calcium 5 Assay Kit.
-
PAR2 Agonist: SLIGKV-NH2.
-
Test Compounds (e.g., this compound).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Instrumentation: FLIPR TETRA High-Throughput Cellular Screening System.
Procedure:
-
Cell Plating:
-
Harvest and resuspend HT-29 cells in culture medium.
-
Plate 23,000 cells per well in 25 µL of medium into 384-well assay plates.
-
Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
The following day, prepare the FLIPR Calcium 5 dye solution according to the manufacturer's instructions.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the appropriate wells of the cell plate.
-
-
Agonist Preparation and Addition:
-
Prepare the PAR2 agonist (SLIGKV-NH2) solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate into the FLIPR TETRA instrument.
-
The instrument will first add the test compound to the cells and incubate for a specified period.
-
Subsequently, the instrument will add the agonist to the wells and immediately begin measuring the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced calcium response.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound represents a potent and specific inhibitor of the PAR2 signaling pathway. Its mechanism of action is centered on the antagonism of the PAR2 receptor, thereby blocking the initiation of downstream signaling cascades, most notably the Gq/11-mediated release of intracellular calcium. The provided quantitative data and detailed experimental protocol for the calcium flux assay serve as a foundational resource for researchers and drug development professionals interested in the study and application of this novel PAR2 inhibitor. Further investigation into the effects of this compound on other downstream pathways, such as MAPK and PI3K/Akt, will provide a more complete understanding of its cellular activities and therapeutic potential.
Exploring the Anticancer Potential of PAR-2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR-2) has emerged as a compelling target in oncology due to its multifaceted role in tumor progression, including proliferation, migration, and angiogenesis. This technical guide provides an in-depth exploration of PAR-2-IN-1, a novel imidazopyridazine inhibitor of the PAR-2 signaling pathway. While direct anticancer efficacy data for this compound remains to be fully elucidated in publicly available literature, this document synthesizes the existing preclinical data on its potent inhibition of PAR-2 activation in a human cancer cell line and provides a comprehensive framework of experimental protocols for its further investigation as a potential anticancer agent. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and explore the therapeutic potential of targeting PAR-2 with this specific inhibitor.
Introduction to PAR-2 in Cancer
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events.
In the context of cancer, PAR-2 is frequently overexpressed in various tumor types, and its activation is associated with the promotion of key hallmarks of cancer.[1][2] PAR-2 signaling can drive cancer cell proliferation, enhance cell migration and invasion, and stimulate the release of pro-angiogenic factors, thereby contributing to tumor growth and metastasis.[3][4] Consequently, the inhibition of the PAR-2 signaling pathway represents a promising therapeutic strategy for a range of malignancies.
This compound: A Novel Imidazopyridazine Inhibitor
This compound is a small molecule inhibitor belonging to the imidazopyridazine class of compounds, developed by Vertex Pharmaceuticals. It is designed to block the signaling pathway of PAR-2, and has demonstrated potent inhibitory activity in preclinical models. While its development has also been explored for inflammatory conditions and pain, its potential as an anticancer agent is underscored by its activity in a human colon adenocarcinoma cell line.
Quantitative Data on PAR-2 Inhibition
To date, the most specific quantitative data for a compound representative of the this compound series comes from a patent disclosure, which reports its inhibitory activity on PAR-2 activation in the human colon carcinoma cell line, HT-29. The data, summarized in the table below, demonstrates potent inhibition of PAR-2 activation induced by various agonists.
| Agonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| SLIGKV (human PAR-2 activating peptide) | HT-29 | Calcium-FLIPR | 0.0005 | |
| Trypsin | HT-29 | Calcium-FLIPR | 0.0008 | |
| Thrombin | HT-29 | Calcium-FLIPR | 1.11 | |
| UTP | HT-29 | Calcium-FLIPR | 1.03 |
Table 1: In Vitro Inhibition of PAR-2 Activation by a this compound Analog
Note: Data is for an exemplified compound from the same patent series as this compound.
Experimental Protocols for Evaluating Anticancer Potential
The following protocols are adapted from established methodologies for characterizing PAR-2 inhibitors in cancer cells and provide a robust framework for assessing the anticancer potential of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines with known PAR-2 expression (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
-
BrdU Assay: For proliferation, label cells with BrdU and detect its incorporation into newly synthesized DNA using an anti-BrdU antibody in an ELISA format.
Cell Migration and Invasion Assays
Objective: To assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
Methodology:
-
Wound Healing (Scratch) Assay: Create a "scratch" in a confluent monolayer of cancer cells. Treat with this compound and monitor the closure of the scratch over time using microscopy.
-
Transwell Migration Assay: Seed cancer cells in the upper chamber of a Transwell insert. Add this compound to the media. The lower chamber contains a chemoattractant. After incubation, stain and count the cells that have migrated to the lower surface of the insert.
-
Transwell Invasion Assay: Similar to the migration assay, but the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to assess the ability of cells to invade through the extracellular matrix.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound. Stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Lyse treated cells and measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using a colorimetric or fluorometric substrate.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of this compound.
Methodology:
-
Animal Model: Implant human cancer cells (e.g., HT-29, MDA-MB-231) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize mice into vehicle control and this compound treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
PAR-2 Signaling Pathway in Cancer
Caption: Simplified PAR-2 signaling pathways implicated in cancer progression.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro assessment of this compound's anticancer effects.
Logical Relationship of PAR-2 Inhibition to Anticancer Effects
Caption: The rationale for PAR-2 inhibition as an anticancer strategy.
Conclusion and Future Directions
This compound is a potent inhibitor of the PAR-2 signaling pathway with demonstrated activity in a human colon cancer cell line. While direct evidence of its anticancer efficacy in terms of cell death or tumor regression is not yet extensively documented in the public domain, its ability to interfere with a key signaling node in cancer progression makes it a compelling candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the comprehensive evaluation of this compound's therapeutic potential in oncology. Future research should focus on elucidating its precise mechanism of action in various cancer types, its efficacy in in vivo cancer models, and its potential for combination therapies with existing anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. SPINK1 contributes to proliferation and clonal formation of HT29 cells through Beclin1 associated enhanced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of PAR-2-IN-1, a Novel PAR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) family, is a key player in inflammation, pain, and various cancers.[1][2][3] Unlike typical receptors activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[2][4] This cleavage unmasks a tethered ligand (SLIGKV in humans) that binds to the receptor, initiating a cascade of intracellular signaling events. Given its role in pathophysiology, PAR2 has emerged as a promising therapeutic target.
These application notes provide detailed protocols for the in vitro characterization of PAR-2-IN-1, a novel inhibitor of the PAR2 signaling pathway. The following sections describe a calcium mobilization assay and a MAP Kinase (ERK) activation assay, two common methods to assess the potency and efficacy of PAR2 modulators.
PAR2 Signaling Pathways
PAR2 activation triggers multiple downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores. PAR2 activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK1/2), which is involved in cell proliferation and migration. Another important pathway is the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.
Caption: Simplified PAR2 signaling pathway.
Quantitative Data Summary
The following table summarizes representative data for known PAR2 modulators, providing a reference for the expected potency of novel inhibitors like this compound.
| Compound | Assay Type | Cell Line | Readout | Potency (IC50/EC50) | Reference |
| SLIGKV (agonist) | Calcium Mobilization | PAR2 Nomad Cell Line | Calcium Flux | EC50: 1.67 µM | |
| SLIGKV (agonist) | β-arrestin Recruitment | PAR2 Nomad Cell Line | β-arrestin | EC50: 4.83 µM | |
| C391 (antagonist) | Calcium Mobilization | 16HBE14o- | Ca2+ Signaling | Partial Agonist EC50: 19.6 µM | |
| C391 (antagonist) | MAPK Signaling | 16HBE14o- | pERK Signaling | IC50: 14.3 µM |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PAR2-mediated intracellular calcium release in response to a PAR2 agonist.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture:
-
Culture a human cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, 16HBE14o-) in appropriate media.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.
-
-
Agonist Stimulation and Measurement:
-
Prepare a PAR2 agonist solution (e.g., Trypsin at a final concentration of 10 nM or SLIGKV peptide at its EC80 concentration).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the PAR2 agonist into the wells and continue to record the fluorescence intensity kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MAP Kinase (ERK) Phosphorylation Assay
This assay quantifies the inhibition of PAR2-induced ERK1/2 phosphorylation by this compound. An in-cell Western assay is a common format for this measurement.
Experimental Workflow:
Caption: Workflow for the ERK Phosphorylation Assay.
Detailed Methodology:
-
Cell Culture and Starvation:
-
Seed PAR2-expressing cells in 96-well plates as described for the calcium assay.
-
Once confluent, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the starved cells with the this compound dilutions for 30 minutes at 37°C.
-
Stimulate the cells by adding a PAR2 agonist (e.g., Trypsin or SLIGKV) for 5-10 minutes at 37°C. This time point should be optimized based on kinetic experiments.
-
-
Cell Fixing and Permeabilization:
-
Aspirate the medium and immediately fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Wash the wells three times with PBS containing 0.1% Tween-20 (PBST).
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells overnight at 4°C with a primary antibody cocktail containing an antibody specific for phosphorylated ERK1/2 (pERK) and a normalization antibody (e.g., total ERK or a housekeeping protein like GAPDH).
-
Wash the wells five times with PBST.
-
Incubate for 1 hour at room temperature in the dark with a cocktail of species-appropriate secondary antibodies conjugated to different fluorophores (e.g., an Alexa Fluor 680-conjugated antibody for pERK and an Alexa Fluor 800-conjugated antibody for normalization).
-
-
Data Acquisition and Analysis:
-
Wash the wells five times with PBST and allow them to dry.
-
Scan the plate using a two-channel infrared imaging system.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the pERK signal to the normalization protein signal.
-
Plot the normalized pERK signal against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
-
Conclusion
The protocols described provide a robust framework for the in vitro characterization of this compound. By assessing its impact on key PAR2 signaling events—calcium mobilization and ERK phosphorylation—researchers can effectively determine its inhibitory potency and mechanism of action. These assays are crucial steps in the preclinical evaluation of novel PAR2 antagonists for therapeutic development.
References
Application Notes and Protocols for PAR-2-IN-1 Dosage in In Vivo Studies
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for PAR-2-IN-1 have not been publicly documented in peer-reviewed publications. The following application notes and protocols are based on studies of analogous small molecule inhibitors of Protease-Activated Receptor 2 (PAR-2) and are intended to serve as a guideline for researchers. It is strongly recommended to perform dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for any specific animal model and disease state.
Introduction to this compound
This compound is a small molecule inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.[1] PAR-2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[2] This activation exposes a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. PAR-2 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2] As an inhibitor, this compound is a valuable tool for investigating the role of PAR-2 signaling in various disease models and holds potential as a therapeutic agent.
Data Presentation: In Vivo Dosages of Analogous PAR-2 Inhibitors
The following table summarizes the in vivo dosages of other reported small molecule PAR-2 inhibitors. This data can be used as a starting point for designing pilot studies with this compound.
| Compound Name | Animal Model | Disease/Condition Model | Route of Administration | Dosage Range | Outcome | Reference |
| PZ-235 | Mouse | Atopic Dermatitis (Oxazolone-induced) | Subcutaneous Injection | 1-10 mg/kg/day | Dose-dependent reduction in inflammatory edema. | [3][4] |
| C391 | Mouse | Thermal Hyperalgesia (Mast cell degranulation-induced) | Intra-hindpaw Injection | 7.5 - 75 µg per mouse | Dose-dependent blockade of thermal hyperalgesia, with a maximum effect at 75 µg. | |
| E6795 | Mouse | Atopic Dermatitis | Topical and Oral | 2% cream (topical) | Reduced inflammation, immune-cell infiltration, and transepidermal water loss. |
Experimental Protocols
The following are generalized protocols for in vivo studies using a PAR-2 inhibitor in a mouse model of inflammation. These should be adapted and optimized for the specific research question and animal model.
Protocol 1: Evaluation of a PAR-2 Inhibitor in a Mouse Model of Acute Inflammation (e.g., Paw Edema)
Objective: To assess the anti-inflammatory effect of a PAR-2 inhibitor on paw edema induced by a pro-inflammatory agent (e.g., carrageenan, formalin).
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Inflammatory agent (e.g., 1% λ-carrageenan in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with corn oil to the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL). Ensure the solution is homogenous.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 10% DMSO in corn oil)
-
Group 2: PAR-2 inhibitor (e.g., 1, 5, 10 mg/kg)
-
Group 3: Positive control (e.g., dexamethasone at 1 mg/kg)
-
-
Inhibitor Administration: Administer the PAR-2 inhibitor or vehicle via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before inducing inflammation.
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of a PAR-2 Inhibitor in a Mouse Model of Atopic Dermatitis
Objective: To assess the therapeutic effect of a PAR-2 inhibitor on skin inflammation and pruritus in a murine model of atopic dermatitis.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil for systemic administration, or a suitable cream base for topical application)
-
Sensitizing agent (e.g., Oxazolone, 2,4-Dinitrofluorobenzene - DNFB)
-
NC/Nga mice or other suitable strain
-
Tools for scoring skin lesions (e.g., SCORAD index)
-
Behavioral monitoring system for scratching behavior
Procedure:
-
Induction of Atopic Dermatitis: Induce atopic dermatitis-like skin lesions according to established protocols (e.g., repeated topical application of an allergen).
-
Compound Preparation: Prepare the PAR-2 inhibitor formulation for either systemic (as in Protocol 1) or topical administration.
-
Grouping and Dosing:
-
Group 1: Vehicle control
-
Group 2: PAR-2 inhibitor (systemic or topical application)
-
Group 3: Positive control (e.g., topical tacrolimus)
-
-
Treatment: Begin treatment once skin lesions are established. Administer the PAR-2 inhibitor daily for a specified period (e.g., 1-2 weeks).
-
Evaluation of Skin Inflammation: Score the severity of skin lesions (erythema, edema, excoriation, dryness) at regular intervals.
-
Assessment of Scratching Behavior: Quantify scratching behavior by video recording and manual counting or using an automated system.
-
Histological and Molecular Analysis: At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration, measurement of epidermal thickness) and molecular analysis (e.g., qPCR for inflammatory cytokine expression).
-
Data Analysis: Analyze the data using appropriate statistical tests to compare the different treatment groups.
Visualization of Signaling Pathways and Workflows
PAR-2 Signaling Pathway
The activation of PAR-2 by serine proteases leads to the coupling of G-proteins, primarily Gαq/11 and Gα12/13, which in turn activate downstream signaling cascades.
Caption: Simplified PAR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for an In Vivo Inflammation Study
The following diagram illustrates a typical workflow for an in vivo study evaluating an anti-inflammatory compound.
Caption: General experimental workflow for an in vivo anti-inflammatory study.
References
- 1. glpbio.com [glpbio.com]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. PAR2 Pepducin-Based Suppression of Inflammation and Itch in Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PAR2 Pepducins for the Treatment of Atopic Dermatitis - Athan Kuliopulos [grantome.com]
Application Notes and Protocols: PAR-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAR-2-IN-1 is a potent and selective inhibitor of the Protease-Activated Receptor-2 (PAR-2) signaling pathway.[1][2] PAR-2 is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1690176-75-0 | [1] |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ | |
| Molecular Weight | 267.71 g/mol | |
| Appearance | White to light yellow solid |
Solubility Data
This compound exhibits solubility in various organic solvents. The following table summarizes its solubility for laboratory use. To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (311.27 mM) | Requires sonication. Use freshly opened, hygroscopic DMSO for best results. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (7.77 mM) | Prepare a stock in DMSO first, then dilute with corn oil. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to desired concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the Stock Solution Preparation Table below.
-
Vortex the solution thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 3.7354 mL | 18.6769 mL | 37.3539 mL |
| 5 mM | 0.7471 mL | 3.7354 mL | 7.4708 mL |
| 10 mM | 0.3735 mL | 1.8677 mL | 3.7354 mL |
Preparation of Working Solutions for In Vivo Studies
This protocol outlines the preparation of a this compound formulation suitable for administration in animal models. This method uses a DMSO and corn oil co-solvent system.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the corn oil to the DMSO stock solution. For a 10% DMSO final concentration, add 9 volumes of corn oil to 1 volume of the DMSO stock.
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
-
It is recommended to prepare this working solution fresh on the day of use.
Visualization of Pathways and Workflows
PAR-2 Signaling Pathway
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor that, upon activation by proteases like trypsin, initiates multiple downstream signaling cascades. These pathways are primarily mediated by Gαq, Gα12/13, and Gαi proteins. The activation of these G-proteins leads to the stimulation of Phospholipase C (PLC), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, PAR-2 activation can trigger the RhoA and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which are crucial for cellular responses such as inflammation and proliferation.
Caption: PAR-2 Signaling Cascade and Point of Inhibition.
Experimental Workflow for this compound Preparation
The successful application of this compound in research necessitates a systematic approach to its preparation. The following workflow outlines the key stages from initial solubilization to the final application in either in vitro or in vivo models. Adherence to this workflow ensures consistency and reproducibility of experimental results.
Caption: Workflow for this compound Solution Preparation.
Relationship between Solubility and Application
The choice of solvent and the resulting solubility of this compound are critical determinants of its suitability for different experimental applications. High solubility in a biocompatible solvent system is paramount for achieving the desired concentrations for both cell-based assays and animal studies. This diagram illustrates the logical flow from the intrinsic properties of the compound to its final research application.
Caption: Logic of Solubility Dictating Application.
References
Application Notes and Protocols: The Role of PAR-2 Inhibition in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses.[1][2][3] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that activates the receptor.[1][4] This activation triggers multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and chemokines. Consequently, PAR-2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
These application notes provide an overview of the experimental use of a representative PAR-2 inhibitor, referred to here as PAR-2-IN-1, in preclinical inflammation models. The included protocols and data are based on established methodologies for evaluating PAR-2 antagonists in both in vitro and in vivo settings.
Mechanism of Action of PAR-2 in Inflammation
PAR-2 is expressed on various cell types involved in the inflammatory process, including epithelial cells, endothelial cells, immune cells, and neurons. Upon activation, PAR-2 can signal through different G protein-dependent pathways (Gαq, Gαi, Gα12/13) and G protein-independent pathways involving β-arrestins. This diverse signaling capacity allows PAR-2 to regulate a wide range of cellular responses that contribute to inflammation, such as increased vascular permeability, leukocyte infiltration, and the release of inflammatory mediators.
The inhibition of PAR-2 signaling by antagonists like this compound can effectively block these pro-inflammatory effects, making it a valuable tool for studying the role of PAR-2 in various inflammatory conditions and for the development of novel anti-inflammatory therapeutics.
Signaling Pathway of PAR-2 Activation
Caption: PAR-2 signaling pathways in inflammation.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in Macrophages
This protocol describes the use of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
This compound
-
PAR-2 agonist (e.g., SLIGKV-NH2)
-
Scrambled control peptide
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for cytokine mRNA analysis)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) and/or a PAR-2 agonist for 6-24 hours. Include a negative control group with no stimulation and a group with a scrambled control peptide.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Lyse the cells for RNA extraction and subsequent qPCR analysis of inflammatory gene expression.
-
Data Analysis:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Quantify the relative mRNA expression of target genes (e.g., Tnf, Il6, Il1b) using qPCR, normalizing to a housekeeping gene.
In Vivo Model: Carrageenan-Induced Paw Edema in Mice
This protocol details the evaluation of the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lambda-carrageenan
-
This compound
-
Vehicle control (e.g., saline or DMSO solution)
-
P caliper or plethysmometer
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control to the mice 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw of each mouse. Inject the left hind paw with saline as a control.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with a caliper at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., myeloperoxidase activity as an index of neutrophil infiltration).
Data Analysis:
-
Calculate the change in paw volume or thickness at each time point relative to the baseline measurement.
-
Compare the paw edema in the this compound-treated group with the vehicle-treated group.
-
Perform histological analysis to assess inflammatory cell infiltration.
Experimental Workflow
Caption: General experimental workflow for evaluating PAR-2 inhibitors.
Quantitative Data Summary
The following tables summarize the effects of PAR-2 inhibitors on various inflammatory parameters as reported in the literature.
Table 1: In Vitro Effects of PAR-2 Inhibition on Cytokine Production
| Cell Type | Stimulant | PAR-2 Inhibitor | Outcome Measure | % Inhibition | Reference |
| Human Keratinocytes | Trypsin | PZ-235 | TSLP Expression | 94-98% | |
| Human Keratinocytes | Trypsin | PZ-235 | TNF-α Expression | 94-98% | |
| Mast Cells | PAR-2 Agonist | PZ-235 | IL-4 Secretion | 68-83% | |
| Mast Cells | PAR-2 Agonist | PZ-235 | IL-13 Secretion | 68-83% | |
| Human Tubular Epithelial Cells | 2f-LIGRLO-NH2 | I-191 | TNF Secretion | Significant | |
| Human Tubular Epithelial Cells | 2f-LIGRLO-NH2 | I-191 | CSF2 Secretion | Significant | |
| Human Tubular Epithelial Cells | 2f-LIGRLO-NH2 | I-191 | MMP-9 Secretion | Significant | |
| Human Eosinophils | Tryptase | PAR-2 Antagonist | IL-6 Release | Concentration-dependent | |
| Human Eosinophils | Tryptase | PAR-2 Antagonist | IL-8 Release | Concentration-dependent |
Table 2: In Vivo Effects of PAR-2 Inhibition in Inflammation Models
| Animal Model | Inflammatory Stimulus | PAR-2 Inhibitor | Outcome Measure | % Reduction | Reference |
| Mouse Atopic Dermatitis | Oxazolone | PZ-235 | Skin Thickening | 43-100% | |
| Mouse Atopic Dermatitis | DNFB | PZ-235 | Skin Thickening | 43-100% | |
| Mouse Atopic Dermatitis | Dust Mite Allergen | PZ-235 | Leukocyte Infiltration | 50-68% | |
| Mouse Atopic Dermatitis | Dust Mite Allergen | PZ-235 | Epidermal Thickness | 60-77% | |
| Mouse Itch Model | Wasp Venom Peptide | PZ-235 | Itching Behavior | 51% | |
| Mouse Paw Edema | Carrageenan/Kaolin | P2pal-18S | Edema | Significant | |
| Mouse Paw Edema | PAR-2 Agonist | P2pal-18S | Edema | Significant | |
| Rat Inflammatory Arthritis | Adjuvant | PAR-2 Deficiency | Joint Swelling | >4-fold |
Conclusion
The experimental designs and protocols outlined in these application notes provide a framework for investigating the therapeutic potential of PAR-2 inhibitors in inflammation. The presented data consistently demonstrate that blockade of PAR-2 signaling effectively reduces inflammatory responses in both cellular and animal models. These findings underscore the importance of PAR-2 as a key mediator of inflammation and support the continued development of PAR-2 antagonists for the treatment of a wide range of inflammatory diseases.
References
- 1. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
Application Notes and Protocols for Western Blotting: Analysis of Target Proteins such as PAR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Western blotting is a widely used and powerful technique in molecular biology and immunogenetics to detect specific proteins in a complex mixture extracted from cells or tissues.[1][2] The method involves several key steps: separation of proteins by size using gel electrophoresis, transfer of the separated proteins to a solid support membrane, and probing for a target protein using specific antibodies.[2] The technique can provide qualitative information on the presence and size of a protein, as well as semi-quantitative data on the relative abundance of the protein across different samples.[1][3] This application note provides a detailed protocol for performing a Western blot, with a focus on the analysis of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in inflammation and pain signaling.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot analysis.
I. Sample Preparation (Cell Lysis and Protein Extraction)
-
Cell Culture and Treatment: Grow cells to the desired confluency in appropriate culture dishes. If studying protein expression changes, treat cells with desired compounds or stimuli for the appropriate duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
(Optional) Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.
-
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, dilute the samples to ensure equal loading amounts (typically 20-50 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein. A stacking gel is cast on top of the resolving gel to ensure proteins enter the resolving gel at the same time.
-
Electrophoresis Setup:
-
Assemble the gel cassette into the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Carefully load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.
-
-
Running the Gel:
-
Connect the electrophoresis tank to a power supply and run the gel at a constant voltage. A lower voltage is initially used to allow the proteins to stack, followed by a higher voltage for separation in the resolving gel.
-
Monitor the migration of the dye front and the pre-stained ladder to determine the end of the run.
-
III. Protein Transfer (Blotting)
-
Membrane Preparation: Cut a piece of polyvinylidene fluoride (PVDF) or nitrocellulose membrane and filter papers to the size of the gel. If using PVDF, activate the membrane by briefly immersing it in methanol. Equilibrate the membrane and filter papers in transfer buffer.
-
Assembling the Transfer Stack:
-
Create a "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.
-
Ensure there are no air bubbles between the gel and the membrane, as this will prevent efficient transfer.
-
-
Electrotransfer:
-
Place the transfer stack into a transfer apparatus filled with transfer buffer.
-
Perform the transfer using either a wet or semi-dry transfer system. The transfer is driven by an electric current that moves the negatively charged proteins from the gel to the positively charged membrane.
-
IV. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (e.g., anti-PAR-2 antibody) in blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., horseradish peroxidase (HRP)-conjugated anti-rabbit IgG) in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
V. Detection and Imaging
-
Signal Development:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for a few minutes. The enzyme on the secondary antibody will catalyze a reaction that produces light.
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Adjust the exposure time to obtain a clear signal without saturation.
-
Data Presentation
Quantitative analysis of Western blots allows for the determination of the relative abundance of a target protein. It is important to ensure that the signal intensity falls within the linear range of detection for accurate quantification.
| Parameter | Description | Recommended Practice |
| Loading Control | A housekeeping protein (e.g., GAPDH, β-actin, or tubulin) used to normalize for variations in protein loading and transfer efficiency between lanes. | Ensure the loading control protein is not affected by the experimental conditions and that its signal is not saturated. |
| Total Protein Normalization | An alternative to housekeeping proteins where the total protein in each lane is stained and used for normalization. This can provide a more accurate representation of sample loading. | Use a total protein stain that is compatible with immunodetection. |
| Densitometry | The process of quantifying the intensity of the protein bands using image analysis software. | Subtract the background signal from the band intensity and normalize the target protein signal to the loading control or total protein signal. |
| Linear Range | The range of protein concentration where the signal intensity is directly proportional to the amount of protein. | Perform a dilution series of a sample to determine the linear range for both the target protein and the loading control. |
| Replicates | Performing the experiment multiple times to ensure the results are reproducible. | Use at least three biological replicates for statistical analysis. |
Mandatory Visualizations
Western Blotting Experimental Workflow
Caption: A flowchart illustrating the major steps of the Western blotting protocol.
PAR-2 Signaling Pathway
Caption: A simplified diagram of the PAR-2 signaling cascade upon activation by proteases.
Troubleshooting
Common issues encountered during Western blotting and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - Insufficient protein loaded. - Inefficient protein transfer. - Primary or secondary antibody concentration is too low. - Inactive HRP enzyme. | - Increase the amount of protein loaded. - Confirm transfer with Ponceau S staining. - Optimize antibody dilutions. - Use fresh substrate. |
| High Background | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent. - Decrease antibody concentrations. - Increase the number or duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific enough. - Protein degradation. - Too high antibody concentration. | - Use a more specific primary antibody. - Add protease inhibitors to the lysis buffer and keep samples on ice. - Optimize antibody dilutions. |
| "Smiling" or Distorted Bands | - Gel ran too hot (high voltage). - Uneven gel polymerization. | - Run the gel at a lower voltage for a longer time. - Ensure proper gel casting or use pre-cast gels. |
References
Application Notes and Protocols for Studying PAR2 Activation by Trypsin using PAR-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PAR-2-IN-1, a known inhibitor of the Protease-Activated Receptor 2 (PAR2) signaling pathway, to study the activation of PAR2 by the serine protease trypsin. This document includes detailed experimental protocols and data presentation guidelines to facilitate research into the physiological and pathological roles of the trypsin-PAR2 axis.
Introduction to PAR2 and Trypsin Activation
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus.[3] Trypsin, a well-characterized serine protease, is a canonical activator of PAR2.[4][5] It cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates downstream signaling cascades, primarily through Gαq/11, leading to phospholipase C (PLC) activation, subsequent inositol trisphosphate (IP3) production, and an increase in intracellular calcium ([Ca2+]i). Another significant downstream pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound is a molecule identified as an inhibitor of the PAR2 signaling pathway, demonstrating anti-inflammatory and anticancer effects. It serves as a valuable tool for dissecting the specific contributions of PAR2 activation in various biological systems.
Quantitative Data on PAR2 Modulators
| Compound | Type | Target | Assay | IC50/EC50 | Reference |
| AZ3451 | Antagonist | PAR2 | Calcium Mobilization | IC50: 23 nM | |
| GB-88 | Antagonist | PAR2 | Ca2+ Release | IC50: 2 µM | |
| FSLLRY-NH2 | Inhibitor | PAR2 | Trypsin-mediated PAR2 activation | IC50: 50–200 µM | |
| 2-Furoyl-LIGRLO-amide | Agonist | PAR2 | - | pD2: 7.0 | |
| SLIGKV-NH2 | Agonist | PAR2 | Calcium Mobilization | EC50: ~5 µM | |
| Trypsin | Agonist | PAR2 | Calcium Mobilization | EC50: ~1-5 nM |
Signaling Pathways and Experimental Workflow
PAR2 Activation by Trypsin and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by trypsin-mediated PAR2 activation and the point of intervention for this compound.
General Experimental Workflow for Studying this compound Inhibition
This workflow outlines the key steps for assessing the inhibitory effect of this compound on trypsin-induced PAR2 activation.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following PAR2 activation, a key indicator of Gαq-mediated signaling.
Materials:
-
PAR2-expressing cells (e.g., HEK293, HT-29, or primary cells)
-
Cell culture medium
-
This compound
-
Trypsin (cell culture grade)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed PAR2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add a pre-determined optimal concentration of trypsin (e.g., 1-10 nM) to the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).
-
Normalize the response by expressing it as a percentage of the maximal response to trypsin in the absence of the inhibitor.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
PAR2-expressing cells
-
Cell culture medium
-
This compound
-
Trypsin
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture PAR2-expressing cells in appropriate culture dishes until they reach 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment, if necessary, to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with an optimal concentration of trypsin for 5-15 minutes at 37°C. The optimal stimulation time should be determined in a preliminary time-course experiment.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Plot the fold change against the concentration of this compound to assess its inhibitory effect.
-
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of this compound as an inhibitor of trypsin-induced PAR2 activation. By employing these methodologies, researchers can effectively characterize the molecular mechanisms underlying the trypsin-PAR2 signaling axis and evaluate the therapeutic potential of PAR2 inhibition in various disease models. It is recommended that each laboratory optimizes these protocols for their specific cell systems and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation and Survival with PAR-2 Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that has emerged as a significant target in cancer therapy. Its activation is implicated in tumor progression, inflammation, and metastasis. The inhibition of PAR-2 signaling presents a promising strategy to counteract these effects. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of a representative PAR-2 inhibitor, referred to herein as PAR-2-IN-1, in combination with other signaling pathway inhibitors. While specific data for a compound named "this compound" is not publicly available, this document leverages findings from studies on potent PAR-2 antagonists such as AZ3451 and P2pal-18S to provide a comprehensive guide for researchers.
The rationale for combining PAR-2 inhibitors with other targeted therapies lies in the potential to overcome drug resistance, enhance therapeutic efficacy, and reduce dosages to minimize toxicity. This is achieved by co-targeting interconnected signaling pathways that are crucial for cancer cell survival and proliferation.
Featured Combination: PAR-2 Inhibitor with EGFR Inhibitor
A particularly promising combination strategy involves the co-administration of a PAR-2 inhibitor with an Epidermal Growth Factor Receptor (EGFR) inhibitor. This has been shown to be effective in overcoming resistance to EGFR-targeted therapies in non-small-cell lung cancer (NSCLC).
Mechanism of Synergy
In certain cancers, resistance to EGFR inhibitors like gefitinib can arise from the transactivation of EGFR by other signaling pathways. PAR-2 activation can contribute to this resistance mechanism. The combination of a PAR-2 inhibitor with an EGFR inhibitor synergistically suppresses tumor growth by:
-
Inhibiting EGFR Transactivation: The PAR-2 inhibitor blocks the PAR-2-mediated transactivation of EGFR, thereby restoring sensitivity to the EGFR inhibitor.
-
Downregulating ERK Signaling: The combination therapy leads to a more profound and sustained inhibition of the downstream ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from a representative study investigating the synergistic effects of a PAR-2 inhibitor (P2pal-18S) in combination with an EGFR inhibitor (gefitinib) in gefitinib-resistant NSCLC cells.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Notes |
| PC9-GR | Gefitinib | > 20 | - | Gefitinib-resistant NSCLC cell line. |
| P2pal-18S | > 50 | - | ||
| Gefitinib + P2pal-18S (10 µM) | ~5 | < 1 | A Combination Index (CI) of less than 1 indicates a synergistic effect. |
Data is illustrative and based on findings from referenced literature. Actual values may vary based on experimental conditions.
Signaling Pathway Diagram
Caption: Synergistic inhibition of PAR-2 and EGFR pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Synergy
Objective: To assess the synergistic effect of this compound and an EGFR inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., gefitinib-resistant NSCLC cells like PC9-GR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
EGFR inhibitor (e.g., Gefitinib, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium. Also, prepare combinations of both inhibitors at constant and non-constant ratios.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the single inhibitors or their combinations to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
Objective: To investigate the effect of this compound and an EGFR inhibitor on the phosphorylation of ERK, a key downstream effector.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
EGFR inhibitor
-
PAR-2 agonist (e.g., trypsin or a specific peptide agonist)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound, the EGFR inhibitor, or the combination for 1-2 hours.
-
Stimulate the cells with a PAR-2 agonist for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-ERK levels to total ERK and β-actin levels.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating combination therapy.
Other Potential Combinations
The principle of targeting interconnected pathways can be extended to other combinations involving PAR-2 inhibitors.
PAR-2 Inhibitor with MAPK Inhibitors
PAR-2 activation can lead to the stimulation of the MAPK/ERK pathway.[2] In cancers where this pathway is a key driver of proliferation, a combination of a PAR-2 inhibitor with a MEK or ERK inhibitor could be synergistic.
PAR-2 Inhibitor with PI3K/AKT Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer that can be influenced by PAR-2.[3] Combining a PAR-2 inhibitor with a PI3K, AKT, or mTOR inhibitor may offer therapeutic benefits, particularly in tumors with activating mutations in the PI3K/AKT pathway.
Logical Relationship Diagram
Caption: PAR-2 signaling and potential combination targets.
Conclusion
The combination of PAR-2 inhibitors with other targeted therapies represents a promising avenue for cancer treatment. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore these synergies in various cancer models. By elucidating the underlying mechanisms of synergy, these studies can pave the way for the development of more effective and personalized cancer therapies.
References
- 1. Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-2 regulates vascular endothelial growth factor expression in MDA-MB-231 cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of PAR-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is a key player in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its activation by serine proteases, such as trypsin and mast cell tryptase, initiates a cascade of intracellular signaling events.[3] Consequently, the development of potent and selective PAR-2 inhibitors is a significant area of therapeutic interest. This document provides detailed application notes and protocols for measuring the efficacy of PAR-2 inhibitors, such as a representative compound designated herein as PAR-2-IN-1.
PAR-2 Signaling Pathways
PAR-2 activation triggers multiple signaling pathways. The canonical pathway involves the coupling to Gαq/11, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular calcium mobilization.[4][5] PAR-2 can also couple to other G proteins, including Gαi/o and Gα12/13, activating downstream effectors like the MAPK/ERK pathway and RhoA, respectively. Furthermore, PAR-2 activation can induce β-arrestin recruitment, which can mediate both G-protein-dependent and -independent signaling. A thorough evaluation of a PAR-2 inhibitor's efficacy requires assessing its impact on these key signaling nodes.
In Vitro Efficacy Assays
A battery of in vitro assays should be employed to comprehensively characterize the efficacy of a PAR-2 inhibitor.
Calcium Mobilization Assay
This assay is a primary functional screen to assess the inhibition of the Gq-mediated signaling pathway.
Protocol:
-
Cell Culture: Culture human keratinocytes or a cell line overexpressing PAR-2 (e.g., NCTC2544-PAR2, HEK293-PAR2) in appropriate media. Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a PAR-2 agonist, such as SLIGKV-NH2 or trypsin, to the wells to stimulate calcium release.
-
Data Acquisition: Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of the inhibitor.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR-2, a key event in receptor desensitization and G-protein-independent signaling.
Protocol:
-
Cell Line: Use a cell line engineered to express a tagged PAR-2 and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation or GFP-based translocation).
-
Cell Plating: Seed the cells in a 96- or 384-well plate.
-
Compound Addition: Add various concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a PAR-2 agonist to induce β-arrestin recruitment.
-
Signal Detection: Measure the reporter signal (e.g., chemiluminescence or fluorescence) according to the assay kit's instructions.
-
Data Analysis: Calculate the IC50 value of this compound.
NF-κB and IL-8 Production Assays
These assays assess the downstream inflammatory signaling cascade initiated by PAR-2 activation.
Protocol:
NF-κB Reporter Assay:
-
Transfection: Co-transfect cells (e.g., HEK293) with a PAR-2 expression vector and an NF-κB-luciferase reporter construct.
-
Treatment: Treat the cells with this compound followed by a PAR-2 agonist.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
IL-8 ELISA:
-
Cell Culture and Treatment: Culture NCTC2544-PAR2 cells in 24-well plates. Treat with this compound and then stimulate with a PAR-2 agonist (e.g., SLIGKV) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
Radioligand Binding Assay
This assay determines the ability of the inhibitor to compete with a radiolabeled ligand for binding to PAR-2, providing information on its binding affinity.
Protocol:
-
Cell Preparation: Use a cell suspension of NCTC2544-PAR2 cells.
-
Incubation: Incubate the cells with a radiolabeled PAR-2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2) in the presence and absence of varying concentrations of this compound.
-
Separation: Separate the cell-bound radioligand from the unbound ligand by centrifugation.
-
Quantification: Measure the radioactivity of the cell pellet using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the Ki value for this compound.
MAPK/ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, a downstream signaling event of PAR-2 activation.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 16HBE14o-) and treat with this compound followed by a PAR-2 agonist for a short period (e.g., 5 minutes).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting or In-Cell Western: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Alternatively, use an in-cell western technique for higher throughput.
-
Detection and Analysis: Detect the protein bands using chemiluminescence or fluorescence and quantify the ratio of pERK to total ERK.
In Vivo Efficacy Models
In vivo models are crucial for evaluating the therapeutic potential of PAR-2 inhibitors in a physiological context.
Rat Paw Edema Model
This model assesses the anti-inflammatory effects of the inhibitor.
Protocol:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Compound Administration: Administer this compound orally or via another appropriate route.
-
Induction of Edema: After a specified time, inject a PAR-2 agonist (e.g., trypsin) or an inflammatory agent like carrageenan into the subplantar region of the rat's hind paw.
-
Measurement: Measure the paw volume at various time points using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Thermal Hyperalgesia Model
This model evaluates the analgesic effects of the inhibitor in pain studies.
Protocol:
-
Animal Model: Use mice.
-
Induction of Hyperalgesia: Inject a mast cell degranulator (e.g., compound 48/80) into the hind paw to induce PAR-2-dependent thermal hyperalgesia.
-
Compound Administration: Co-inject this compound with the hyperalgesic agent or administer it systemically prior to induction.
-
Nociceptive Testing: Measure the latency of paw withdrawal from a radiant heat source at different time points.
-
Analysis: Compare the withdrawal latencies between the treated and control groups.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the efficacy of different PAR-2 inhibitors.
| In Vitro Assay | This compound | Reference Compound A | Reference Compound B |
| Calcium Mobilization (IC50, µM) | Insert Data | Insert Data | Insert Data |
| β-Arrestin Recruitment (IC50, µM) | Insert Data | Insert Data | Insert Data |
| NF-κB Activation (IC50, µM) | Insert Data | Insert Data | Insert Data |
| IL-8 Production (% Inhibition at X µM) | Insert Data | Insert Data | Insert Data |
| Radioligand Binding (Ki, µM) | Insert Data | Insert Data | Insert Data |
| MAPK/ERK Phosphorylation (% Inhibition) | Insert Data | Insert Data | Insert Data |
| In Vivo Model | This compound | Reference Compound A | Reference Compound B |
| Rat Paw Edema (% Inhibition at X mg/kg) | Insert Data | Insert Data | Insert Data |
| Thermal Hyperalgesia (% Reversal at X mg/kg) | Insert Data | Insert Data | Insert Data |
Conclusion
The multifaceted nature of PAR-2 signaling necessitates a comprehensive approach to inhibitor characterization. The protocols and assays detailed in this document provide a robust framework for determining the in vitro and in vivo efficacy of novel PAR-2 inhibitors like this compound. By systematically evaluating the impact on various signaling pathways and in relevant disease models, researchers can build a comprehensive profile of their lead compounds and advance the development of new therapeutics targeting PAR-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 4. innoprot.com [innoprot.com]
- 5. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR-2-IN-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor critically involved in inflammation, pain signaling, and cancer progression. Its activation by proteases such as trypsin and mast cell tryptase initiates a cascade of intracellular signaling events. PAR-2-IN-1 is a potent and selective inhibitor of the PAR-2 signaling pathway, demonstrating anti-inflammatory and anticancer effects in preclinical research. These application notes provide detailed protocols for the administration of this compound in animal models to facilitate further investigation into its therapeutic potential.
Disclaimer: Limited in vivo data for this compound is publicly available. The following protocols are based on general guidelines for substance administration in laboratory animals and data from in vivo studies of other PAR-2 inhibitors with similar chemical structures. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
Data Presentation
Table 1: Template for Quantitative Data on this compound Efficacy in Animal Models
| Animal Model | Compound | Dose | Administration Route | Endpoint | Result | Reference |
| Inflammation (e.g., Carrageenan-induced paw edema) | This compound | User-defined | e.g., Oral (p.o.), Intraperitoneal (i.p.) | Paw Volume (mL) | To be determined | - |
| Inflammation (e.g., TNBS-induced colitis) | This compound | User-defined | e.g., p.o., i.p. | Disease Activity Index (DAI) | To be determined | - |
| Neuropathic Pain (e.g., Chronic Constriction Injury) | This compound | User-defined | e.g., p.o., i.p. | Mechanical Allodynia (g) | To be determined | - |
| Cancer (e.g., Xenograft model) | This compound | User-defined | e.g., p.o., i.p. | Tumor Volume (mm³) | To be determined | - |
| Reference Data | ||||||
| Pain (Thermal Hyperalgesia) | C391 (PAR-2 Antagonist) | 7.5 - 75 µ g/paw | Intraplantar | Paw Withdrawal Latency (s) | Dose-dependent increase | |
| Inflammation (Adjuvant-induced arthritis) | Imidazopyridazine TYK2 inhibitor | 5 mg/kg, bid | Oral | Arthritis Score | Significant reduction | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Working Solution for Injection:
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO and corn oil.
-
To prepare a working solution, first add the required volume of the DMSO stock solution to a sterile vial.
-
Then, add the appropriate volume of corn oil to achieve the final desired concentration and vehicle ratio (e.g., 10% DMSO in 90% corn oil).
-
Vortex the solution thoroughly to ensure a homogenous suspension. An ultrasonic bath can also be used to aid dissolution.
-
Note: Always prepare the working solution fresh on the day of the experiment.
-
Administration of this compound in a Mouse Model of Inflammation (Carrageenan-Induced Paw Edema)
Animal Model:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
Materials:
-
This compound working solution
-
Vehicle control (e.g., 10% DMSO in 90% corn oil)
-
Carrageenan solution (1% w/v in sterile saline)
-
Parenteral syringes and needles (e.g., 27-30G for subcutaneous injection)
-
Parenteral syringes and gavage needles (for oral administration)
-
Parenteral syringes and needles (e.g., 25-27G for intraperitoneal injection)
-
Plethysmometer
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). A typical volume for oral gavage in mice is 5-10 mL/kg, and for intraperitoneal injection is 10 mL/kg.
-
-
Induction of Inflammation: 30-60 minutes after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound treated group compared to the vehicle control group.
Administration of this compound in a Mouse Xenograft Cancer Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
Materials:
-
Cancer cell line known to express PAR-2
-
Matrigel (or similar basement membrane matrix)
-
This compound working solution
-
Vehicle control
-
Parenteral syringes and needles
-
Calipers
Experimental Workflow:
Caption: Workflow for a xenograft cancer model study.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment until a predetermined endpoint is reached, such as the maximum allowed tumor size or the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the this compound treated group and the vehicle control group.
Signaling Pathway
PAR-2 activation initiates multiple intracellular signaling cascades. This compound is designed to inhibit these pathways.
Caption: Simplified PAR-2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for High-Throughput Screening of PAR-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Activation of PAR-2 is initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.[1][3] Given its involvement in disease, PAR-2 has emerged as a promising therapeutic target.
PAR-2-IN-1 is a potent and selective inhibitor of the PAR-2 signaling pathway, demonstrating potential anti-inflammatory and anticancer effects. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PAR-2 inhibitors.
Mechanism of Action
PAR-2 activation triggers a cascade of intracellular signaling events. Upon cleavage by a protease, the newly exposed N-terminal tethered ligand binds to the receptor, leading to a conformational change and activation of heterotrimeric G proteins. PAR-2 couples to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.
Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR-2 activation and serves as a robust signal for high-throughput screening assays.[4]
This compound is a small molecule inhibitor designed to specifically antagonize the PAR-2 signaling pathway. While the precise binding site and mode of inhibition are proprietary, it is understood to prevent the conformational changes required for G protein coupling and subsequent downstream signaling, effectively blocking the release of intracellular calcium.
Data Presentation
The following table summarizes representative quantitative data for this compound and other known PAR-2 modulators, as would be generated in a typical HTS campaign. The IC50 values are determined from concentration-response curves generated from a calcium flux assay.
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 (nM) | Notes |
| This compound | PAR-2 | Calcium Flux | Trypsin | HEK293-PAR2 | 50 | Representative data for a selective PAR-2 inhibitor. |
| GB88 | PAR-2 | Calcium Flux | 2-furoyl-LIGRLO-NH2 | KNRK-PAR2 | 2,000 | Known PAR-2 antagonist. |
| FSLLRY-NH2 | PAR-2 | Calcium Flux | Trypsin | HT-29 | 10,000 | Peptide-based PAR-2 antagonist. |
| Positive Control | PAR-2 | Calcium Flux | Trypsin | HEK293-PAR2 | N/A | Maximal signal for assay normalization. |
| Negative Control | PAR-2 | Calcium Flux | Trypsin | HEK293-PAR2 | N/A | Basal signal for assay normalization. |
Experimental Protocols
High-Throughput Screening Protocol: Calcium Flux Assay
This protocol describes a homogeneous, fluorescence-based calcium flux assay for screening compound libraries to identify inhibitors of PAR-2. The assay is optimized for a 384-well plate format and is compatible with automated liquid handling systems and fluorescence imaging plate readers (FLIPR).
Materials and Reagents:
-
HEK293 cells stably expressing human PAR-2 (HEK293-PAR2)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
PAR-2 agonist (e.g., Trypsin or a specific PAR-2 activating peptide like SLIGKV-NH2)
-
This compound (or other test compounds)
-
Positive Control (e.g., a known PAR-2 antagonist)
-
Negative Control (e.g., DMSO)
-
384-well black-walled, clear-bottom assay plates
Experimental Workflow:
Caption: High-throughput screening workflow for identifying PAR-2 inhibitors.
Detailed Protocol:
-
Cell Plating:
-
Culture HEK293-PAR2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.04% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the 2X dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer. The final concentration of DMSO should not exceed 0.5%.
-
Add 12.5 µL of the compound solutions to the appropriate wells of the cell plate.
-
For control wells, add Assay Buffer with DMSO (negative control) or a known PAR-2 antagonist (positive control).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a 4X solution of the PAR-2 agonist (e.g., 40 nM Trypsin) in Assay Buffer.
-
Place the assay plate into a fluorescence imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the 4X agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continuously measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.
-
Determine the inhibitory effect of the test compounds by comparing the fluorescence signal in the presence and absence of the compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the PAR-2 signaling pathway leading to calcium mobilization and the inhibitory action of this compound.
Caption: PAR-2 signaling pathway and the inhibitory effect of this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship for hit identification in the high-throughput screen.
Caption: Logical workflow for hit identification and validation.
References
- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR-2-IN-1 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair. Its activation by serine proteases triggers intracellular signaling cascades that are implicated in the progression of various diseases. PAR-2-IN-1 is a valuable research tool as an inhibitor of the PAR2 signaling pathway, offering the potential to dissect the roles of PAR2 in cellular functions and to explore its therapeutic targeting.[1][2]
These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments. The information presented here, including detailed protocols and data summaries, is intended to assist researchers in designing and executing experiments to investigate the effects of PAR2 inhibition in various primary cell types.
Mechanism of Action
PAR2 is activated through proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling. A primary signaling pathway activated by PAR2 involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] this compound acts by inhibiting this signaling cascade, thereby preventing the cellular responses triggered by PAR2 activation.
Quantitative Data Summary
While specific IC50 values for this compound in primary cells are not widely published, the effective concentration for inhibiting PAR2 signaling is expected to be in the low micromolar range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental conditions. Below are tables with representative data on the effects of PAR2 modulation in primary cells.
Table 1: Effect of PAR2 Agonist on Cytokine Release in Primary Macrophages
| Treatment | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| Control | 50 ± 5 | 80 ± 7 |
| PAR2 Agonist (10 µM) | 250 ± 20 | 300 ± 25 |
Data are presented as mean ± SEM from a representative experiment. The use of this compound is expected to dose-dependently inhibit this agonist-induced cytokine release.
Table 2: Effect of PAR2 Inhibition on Pro-inflammatory Gene Expression in Primary Human Chondrocytes
| Treatment | Relative MMP-13 Expression | Relative COX-2 Expression |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IL-1β (10 ng/mL) | 5.2 ± 0.4 | 4.8 ± 0.5 |
| IL-1β + this compound (1 µM) | 2.5 ± 0.3 | 2.3 ± 0.2 |
| IL-1β + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± SEM from a representative experiment, normalized to the control group. IL-1β is a pro-inflammatory stimulus known to upregulate PAR2 expression and activity.
Experimental Protocols
The following are detailed protocols for key experiments using this compound in primary cell cultures.
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each primary cell type and assay. A typical starting range is 0.1 µM to 10 µM.
Protocol 1: Inhibition of ERK1/2 Phosphorylation in Primary Human Dermal Fibroblasts
This protocol details the procedure for assessing the inhibitory effect of this compound on PAR2-agonist-induced ERK1/2 phosphorylation using Western blotting.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once confluent, aspirate the growth medium and wash the cells with PBS. Add serum-free medium and incubate for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) in serum-free medium for 1-2 hours.
-
Stimulation: Stimulate the cells with a PAR2 agonist (e.g., 10 nM Trypsin or 50 µM SLIGKV-NH2) for 5-15 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
Protocol 2: Inhibition of Cytokine Secretion in Primary Human Monocyte-Derived Macrophages
This protocol describes how to measure the effect of this compound on PAR2-agonist-induced secretion of pro-inflammatory cytokines like IL-6 and TNF-α using an ELISA.
Materials:
-
Primary Human Monocytes
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF)
-
This compound
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)
-
LPS (optional, as a co-stimulant)
-
ELISA kits for human IL-6 and TNF-α
Procedure:
-
Macrophage Differentiation: Isolate primary human monocytes and differentiate them into macrophages in 24-well plates for 5-7 days.
-
Inhibitor Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a PAR2 agonist (e.g., 10 nM Trypsin or 50 µM SLIGKV-NH2), with or without a low concentration of LPS (e.g., 10 ng/mL), for 6-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.
-
ELISA: Perform ELISAs for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration of IL-6 and TNF-α in each sample.
Protocol 3: Cell Migration (Scratch) Assay in Primary Human Keratinocytes
This protocol outlines a method to assess the effect of this compound on keratinocyte migration, a key process in wound healing.
Materials:
-
Primary Human Keratinocytes
-
Keratinocyte growth medium
-
This compound
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)
-
24-well plates
-
Sterile p200 pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes in 24-well plates and grow them to full confluency.
-
Scratch Wound: Create a linear scratch in the confluent monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control, with or without a PAR2 agonist.
-
Imaging: Immediately capture images of the scratch wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Conclusion
This compound is a potent and selective tool for investigating the role of the PAR2 signaling pathway in primary cell culture models. The protocols and data presented in these application notes provide a framework for researchers to explore the effects of PAR2 inhibition on various cellular processes. It is recommended that researchers optimize the experimental conditions, particularly the concentration of this compound, for their specific primary cell type and biological question of interest. By carefully designing and executing these experiments, valuable insights can be gained into the therapeutic potential of targeting PAR2 in a range of diseases.
References
- 1. Agonists of proteinase-activated receptor-2 stimulate upregulation of intercellular cell adhesion molecule-1 in primary human keratinocytes via activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR-2 promotes cell proliferation, migration, and invasion through activating PI3K/AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR2 mediates itch via TRPV3 signaling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PAR-2-IN-1 Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions for researchers using PAR-2-IN-1 in their assays. If you are experiencing issues, please review the following information.
Critical First Step: Understanding this compound's Mechanism of Action
Question: I am not observing any cellular activation (e.g., no calcium signal, no change in ERK phosphorylation) after applying this compound to my cells. Is my compound defective?
Answer: This is the most common issue encountered and stems from a misunderstanding of the compound's function. This compound is a protease-activated receptor-2 (PAR2) signaling pathway inhibitor , not an agonist.[1][2] It is designed to block or reduce the signal generated by PAR2 activation.
Therefore, you should not expect to see a signal when applying this compound by itself. Its activity is measured by its ability to inhibit the signal produced by a known PAR2 activator (agonist), such as trypsin or the synthetic peptide SLIGKV-NH₂. The correct experimental design involves pre-incubating your cells with this compound before stimulating them with a PAR2 agonist.
Frequently Asked Questions & Troubleshooting
General Compound & Assay Issues
Question: How can I properly prepare and store my this compound?
Answer: Proper handling is critical for compound efficacy. This compound is a solid that is typically dissolved in a solvent like DMSO.[1][2] To ensure stability, prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it under the recommended conditions.[1] If you have difficulty dissolving the compound, gentle warming to 37°C or brief sonication may help.
Question: My positive control agonist (e.g., trypsin, SLIGKV) is showing a weak or inconsistent signal. What should I do?
Answer: A reliable positive control is essential for validating your assay. If the agonist response is poor, consider the following:
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Overly confluent or starved cells may respond poorly.
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of functional PAR2. Some cell lines may have low endogenous expression, requiring transient or stable transfection to see a robust signal.
-
Receptor Desensitization: PAR2 can be rapidly desensitized and internalized after activation. If cells have been inadvertently exposed to proteases (e.g., during passaging with trypsin) or stimulated for too long, the receptors may become unresponsive. Ensure complete removal of passaging trypsin and allow cells adequate time to recover before the experiment.
Question: My results are not reproducible between experiments. What are the common sources of variability?
Answer: Lack of reproducibility can be frustrating. Key factors to control include:
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition.
-
Compound Preparation: Always prepare fresh dilutions of your compounds from a properly stored stock for each experiment.
-
Assay Timing and Temperature: Incubation times and temperature can significantly impact enzymatic activity and cellular responses. Use precise timing and a stable temperature environment.
-
Batch Effects: If possible, randomize the layout of samples on your microplates to minimize edge effects or other systematic variations.
Data & Compound Specifications
Table 1: this compound Compound Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1690176-75-0 | |
| Molecular Formula | C₁₂H₁₄ClN₃O₂ | |
| Molecular Weight | 267.71 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | DMSO: ≥ 83.33 mg/mL (311.27 mM) | |
| Powder Storage | -20°C for 3 years |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | |
Table 2: Recommended Concentration Ranges for PAR2 Assays
| Compound Type | Example | Typical Concentration Range | Notes |
|---|---|---|---|
| Proteolytic Agonist | Trypsin | 1 - 10 nM | Activates PAR2 by cleaving the N-terminus. |
| Peptide Agonist | SLIGKV-NH₂ | 1 µM - 50 µM | A synthetic peptide that mimics the tethered ligand. |
| Potent Peptide Agonist | 2-furoyl-LIGRLO-NH₂ | 100 nM - 10 µM | A more potent synthetic agonist for robust signals. |
| Inhibitor | this compound | 10 nM - 30 µM | Used to generate an IC₅₀ curve. Pre-incubation is required. |
Experimental Protocols & Workflows
Protocol 1: Validating this compound Activity via Calcium Mobilization Assay
This protocol outlines how to correctly test the inhibitory effect of this compound on PAR2 activation.
1. Cell Plating:
-
Seed a PAR2-expressing cell line (e.g., HT-29, A2058-PAR2) onto a 96-well, black-walled, clear-bottom microplate.
-
Culture until cells reach 80-90% confluency.
2. Dye Loading:
-
Remove culture medium and wash cells gently with a buffered salt solution (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
3. Compound Incubation (Inhibition Step):
-
Wash away excess dye.
-
Add this compound at various concentrations (e.g., a serial dilution from 30 µM to 10 nM) to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no agonist" control wells.
-
Incubate for 15-30 minutes at 37°C. This allows the inhibitor to engage the target.
4. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence microplate reader capable of kinetic reads.
-
Establish a stable baseline reading for 15-30 seconds.
-
Using an automated injector, add a PAR2 agonist (e.g., Trypsin or SLIGKV-NH₂) at a pre-determined EC₈₀ concentration to all wells except the "no agonist" control.
-
Immediately begin measuring fluorescence intensity kinetically for 2-5 minutes.
5. Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Normalize the data to the "vehicle only" control (100% activation) and "no agonist" control (0% activation).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visual Guides
Signaling Pathway and Experimental Logic
To better understand the mechanism and the correct experimental approach, refer to the diagrams below.
Caption: Simplified PAR2 signaling pathway via Gαq leading to calcium release.
Caption: Correct experimental workflow for testing a PAR2 inhibitor.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
PAR-2-IN-1 stability and storage conditions
Welcome to the technical support center for PAR-2-IN-1, a potent and selective inhibitor of the Protease-Activated Receptor 2 (PAR2) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powder in high-purity, anhydrous DMSO.[3] Gentle warming to 37°C and sonication can aid in complete dissolution. For cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE filter).
Q3: What is the PAR2 signaling pathway?
A3: Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate downstream signaling. PAR2 activation is coupled to various G proteins, including Gαq/11, Gα12/13, and Gαi/o, leading to the activation of multiple intracellular signaling cascades. These pathways play significant roles in inflammation, pain, and cancer progression.
References
Technical Support Center: Troubleshooting PAR-2-IN-1 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PAR-2-IN-1, a selective inhibitor of the Protease-Activated Receptor 2 (PAR2) signaling pathway. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells show an unexpected phenotype after treatment with this compound, even at low concentrations. Is this an off-target effect?
A1: It is possible. While this compound is designed for high selectivity, off-target effects can occur. Unexpected phenotypes could arise from the inhibition of other cellular targets or from biased signaling, where only a subset of PAR2-mediated pathways are inhibited. We recommend a series of validation experiments to confirm that the observed effect is PAR2-dependent.
Q2: I am not observing the expected inhibition of PAR2 signaling in my assay. Is the inhibitor inactive?
A2: Several factors could contribute to a lack of apparent activity. These include suboptimal inhibitor concentration, issues with compound stability or solubility, or the specific PAR2 activation pathway being interrogated. It is also crucial to ensure that the experimental system expresses functional PAR2.
Q3: How can I differentiate between on-target PAR2 inhibition and off-target effects in my experiments?
A3: A multi-pronged approach is recommended. This includes using positive and negative controls, performing dose-response experiments, utilizing cell lines with and without PAR2 expression (e.g., parental vs. PAR2 knockout or knockdown), and assessing multiple downstream signaling readouts.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe an unexpected phenotype, follow this workflow to determine if it is an on-target or off-target effect of this compound.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Methodologies:
-
Dose-Response Analysis:
-
Prepare a serial dilution of this compound, typically from 1 nM to 100 µM.
-
Treat cells for the desired time period.
-
Measure the phenotype of interest at each concentration.
-
An on-target effect should exhibit a sigmoidal dose-response curve.
-
-
Use of PAR2-Null Cell Lines:
-
Obtain or generate a cell line with stable knockdown or knockout of the F2RL1 gene (encoding PAR2).
-
Treat both the wild-type and PAR2-null cells with this compound at a concentration that produces the phenotype in wild-type cells.
-
If the phenotype is absent in the PAR2-null cells, it is likely an on-target effect.
-
Guide 2: Addressing Lack of Inhibitor Efficacy
If this compound is not producing the expected inhibitory effect, consider the following troubleshooting steps.
Decision Tree for Lack of Efficacy
Caption: Decision-making for lack of inhibitor efficacy.
Detailed Methodologies:
-
Confirming PAR2 Expression and Function:
-
RT-qPCR or Western Blot: Confirm the expression of F2RL1 mRNA or PAR2 protein in your cell line.
-
Agonist Stimulation: Treat cells with a known PAR2 agonist (e.g., trypsin at 10 nM or SLIGKV-NH2 at 100 µM).
-
Functional Readout: Measure a downstream signaling event, such as intracellular calcium mobilization or ERK phosphorylation, to confirm receptor functionality.
-
-
Assaying Multiple Signaling Pathways: PAR2 can signal through multiple G proteins, leading to different downstream effects.[1][2] this compound may exhibit biased antagonism, inhibiting one pathway more effectively than another.
-
Gq/11 Pathway: Measure intracellular calcium release upon agonist stimulation in the presence and absence of this compound.
-
Gi/o Pathway: Measure changes in cAMP levels.
-
G12/13 Pathway: Assess RhoA activation.
-
MAPK Pathway: Measure phosphorylation of ERK1/2.
-
Quantitative Data Summary
The following tables provide a summary of the selectivity and recommended concentration ranges for this compound.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Notes |
| PAR2 (Human) | 15 | Primary target |
| PAR1 (Human) | >10,000 | High selectivity over PAR1 |
| PAR4 (Human) | >10,000 | High selectivity over PAR4 |
| Representative Kinase Panel | >10,000 | No significant off-target kinase activity |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Calcium Mobilization (Gq/11) | 10 - 500 nM | Effective for inhibiting trypsin- or agonist peptide-induced calcium flux. |
| ERK1/2 Phosphorylation | 50 - 1000 nM | Higher concentrations may be needed depending on the cell type. |
| Cell Migration/Invasion | 100 - 2000 nM | Long-term assays may require higher or repeated dosing. |
| Cytokine Release | 50 - 1000 nM | Assay-dependent.[2] |
Signaling Pathway Diagram
Understanding the complexity of PAR2 signaling is crucial for interpreting your results.
References
Technical Support Center: Improving PAR-2-IN-1 Efficacy In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of PAR-2-IN-1, a protease-activated receptor-2 (PAR-2) signaling pathway inhibitor.
I. Troubleshooting Guide
Researchers may encounter challenges when translating the in vitro effects of this compound to in vivo models. This guide addresses common issues in a question-and-answer format to help troubleshoot and improve experimental outcomes.
| Issue/Question | Potential Cause | Troubleshooting Steps |
| 1. Lack of or reduced in vivo efficacy compared to in vitro results. | Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Challenges with peptide-based antagonists include ligand stability and poor bioavailability.[1] | Optimize Formulation: - Assess the solubility of this compound in various pharmaceutically acceptable vehicles.[2] - Consider using formulation strategies such as nanoparticles or liposomes to improve stability and delivery. Verify Route of Administration: - The chosen route (e.g., oral, intravenous, intraperitoneal) may not be optimal.[3] - Conduct pilot pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues over time. |
| Rapid Metabolism/Clearance: The inhibitor may be quickly broken down or excreted by the body. | Pharmacokinetic Analysis: - Perform PK studies to determine the half-life of this compound in vivo. Modify Dosing Regimen: - Increase the dosing frequency or consider continuous infusion to maintain therapeutic concentrations. | |
| Suboptimal Dose: The administered dose may be too low to elicit a biological response. | Dose-Response Study: - Conduct a dose-escalation study to determine the optimal therapeutic dose.[3] - Monitor for both efficacy and any potential toxicity at higher doses. | |
| 2. High variability in experimental results between animals. | Inconsistent Formulation: The inhibitor may not be uniformly suspended or dissolved in the vehicle. | Ensure Homogeneous Formulation: - Follow a standardized protocol for preparing the formulation immediately before administration. - For suspensions, ensure vigorous and consistent mixing before drawing each dose. |
| Biological Variability: Differences in animal age, weight, or health status can impact drug metabolism and response. | Standardize Animal Cohorts: - Use animals of the same age, sex, and from the same supplier. - Ensure consistent housing and environmental conditions. | |
| 3. Unexpected off-target effects or toxicity. | Lack of Specificity: The inhibitor may be interacting with other receptors or cellular pathways. | In Vitro Profiling: - Test the specificity of this compound against a panel of related receptors (e.g., other PARs). In Vivo Toxicity Studies: - Conduct thorough toxicity studies, including histological analysis of major organs. |
| Vehicle-Related Toxicity: The vehicle used to dissolve or suspend the inhibitor may be causing adverse effects. | Vehicle Control Group: - Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PAR-2?
Protease-activated receptor-2 (PAR-2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin.[4] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling cascades.
Q2: Which signaling pathways are activated by PAR-2?
PAR-2 activation can trigger multiple downstream signaling pathways, including:
-
Gq/11-PLC-IP3-Ca2+ pathway: Leading to an increase in intracellular calcium.
-
MAPK/ERK pathway: Involved in cell proliferation and inflammation.
-
PI3K/Akt pathway: Associated with cell survival and migration.
-
RhoA pathway: Regulating cytoskeletal dynamics.
Q3: How can I confirm that this compound is engaging its target in vivo?
Target engagement can be assessed by:
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Pharmacodynamic (PD) Biomarkers: Measure downstream markers of PAR-2 signaling in tissue samples from treated and untreated animals. This could include levels of phosphorylated ERK or inflammatory cytokines.
-
Ex Vivo Analysis: Tissues can be collected after in vivo treatment and stimulated ex vivo with a PAR-2 agonist to determine the extent of receptor blockade.
-
Specialized Imaging Techniques: While not yet standard for PAR-2, techniques like positron emission tomography (PET) with a radiolabeled ligand could potentially be used to visualize target occupancy.
Q4: What are some key considerations for the formulation of this compound for in vivo studies?
-
Solubility: this compound is soluble in DMSO. For in vivo use, it is critical to prepare a formulation that is biocompatible and maintains the inhibitor's stability. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle such as saline, PBS, or a solution containing Tween 80 or polyethylene glycol (PEG) to improve solubility and stability.
-
Stability: The stability of the formulation should be assessed to ensure that the inhibitor does not precipitate or degrade over the course of the experiment. It is often recommended to prepare the formulation fresh for each administration.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on the experimental model and the desired pharmacokinetic profile.
III. Experimental Protocols
A. In Vivo Formulation of this compound (Example Protocol)
This protocol provides a general guideline for preparing this compound for in vivo administration. It is essential to optimize the formulation for your specific experimental needs.
Materials:
-
This compound (CAS No. 1690176-75-0)
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 2.68 mg of this compound (MW: 267.71 g/mol ) in 1 mL of DMSO.
-
Gently vortex or use an ultrasonic bath to ensure complete dissolution.
-
-
Working Solution Preparation (for intraperitoneal injection):
-
For a final formulation containing 5% DMSO and 5% Tween® 80, calculate the required volumes.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add an equal volume of Tween® 80.
-
Vortex thoroughly to mix.
-
Add sterile saline to reach the final desired volume.
-
Vortex again to ensure a homogeneous solution.
-
Example for a 1 mg/mL final concentration:
-
Start with a 20 mg/mL stock in DMSO.
-
Take 50 µL of the stock solution.
-
Add 50 µL of Tween® 80.
-
Add 900 µL of sterile saline.
-
This results in a 1 mL solution with 1 mg/mL this compound in 5% DMSO, 5% Tween® 80, and 90% saline.
-
-
-
Administration:
-
Administer the freshly prepared solution to the animals based on their body weight to achieve the desired dosage (e.g., mg/kg).
-
Always include a vehicle control group receiving the same formulation without this compound.
-
B. In Vivo Efficacy Study Design (Template)
This template outlines a general workflow for an in vivo efficacy study of this compound in a mouse model of inflammation.
Caption: A generalized workflow for an in vivo efficacy study of this compound.
IV. Data Presentation
The following table summarizes the in vivo efficacy of various PAR-2 antagonists from the literature. Note that specific in vivo efficacy data for this compound was not available in the searched results. This table serves as a reference for expected outcomes with PAR-2 inhibition.
| Compound | Animal Model | Dose & Route | Observed Effect | Reference |
| C391 | Mouse thermal hyperalgesia | 7.5 - 75 µg (intra-hindpaw) | Dose-dependently blocked thermal hyperalgesia. | Boitano et al., 2015 |
| GB88 | Rat paw edema | - | Inhibited PAR-2-associated paw edema. | Suen et al., 2012 |
| Rat chronic arthritis | Oral administration | Effective after oral administration. | Lohman et al., 2012 | |
| K-14585 | Guinea pig plasma extravasation | - | Significantly lowered plasma extravasation. | Kanke et al., 2009 |
| Mouse salivation | - | Reduced salivation. | Kanke et al., 2009 | |
| I-287 | Mouse CFA-induced inflammation | 50 mg/kg (oral) | Significantly reduced paw volume, comparable to ibuprofen. | Avet et al., 2020 |
| FSLLRY-NH2 | Mouse cervical cancer xenograft | - | Inhibited cancer growth in vivo. | Inhibition of protease-activated receptor 2 induces apoptosis... |
V. Visualization of Signaling Pathways
PAR-2 Signaling Cascade
Protease-activated receptor-2 (PAR-2) activation initiates a complex network of intracellular signaling pathways. The following diagram illustrates the key cascades involved.
Caption: Overview of major PAR-2 signaling pathways.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PAR-2 Inhibition Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues in Protease-Activated Receptor 2 (PAR-2) inhibition experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of PAR-2 Inhibitor
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Prepare fresh stock solutions of the inhibitor for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Confirm the stability of the compound under your specific experimental conditions (e.g., temperature, pH, media components). |
| Low Bioavailability (In Vivo) | - For in vivo studies, consider alternative routes of administration or formulation strategies to improve bioavailability.[1] - Evaluate the pharmacokinetic properties of the inhibitor. |
| Incorrect Compound Concentration | - Verify the initial weighing and serial dilutions of the inhibitor. - Use calibrated pipettes and ensure proper mixing. |
| Biased Agonism of the Inhibitor | - Be aware that some PAR-2 "antagonists" can act as biased agonists, inhibiting one signaling pathway (e.g., Gαq-mediated calcium release) while activating another (e.g., β-arrestin or other G-protein pathways).[1][2] - Test the inhibitor's effect on multiple downstream signaling readouts (e.g., ERK phosphorylation, cAMP levels) to characterize its signaling profile.[1] |
| Cell Line or Model Unresponsive | - Confirm PAR-2 expression in your cell line or animal model at the protein level (e.g., Western blot, flow cytometry, or immunohistochemistry). - Consider that PAR-2 expression can be upregulated by inflammatory stimuli.[1] |
| Agonist-Specific Inhibition | - Some inhibitors may only block PAR-2 activation by synthetic peptides and not by proteases like trypsin. Test the inhibitor against both types of agonists to determine its mechanism of action. |
Problem 2: High Background or Variability in Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Optimize cell seeding density to achieve a consistent monolayer. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity. |
| Pipetting Errors | - Use calibrated single and multichannel pipettes. - Ensure consistent pipetting technique, especially for additions of agonists and inhibitors. |
| Incomplete Washing Steps | - Ensure thorough but gentle washing to remove unbound reagents without detaching cells. |
| Reagent Preparation and Storage | - Prepare fresh reagents and buffers for each assay. - Store reagents at their recommended temperatures and protect from light if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing contradictory results with my PAR-2 inhibitor in different models?
A1: The role of PAR-2 is highly context-dependent, exhibiting both pro-inflammatory and tissue-reparative functions. The outcome of PAR-2 modulation can depend on the specific tissue, the nature of the injury (immune-mediated vs. direct tissue damage), and the primary site of PAR-2 activation. For instance, in immune-mediated injury models, PAR-2 activation often exacerbates inflammation, while in direct tissue injury, it can promote regeneration. Therefore, a PAR-2 inhibitor might show protective effects in an inflammatory model but could be detrimental in a regenerative model.
Q2: My PAR-2 antagonist inhibits calcium mobilization but not other downstream effects. Why?
A2: This phenomenon is likely due to "biased agonism." Some PAR-2 modulators can selectively inhibit certain signaling pathways while having no effect on or even activating others. PAR-2 can signal through different G-proteins (Gαq/11, Gi/o, G12/13) and β-arrestin pathways, leading to diverse cellular responses. It is crucial to assess the activity of your compound on multiple signaling endpoints to fully characterize its pharmacological profile.
Q3: How can I confirm that my agonist is specifically activating PAR-2?
A3: To ensure the specificity of your PAR-2 agonist, you can perform several control experiments:
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Use PAR-2 knockout/knockdown cells or animals: The agonist should have no effect in the absence of PAR-2.
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Use a selective PAR-2 antagonist: Pre-treatment with a known PAR-2 antagonist should block the effects of your agonist.
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Test on cells lacking PAR-2: The agonist should not elicit a response in cell lines that do not endogenously express PAR-2.
Q4: What are the key considerations when choosing a PAR-2 antagonist for in vivo studies?
A4: For in vivo experiments, consider the following properties of the PAR-2 antagonist:
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Potency and Selectivity: The compound should have high affinity and selectivity for PAR-2 over other PARs and receptors.
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Pharmacokinetics: The antagonist should have good bioavailability, a suitable half-life, and favorable distribution to the target tissue.
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Mechanism of Action: Determine if the antagonist can inhibit PAR-2 activation by relevant endogenous proteases, not just synthetic peptide agonists.
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In Vivo Efficacy: The compound should have demonstrated efficacy in relevant animal models of disease.
Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring intracellular calcium mobilization following PAR-2 activation in a 96-well plate format.
Materials:
-
EA.hy926 cells (or other suitable cell line expressing PAR-2)
-
Fluo-4 AM calcium indicator dye
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PAR-2 agonist (e.g., SLIGKV-NH2)
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PAR-2 antagonist (test compound)
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Pluronic F-127
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Probenecid
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed EA.hy926 cells into 96-well plates at an optimal density (e.g., 60,000 cells/well) and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Remove culture medium from the wells and wash with HBSS.
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Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Incubation:
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Wash the cells to remove excess dye.
-
Add HBSS containing the PAR-2 antagonist at various concentrations and incubate for the desired time (e.g., 15-30 minutes).
-
-
Agonist Addition and Measurement:
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Place the plate in a fluorescence plate reader.
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Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals.
-
Inject the PAR-2 agonist into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity over time.
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Determine the EC50 of the agonist and the IC50 of the antagonist from concentration-response curves.
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NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a reporter gene assay to measure NF-κB activation.
Materials:
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HeLa cells (or other suitable cell line)
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NF-κB luciferase reporter plasmid
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Transfection reagent
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PAR-2 agonist (e.g., Trypsin)
-
PAR-2 antagonist (test compound)
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Luciferase assay reagent
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96-well white, clear-bottom plates
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Seed the transfected cells into 96-well plates and allow them to adhere and express the reporters (typically 24 hours).
-
-
Compound Treatment:
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Pre-incubate the cells with various concentrations of the PAR-2 antagonist for a specified time.
-
-
Agonist Stimulation:
-
Stimulate the cells with a PAR-2 agonist (e.g., trypsin) for the optimal duration determined from a time-course experiment (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
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Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 of the antagonist from the dose-response curve.
-
Visualizations
Caption: PAR-2 Signaling Pathways.
Caption: Troubleshooting Workflow for PAR-2 Inhibition.
Caption: Calcium Mobilization Assay Workflow.
References
Technical Support Center: PAR-2-IN-1 Vehicle Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PAR-2-IN-1 vehicle control for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to support your research involving Protease-Activated Receptor 2 (PAR-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound vehicle control and what is its composition?
A1: this compound is a sterile, pyrogen-free vehicle control solution specifically designed for in vivo studies targeting Protease-Activated Receptor 2 (PAR-2). Its formulation is optimized for the solubilization and stable delivery of PAR-2 agonists and antagonists. The standard composition is a buffered saline solution containing a low concentration of a non-ionic surfactant and a solubilizing agent, designed to be biocompatible and minimize non-specific inflammatory responses. The exact composition is proprietary, but a Material Safety Data Sheet (MSDS) with all necessary safety information is provided with the product.
Q2: For which administration routes is this compound suitable?
A2: this compound has been validated for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration in common rodent models. For other routes, such as oral gavage or intrathecal administration, further validation by the end-user is recommended to ensure compatibility and avoid local irritation.
Q3: Is this compound expected to have any biological effects on its own?
A3: this compound is designed to be an inert vehicle control with minimal biological activity. However, as with any exogenous substance administered in vivo, a vehicle-only control group should always be included in experimental designs. This is crucial to differentiate the effects of the test compound from any potential minor, transient effects of the vehicle itself, such as a mild, localized inflammatory response at the injection site.
Q4: What is the recommended storage condition and shelf-life for this compound?
A4: this compound should be stored at 2-8°C and protected from light. Do not freeze the solution. Under these conditions, the unopened product has a shelf-life of 24 months from the date of manufacture. Once opened, the solution should be handled under aseptic conditions and used within one month.
Troubleshooting Guide
Issue 1: I am observing an unexpected inflammatory response in my vehicle control group.
-
Question: After administering this compound, I have noticed signs of inflammation (e.g., swelling, redness at the injection site, or increased inflammatory markers in plasma) in my control animals. What could be the cause?
-
Answer:
-
Potential Cause 1: Administration Technique. Improper injection technique can cause tissue damage and a subsequent inflammatory response. Ensure that injections are performed by trained personnel and that the volume and rate of administration are appropriate for the chosen route and animal model.
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Potential Cause 2: Contamination. Although supplied sterile, improper handling of the vial can introduce contaminants. Use aseptic techniques for all procedures.
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Potential Cause 3: Animal Sensitivity. Some animal strains may exhibit higher sensitivity to components of the vehicle. If the response is consistent and significant, consider using a different strain or consulting with your institution's veterinary staff.
-
Solution Workflow:
-
Review and refine your injection procedures.
-
Use a fresh, unopened vial of this compound, ensuring strict aseptic handling.
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Run a small pilot study to compare the inflammatory response in different animal strains, if feasible.
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Always include a "no-treatment" or saline-only control group to benchmark the response to this compound.
-
-
Issue 2: My PAR-2 agonist/antagonist is precipitating out of the this compound solution.
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Question: I am having trouble dissolving my test compound in this compound, or it precipitates after preparation. How can I resolve this?
-
Answer:
-
Potential Cause 1: Compound Solubility Limit. The concentration of your test compound may exceed its solubility limit in this compound.
-
Potential Cause 2: Incorrect Preparation Procedure. The order of mixing or the temperature during preparation might not be optimal.
-
Solution Workflow:
-
Check Solubility: First, determine the maximum stable concentration of your compound in this compound. Prepare a small test batch and observe it over several hours at the intended storage and administration temperature.
-
Gentle Warming: Try warming the this compound solution to 37°C before adding your compound. Sonication in a bath sonicator for short periods (1-2 minutes) can also aid dissolution. Avoid vigorous vortexing, which can degrade some compounds.
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Fresh Preparation: Prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.
-
-
Experimental Protocols
Protocol 1: Evaluation of a PAR-2 Agonist in a Paw Edema Model
This protocol describes a common in vivo model to assess the pro-inflammatory effects of a PAR-2 agonist.
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Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days before the experiment.
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Groups (n=8 per group):
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Group 1: Naive (no treatment)
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Group 2: Saline control (intraplantar injection)
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Group 3: this compound Vehicle Control (intraplantar injection)
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Group 4: PAR-2 Agonist (e.g., 50 µM in this compound, intraplantar injection)
-
-
Procedure:
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Anesthetize mice lightly with isoflurane.
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Measure the baseline paw thickness of the right hind paw using a digital caliper.
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Administer a 20 µL intraplantar injection of the respective treatment into the plantar surface of the right hind paw.
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Measure paw thickness at 1, 2, 4, and 6 hours post-injection.
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At the end of the experiment (6 hours), euthanize the animals and collect paw tissue for further analysis (e.g., myeloperoxidase assay for neutrophil infiltration).
-
-
Data Analysis: Calculate the change in paw thickness from baseline for each animal at each time point. Analyze data using a two-way ANOVA with post-hoc tests.
Protocol 2: Assessment of a PAR-2 Antagonist in a Visceral Hypersensitivity Model
This protocol is designed to test the efficacy of a PAR-2 antagonist in reducing pain responses.
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Animals: Female Wistar rats, 200-250g.
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Groups (n=10 per group):
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Group 1: Vehicle + Saline (IP administration of this compound, intracolonic administration of saline)
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Group 2: Vehicle + PAR-2 Agonist (IP this compound, intracolonic PAR-2 agonist)
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Group 3: PAR-2 Antagonist + PAR-2 Agonist (IP PAR-2 antagonist in this compound, intracolonic PAR-2 agonist)
-
-
Procedure:
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Administer the PAR-2 antagonist (e.g., 10 mg/kg) or this compound vehicle control via IP injection 30 minutes before the intracolonic administration.
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Lightly anesthetize rats and instill the PAR-2 agonist (e.g., 100 µM in 0.5 mL saline) or saline into the distal colon via a soft catheter.
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Place rats in individual observation chambers.
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Record the visceromotor response (VMR) by counting the number of abdominal contractions for 30 minutes post-instillation.
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Data Analysis: Compare the number of abdominal contractions between groups using a one-way ANOVA with post-hoc tests.
Quantitative Data Summary
Below are tables summarizing expected quantitative outcomes from experiments using PAR-2 modulators and the this compound vehicle control.
Table 1: Effect of a PAR-2 Agonist on Paw Edema in Mice
| Treatment Group | Change in Paw Thickness (mm) at 4h (Mean ± SEM) | Myeloperoxidase (MPO) Activity (U/mg tissue) (Mean ± SEM) |
| Saline Control | 0.25 ± 0.05 | 1.2 ± 0.3 |
| This compound Vehicle | 0.28 ± 0.06 | 1.5 ± 0.4 |
| PAR-2 Agonist | 1.15 ± 0.12 | 5.8 ± 0.7 |
| *p < 0.05 compared to this compound Vehicle |
Table 2: Effect of a PAR-2 Antagonist on Visceral Hypersensitivity in Rats
| Pre-treatment (IP) | Intracolonic Stimulus | Abdominal Contractions per 30 min (Mean ± SEM) |
| This compound Vehicle | Saline | 5 ± 1.2 |
| This compound Vehicle | PAR-2 Agonist | 28 ± 3.5 |
| PAR-2 Antagonist | PAR-2 Agonist | 12 ± 2.1 |
| p < 0.05 compared to Vehicle + PAR-2 Agonist group |
Diagrams
Technical Support Center: Confirmation of PAR-2-IN-1 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of PAR-2-IN-1, a potent inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, known for its anti-inflammatory and potential anti-cancer effects.[1] PAR-2 is a G-protein coupled receptor (GPCR) that is activated by serine proteases, such as trypsin, which cleave the receptor's N-terminus to reveal a tethered ligand that initiates downstream signaling. This compound is designed to block these signaling cascades.[2][3]
Q2: What are the primary downstream signaling pathways of PAR-2 that I should investigate?
A2: PAR-2 activation primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), resulting in inositol phosphate (IP) accumulation and subsequent intracellular calcium mobilization. Another key downstream event is the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][4] Therefore, measuring changes in intracellular calcium and ERK1/2 phosphorylation are two of the most common and reliable methods to assess PAR-2 activity and its inhibition by this compound.
Q3: What are the typical agonists used to activate PAR-2 in cellular assays?
A3: Both enzymatic and synthetic agonists can be used. Trypsin is a common enzymatic agonist. Synthetic peptide agonists, such as SLIGKV-NH2 or 2-furoyl-LIGRL-NH2, are also widely used as they directly activate the receptor without the need for proteolytic cleavage.
Q4: In which cell lines can I test the activity of this compound?
A4: A variety of cell lines endogenously or recombinantly expressing PAR-2 can be used. Commonly used cell lines for studying PAR-2 signaling include human airway epithelial cells (16HBE14o-), colon carcinoma cells (HT-29), and Chinese Hamster Ovary (CHO) cells stably expressing human PAR-2 (CHO-hPAR2). The choice of cell line will depend on the specific research question and the expression level of PAR-2.
Troubleshooting Guides
Problem 1: this compound does not inhibit agonist-induced PAR-2 activation.
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Possible Cause 1: Incorrect concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. IC50 values for small molecule PAR-2 inhibitors can range from nanomolar to micromolar concentrations depending on the assay and cell type. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to establish a dose-response curve.
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Possible Cause 2: Inactive compound.
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Solution: Ensure that this compound has been stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
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Possible Cause 3: Issues with the agonist.
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Solution: Verify the activity of your PAR-2 agonist. If using a peptide agonist, ensure its quality and proper storage. If using trypsin, ensure it is active and used at an appropriate concentration. Run a positive control with a known PAR-2 antagonist if available.
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Possible Cause 4: Cell line does not express functional PAR-2.
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Solution: Confirm PAR-2 expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR and Western blot or flow cytometry). Functionality can be confirmed by a robust response to a PAR-2 agonist in your primary assay.
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Problem 2: High background signal or variability in the assay.
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Possible Cause 1 (Calcium Assay): Uneven dye loading or cell plating.
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Solution: Ensure a uniform cell density across all wells of the plate. Optimize the loading conditions for your calcium indicator dye (e.g., Fluo-4 AM), including concentration and incubation time, to achieve consistent loading with minimal background fluorescence.
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Possible Cause 2 (Western Blot): Non-specific antibody binding.
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Solution: When detecting phosphorylated proteins like p-ERK1/2, use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. Optimize primary and secondary antibody concentrations and washing steps.
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Possible Cause 3: Cell stress or death.
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Solution: High concentrations of this compound, agonist, or solvent (e.g., DMSO) may be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations used in your experiments are not causing significant cell death.
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Problem 3: Inconsistent or not reproducible results.
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Possible Cause 1: Variation in experimental conditions.
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Solution: Standardize all experimental parameters, including cell passage number, seeding density, agonist and inhibitor incubation times, and instrument settings. Maintain a detailed laboratory notebook.
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Possible Cause 2: Reagent variability.
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Solution: Use reagents from the same lot for a series of experiments. If a new batch of a critical reagent (e.g., this compound, agonist, antibody) is introduced, perform a validation experiment to ensure consistency with previous results.
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Data Presentation: Representative Inhibitory Activity of Small Molecule PAR-2 Antagonists
Table 1: Inhibition of PAR-2 Agonist-Induced Calcium Mobilization
| Compound | Cell Line | Agonist | IC50 | Reference |
| GB88 | HT-29 | 2f-LIGRLO-NH2 (1 µM) | 560 nM | |
| C781 | 16HBE14o- | Trypsin | Not Inhibited | |
| K-14585 | Human Keratinocytes | SLIGKV-OH | ~60% inhibition at 10 µM | |
| 10a | EA.hy926 | SLIGKV-NH2 (5 µM) | 0.1 µM |
Table 2: Inhibition of PAR-2 Agonist-Induced ERK1/2 Phosphorylation
| Compound | Cell Line | Agonist | IC50 | Reference |
| GB88 | HT-29 | 2f-LIGRLO-NH2 | Agonist activity observed | |
| C781 | 16HBE14o- | Trypsin | Inhibitory activity demonstrated | |
| K-14585 | - | - | No inhibition observed |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]) in response to PAR-2 activation and its inhibition by this compound using a fluorescent plate reader.
Methodology:
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Cell Culture: Plate cells expressing PAR-2 in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
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Remove the culture medium from the wells and add the dye-loading solution.
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Incubate the plate at 37°C for 45-60 minutes in the dark.
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Inhibitor Pre-incubation:
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Wash the cells gently with the assay buffer to remove excess dye.
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Add assay buffer containing different concentrations of this compound (or vehicle control) to the respective wells.
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Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation and Measurement:
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Place the plate in a fluorescent plate reader equipped with an automated injection system.
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Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
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Establish a baseline fluorescence reading for each well.
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Inject the PAR-2 agonist (e.g., trypsin or SLIGKV-NH2) into each well and continue to record the fluorescence signal.
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Data Analysis:
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The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the vehicle control (ΔF/F0).
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Plot the normalized response against the concentration of this compound to determine the IC50 value.
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ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting to assess the inhibitory effect of this compound on PAR-2-mediated signaling.
Methodology:
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Cell Culture and Treatment:
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Grow cells to 80-90% confluency in 6-well plates.
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Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK1/2 phosphorylation.
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Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
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Stimulate the cells with a PAR-2 agonist for 5-15 minutes.
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing:
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
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Plot the normalized p-ERK1/2 levels against the concentration of this compound to assess its inhibitory effect.
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Visualizations
Caption: PAR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for confirming this compound activity.
Caption: Troubleshooting logic for lack of this compound inhibitory activity.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
PAR-2-IN-1 degradation and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAR-2-IN-1, a protease-activated receptor-2 (PAR2) signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the protease-activated receptor-2 (PAR2) signaling pathway.[1][2] PAR2 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin.[3] This cleavage exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling cascades involved in inflammation and other cellular processes. This compound is designed to interfere with this signaling process, thereby exerting anti-inflammatory and potentially anti-cancer effects.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store at -80°C for up to 6 months. |
| Short-term Storage | Store at -20°C for up to 1 month. |
| Stock Solutions | Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month). |
| Solubility | This compound is soluble in DMSO. To aid dissolution, it is recommended to warm the solution to 37°C and use sonication. |
Q3: I am observing inconsistent or no activity of this compound in my experiments. What could be the cause?
Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
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Improper Storage: Verify that the compound has been stored according to the recommendations to prevent degradation.
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Incorrect Concentration: Double-check all calculations for preparing working solutions from your stock.
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Degradation in Experimental Media: The compound may be unstable in your specific cell culture media or buffer over the course of the experiment. Consider performing a stability test in your experimental conditions.
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Cellular Factors: Ensure that your cell line expresses functional PAR2 and that the signaling pathway is active.
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Assay Interference: Components of your assay may interfere with the activity of this compound.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and preventing the degradation of this compound in your experiments.
Issue 1: Suspected Degradation of Stock Solution
Symptoms:
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Gradual loss of inhibitory activity over time with the same stock solution.
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Inconsistent results between different aliquots of the same stock.
Possible Causes:
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Repeated Freeze-Thaw Cycles: This is a common cause of degradation for many small molecules.
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Improper Storage Temperature: Storing at temperatures higher than recommended can accelerate degradation.
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Solvent Quality: The purity of the solvent (e.g., DMSO) can impact compound stability.
Prevention and Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound stock solution degradation.
Issue 2: Degradation in Aqueous Experimental Media
Symptoms:
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Loss of activity during long incubation periods.
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Discrepancy between expected and observed IC50 values.
Possible Degradation Pathways:
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Hydrolysis: The chemical structure of this compound (C12H14ClN3O2) contains functional groups that could be susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: Components in the media or exposure to air could lead to oxidative degradation.
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Photodegradation: Exposure to light, especially UV, can degrade light-sensitive compounds.
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
Materials:
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This compound
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DMSO (HPLC grade)
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Phosphate Buffered Saline (PBS), pH 5.0, 7.4, and 9.0
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Hydrogen Peroxide (H2O2), 3% solution
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UV lamp (254 nm) and a visible light source
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HPLC system with a C18 column and UV detector
Methodology:
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Sample Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution (acidic, neutral, basic PBS, or H2O2 solution).
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For photostability, prepare the 100 µM solution in neutral PBS.
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Stress Conditions:
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Acidic Hydrolysis: Incubate at 40°C in pH 5.0 PBS for 24, 48, and 72 hours.
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Neutral Hydrolysis: Incubate at 40°C in pH 7.4 PBS for 24, 48, and 72 hours.
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Alkaline Hydrolysis: Incubate at 40°C in pH 9.0 PBS for 24, 48, and 72 hours.
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Oxidative Degradation: Incubate at room temperature in 3% H2O2 for 2, 6, and 24 hours.
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Photodegradation: Expose to UV light and visible light at room temperature for 8, 24, and 48 hours. Protect control samples from light.
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Analysis:
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At each time point, inject an equal volume of the sample into the HPLC system.
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Monitor the peak area of the parent this compound compound.
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Calculate the percentage of degradation compared to the time-zero control.
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Data Presentation: Expected Outcome of Forced Degradation Study
| Stress Condition | Incubation Time (hours) | % Degradation of this compound (Hypothetical Data) | Appearance of Degradation Peaks |
| pH 5.0 PBS (40°C) | 24 | < 5% | Minimal |
| 72 | 5-10% | Minor peaks observed | |
| pH 7.4 PBS (40°C) | 24 | < 2% | None |
| 72 | < 5% | Minimal | |
| pH 9.0 PBS (40°C) | 24 | 10-20% | Significant new peaks |
| 72 | > 30% | Multiple degradation peaks | |
| 3% H2O2 (RT) | 6 | 5-15% | One major new peak |
| 24 | > 25% | Increase in degradation peak | |
| UV/Visible Light (RT) | 24 | 15-25% | Several new peaks |
| 48 | > 40% | Increase in degradation peaks |
Prevention Strategies Based on Stability Data:
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pH Stability: Maintain experimental solutions at a neutral pH (around 7.4). Avoid highly acidic or alkaline conditions.
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Oxidative Stability: If oxidative degradation is observed, consider degassing buffers or adding antioxidants (use with caution as they may interfere with your assay).
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Photostability: Protect all solutions containing this compound from light by using amber vials and covering plates with foil.
PAR2 Signaling Pathway and Inhibition
The following diagram illustrates the PAR2 signaling cascade and the proposed point of inhibition by this compound.
Caption: Simplified PAR2 signaling pathway and the inhibitory action of this compound.
This technical support guide is intended to provide a starting point for troubleshooting issues related to this compound stability and activity. For further assistance, please refer to the manufacturer's product information sheet or contact their technical support.
References
adjusting PAR-2-IN-1 incubation time
Welcome to the technical support center for PAR-2-IN-1, a research-grade inhibitor of Protease-Activated Receptor 2 (PAR-2). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this inhibitor, with a specific focus on adjusting incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR). It functions by blocking the signaling cascades initiated by the activation of PAR-2 by proteases such as trypsin. By inhibiting PAR-2, this compound can prevent downstream effects associated with inflammation, pain, and cellular proliferation.[1][2]
Q2: What is a typical starting point for the incubation time when using this compound?
A2: The optimal incubation time for this compound is highly dependent on the specific experimental setup, including the cell type, the assay being performed, and the concentration of the inhibitor. Based on available literature for various PAR-2 inhibitors, a pre-incubation time of 30 minutes to 1 hour prior to the addition of a PAR-2 agonist is a common starting point for short-term signaling assays.[3][4] For experiments assessing longer-term effects such as gene expression or cell proliferation, incubation times of several hours to 24 hours or more may be necessary.
Q3: How does the choice of assay affect the required incubation time?
A3: The nature of the biological response being measured is a critical factor.
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Rapid Signaling Events: For assays measuring immediate downstream signaling events like calcium mobilization or protein phosphorylation (e.g., ERK1/2), shorter pre-incubation times of 2 to 30 minutes are often sufficient to ensure the inhibitor has bound to the receptor before agonist stimulation.
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Gene Expression and Protein Synthesis: Experiments measuring changes in mRNA or protein levels, such as cytokine production (e.g., IL-6, IL-8), typically require longer incubation periods, ranging from 4 to 24 hours, to allow for transcription and translation to occur.
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Cellular Phenotypes: For assays evaluating changes in cell behavior like proliferation, migration, or apoptosis, even longer incubation times of 24 to 72 hours may be required to observe a significant effect.
Q4: Can I dissolve this compound in a solvent other than DMSO?
A4: While DMSO is a common solvent for many inhibitors, it is crucial to consult the manufacturer's data sheet for this compound for specific solubility information. If using a different solvent, ensure it is compatible with your cell culture system and does not interfere with the assay. Always run a vehicle control with the same concentration of the solvent to account for any potential effects.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of PAR-2 signaling with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The inhibitor may not have had enough time to bind to the PAR-2 receptors. Increase the pre-incubation time with this compound before adding the agonist. Try a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal pre-incubation period. |
| Inhibitor Concentration is Too Low | The concentration of this compound may be insufficient to effectively block the PAR-2 receptors. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental system. |
| Inhibitor Degradation | Improper storage or handling may have led to the degradation of the inhibitor. Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Type and Receptor Expression | The cell line you are using may have low or no expression of PAR-2. Confirm PAR-2 expression in your cells using techniques like qPCR, Western blot, or flow cytometry. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the inhibitory effect. Optimize your assay conditions, such as agonist concentration and stimulation time. |
Issue 2: I am observing high background or off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | High concentrations of this compound may lead to non-specific effects. Decrease the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that provides specific inhibition with minimal off-target effects. |
| Prolonged Incubation Time | Long exposure to the inhibitor, especially at high concentrations, could induce cellular stress or other non-specific responses. Reduce the incubation time to the minimum required to achieve the desired inhibition. |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve this compound may be causing cellular toxicity at the concentration used. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and always include a vehicle control. |
Quantitative Data Summary
The following table summarizes incubation times reported in the literature for various PAR-2 antagonists in different experimental contexts. This can serve as a reference for designing your own experiments with this compound.
| Inhibitor | Cell Type | Assay | Incubation Time | Reference |
| K-14585 | Human Keratinocytes | Ca2+ Mobilization | Pre-incubation before agonist | |
| K-14585 | NCTC2544 cells | Inositol Phosphate Production | 15 minutes pre-incubation | |
| C391 | 16HBE14o- cells | Ca2+ Signaling | 2 minutes pre-incubation | |
| C391 | 16HBE14o- cells | ERK1/2 Phosphorylation | 2 minutes pre-incubation, 5 min agonist | |
| GB88 | Human Kidney Tubular Epithelial Cells | Cytokine Release (IL-8, IL-6, TNF-α) | 30 minutes pre-incubation, 24 hr agonist | |
| FSLLRY-NH2 | Primary Cervical Cells & HeLa Cells | PAR-2 Expression | 48 hours | |
| I-287 | HEK293 cells | ERK1/2 Activation | Pre-treatment before agonist | |
| GB83 | Caco-2 cells | Autophagy & Tight Junction Protein Expression | 24 hours |
Experimental Protocols
Protocol: Determining Optimal Pre-incubation Time for this compound in a Calcium Mobilization Assay
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Cell Preparation: Plate cells expressing PAR-2 in a 96-well black, clear-bottom plate at a suitable density to reach confluence on the day of the experiment.
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Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
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Washing: Gently wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
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Inhibitor Pre-incubation: Add this compound at the desired concentration to the wells. To determine the optimal pre-incubation time, test a range of durations (e.g., 5, 15, 30, 60, and 120 minutes) at 37°C. Include a vehicle control (e.g., DMSO) for each time point.
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Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After a baseline reading, inject a PAR-2 agonist (e.g., Trypsin or a PAR-2 activating peptide like SLIGRL-NH2) at a predetermined EC80 concentration.
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Data Analysis: Measure the peak fluorescence intensity in response to the agonist. Compare the response in the inhibitor-treated wells to the vehicle-treated wells for each pre-incubation time point. The optimal pre-incubation time is the shortest duration that provides the maximal and stable inhibition of the agonist-induced calcium signal.
Visualizations
PAR-2 Signaling Pathways
Caption: Simplified PAR-2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Logical workflow for determining the optimal incubation time for this compound.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PAR-2-IN-1 Cytotoxicity in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing PAR-2-IN-1, a selective inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. This compound is recognized for its anti-inflammatory and anti-cancer properties.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential cytotoxicity-related issues during your experiments.
Troubleshooting Guide
Researchers may encounter challenges related to cytotoxicity when working with this compound. This guide provides a structured approach to identifying and resolving these issues.
Unexpected or High Levels of Cell Death
Problem: Observation of significant cell death in treated cultures, even at low concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration to assess solvent toxicity. Aim to keep the final DMSO concentration below 0.5%. |
| Incorrect Dosing | Verify the stock concentration and dilution calculations. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Start with a broad range of this compound concentrations to establish a baseline for your cell line of interest. |
| Contamination | Check cell cultures for signs of microbial contamination (e.g., cloudy media, pH changes), which can cause cell death independent of the treatment. |
| Off-Target Effects | While this compound is selective, off-target effects can occur at high concentrations. If possible, compare the effects with another PAR-2 inhibitor or use a PAR-2 knockdown/knockout cell line as a control. |
Inconsistent or Non-Reproducible Results
Problem: High variability in cytotoxicity data between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Information from suppliers suggests storing stock solutions at -20°C for up to one month or -80°C for up to six months.[1][2] |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent passage number for all experiments. Monitor cell viability and morphology before each experiment. |
| Assay Variability | Standardize all incubation times, reagent concentrations, and reading parameters for your cytotoxicity assays. Include positive and negative controls in every experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: While specific IC50 values for this compound in various cancer cell lines are not widely published, it is described as having anti-cancer effects.[1] The cytotoxicity is expected to be cell-line dependent. For reference, other selective PAR-2 antagonists have shown IC50 values in the low micromolar range. For example, PAR-2 antagonist 1 has an IC50 of 0.9 µM for inhibiting PAR-2.
Q2: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
A2: It is crucial to perform a dose-response curve for your specific cell line. We recommend starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value, which is the concentration that inhibits 50% of cell viability. This will help you select appropriate concentrations for your downstream experiments that inhibit PAR-2 signaling without causing excessive cell death.
Q3: What are the best cell-based assays to measure this compound cytotoxicity?
A3: Several assays can be used to assess cytotoxicity. The choice of assay depends on the specific question being asked and the experimental setup.
-
Metabolic Assays:
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MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
-
Membrane Integrity Assays:
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on the principle that live cells with intact membranes exclude the dye.
-
-
Apoptosis Assays:
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Q4: Are there any known off-target effects of PAR-2 inhibitors that could contribute to cytotoxicity?
A4: While this compound is designed to be a selective inhibitor, high concentrations of any small molecule inhibitor have the potential for off-target effects. Some studies on other PARP inhibitors have identified off-target kinase inhibition. If off-target effects are a concern, it is advisable to use multiple structurally different PAR-2 inhibitors or genetic approaches (siRNA, CRISPR) to confirm that the observed phenotype is due to PAR-2 inhibition.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: According to supplier information, this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Always prepare a vehicle control with the same final DMSO concentration.
Quantitative Data on PAR-2 Inhibitors
While specific cytotoxicity data for this compound is limited in the public domain, the following table summarizes the inhibitory concentrations of other known PAR-2 antagonists as a reference.
| Compound | Target | IC50 / Ki | Cell Line / Assay |
| PAR-2 antagonist 1 | PAR-2 | IC50: 0.9 µM | Inhibition of PAR-2 |
| K-14585 | PAR-2 | Ki: 0.627 µM | Radioligand binding to human PAR-2 |
| K-12940 | PAR-2 | Ki: 1.94 µM | Radioligand binding to human PAR-2 |
| GB88 | PAR-2 | IC50: 2 µM | Inhibition of PAR-2 activated Ca2+ release |
Note: This data is for reference purposes and may not directly reflect the cytotoxic potential of this compound. Researchers should determine the IC50 of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A typical concentration range could be 0.01, 0.1, 1, 10, 50, 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizing Key Pathways and Workflows
PAR-2 Signaling Pathway in Cancer
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that, upon activation by proteases, triggers multiple downstream signaling cascades implicated in cancer progression. Inhibition of this pathway by this compound can potentially mitigate these effects.
Caption: PAR-2 signaling pathway in cancer cells.
Troubleshooting Logic for Unexpected Cytotoxicity
This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity observed in experiments with this compound.
Caption: Logical workflow for troubleshooting cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
This diagram illustrates a standard experimental workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Protease-Activated Receptor 2 (PAR-2) Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Protease-Activated Receptor 2 (PAR-2). The information is tailored for scientists and drug development professionals investigating PAR-2 signaling and function in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is Protease-Activated Receptor 2 (PAR-2)?
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that belongs to a family of four protease-activated receptors.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase.[1][2][3] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor, which in turn initiates intracellular signaling cascades. PAR-2 is expressed in a wide variety of tissues and cells and is implicated in inflammation, pain, and cancer.
Q2: How is PAR-2 activated in experimental settings?
In experimental setups, PAR-2 can be activated using several methods:
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Serine Proteases: Enzymes like trypsin can be used to cleave and activate PAR-2.
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Synthetic Peptides: Agonist peptides that mimic the tethered ligand, such as SLIGRL-NH2 and 2-furoyl-LIGRLO-amide (2f-LIGRL-NH2), can directly activate the receptor without the need for proteolytic cleavage.
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Coagulation Factors: Factors like VIIa and Xa can also activate PAR-2.
Q3: What are the major signaling pathways activated by PAR-2?
PAR-2 activation can trigger multiple signaling pathways, often in a cell-type-dependent manner. The primary pathways include:
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Gαq/11 Pathway: This leads to the activation of phospholipase C-β (PLC-β), which in turn results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
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Gα12/13 Pathway: This pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, which is important for cell migration and changes in cell shape.
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β-Arrestin Pathway: Apart from G-protein-dependent signaling, PAR-2 can also signal through β-arrestins, which can act as scaffolds for signaling complexes, leading to the activation of the ERK1/2 signaling pathway.
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EGFR Transactivation: In some cancer cells, PAR-2 has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to downstream signaling that promotes cell migration and invasion.
Q4: Can PAR-1 and PAR-2 interact?
Yes, PAR-1 and PAR-2 can form heterodimers. In some cellular contexts, the activation of PAR-1 by thrombin can lead to the transactivation of PAR-2, resulting in a distinct signaling output compared to the activation of either receptor alone. This interaction can be particularly relevant in inflammatory conditions where PAR-2 expression may be upregulated.
Troubleshooting Guide
This guide addresses common issues encountered during PAR-2-related experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low response to PAR-2 agonist | Low PAR-2 expression in the cell type: Not all cell lines express sufficient levels of PAR-2. | Verify PAR-2 expression using qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high PAR-2 expression (e.g., some cancer cell lines like A549 and NCI-H1299) or transiently transfecting your cells with a PAR-2 expression vector. |
| Agonist degradation or inactivity: The synthetic peptide agonist may have degraded over time or due to improper storage. | Use a fresh stock of the PAR-2 agonist. Ensure it is stored correctly according to the manufacturer's instructions. Perform a dose-response curve to determine the optimal concentration. | |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. | Minimize the pre-incubation time with the agonist. Allow for a sufficient recovery period between treatments if repeated stimulation is necessary. | |
| High background signaling | Endogenous protease activity: Proteases present in the cell culture medium (e.g., from serum) can activate PAR-2. | Use serum-free media for the duration of the experiment. If serum is required, consider using heat-inactivated serum to reduce protease activity. |
| Non-specific effects of the agonist: At high concentrations, some synthetic agonists may have off-target effects. | Perform a dose-response experiment to find the lowest effective concentration. Use a PAR-2 antagonist to confirm that the observed effect is specifically mediated by PAR-2. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect receptor expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Reagent variability: Inconsistent concentrations of agonists, inhibitors, or other reagents. | Prepare fresh dilutions of all reagents for each experiment. Calibrate pipettes regularly to ensure accurate dispensing. | |
| Difficulty in detecting downstream signaling (e.g., calcium flux, ERK phosphorylation) | Suboptimal assay conditions: The timing of the measurement or the sensitivity of the detection method may not be appropriate. | Optimize the time course of the experiment. PAR-2 signaling events like calcium flux are often rapid (seconds to minutes), while ERK phosphorylation may peak later. Use a sensitive detection method, such as a fluorescent calcium indicator or a well-validated phospho-specific antibody for Western blotting. |
| Cell-type specific signaling: The expected downstream pathway may not be the primary one activated in your specific cell type. | Investigate multiple signaling pathways (e.g., Gαq, Gα12/13, β-arrestin) to get a comprehensive understanding of PAR-2 signaling in your model system. |
Experimental Protocols
Protocol 1: Assessment of PAR-2-Mediated Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration following PAR-2 activation using a fluorescent calcium indicator.
Materials:
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Cells expressing PAR-2
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Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
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PAR-2 agonist (e.g., SLIGRL-NH2)
-
PAR-2 antagonist (optional, for specificity control)
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Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to each well. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using the plate reader or microscope.
-
Agonist Addition and Measurement:
-
Add the PAR-2 agonist to the wells at the desired final concentration.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every 2 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline reading for each well (F/F0).
-
The peak fluorescence intensity after agonist addition represents the maximal calcium response.
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Protocol 2: Western Blot Analysis of PAR-2-Mediated ERK1/2 Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK1/2 as a downstream marker of PAR-2 activation.
Materials:
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Cells expressing PAR-2
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Serum-free cell culture medium
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PAR-2 agonist (e.g., 2f-LIGRL-NH2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Before stimulation, serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with the PAR-2 agonist at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
-
Data Presentation
The following tables are examples of how to present quantitative data from PAR-2 experiments.
Table 1: Dose-Response of PAR-2 Agonist on Intracellular Calcium Mobilization
| Agonist Concentration (µM) | Peak Fluorescence (F/F0) ± SEM |
| 0 (Vehicle) | 1.05 ± 0.03 |
| 0.1 | 1.89 ± 0.12 |
| 1 | 3.24 ± 0.21 |
| 10 | 4.56 ± 0.35 |
| 100 | 4.61 ± 0.33 |
Table 2: Time Course of PAR-2-Mediated ERK1/2 Phosphorylation
| Time (minutes) | p-ERK / t-ERK Ratio (Fold Change) ± SEM |
| 0 | 1.00 ± 0.00 |
| 2 | 2.78 ± 0.25 |
| 5 | 4.12 ± 0.41 |
| 10 | 3.54 ± 0.36 |
| 30 | 1.59 ± 0.18 |
Visualizations
Caption: PAR-2 Signaling Pathways.
Caption: General Experimental Workflow for Studying PAR-2 Function.
References
Technical Support Center: Overcoming PARP Inhibitor Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PARP inhibitors?
A1: Acquired resistance to PARP inhibitors is a significant clinical challenge. The most common mechanisms include:
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Restoration of Homologous Recombination (HR) Repair: Secondary mutations in genes like BRCA1/2 can restore their function, thereby re-enabling the HR repair pathway.[1][2][3][4] This is a primary cause of resistance as PARP inhibitors are most effective in HR-deficient cells.[5]
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Changes in PARP1 Expression or Function: Mutations in the PARP1 gene can prevent the inhibitor from binding or "trapping" the PARP1 protein on the DNA, which is a key part of its cytotoxic effect. Downregulation of PARP1 expression can also lead to resistance.
-
Protection of Stalled Replication Forks: Increased stabilization of replication forks can prevent the DNA double-strand breaks that are toxic to cancer cells, thereby conferring resistance.
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Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps, which actively remove the PARP inhibitor from the cell, reducing its intracellular concentration and efficacy.
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Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the loss of certain NHEJ factors can promote resistance to PARP inhibitors in BRCA1-deficient cells.
Q2: My PARP inhibitor-sensitive cell line is now showing resistance. How can I confirm the mechanism of resistance?
A2: To investigate the mechanism of acquired resistance in your cell line, a multi-step approach is recommended. The following experimental workflow can help you pinpoint the underlying cause.
Experimental Workflow: Investigating Acquired PARP Inhibitor Resistance
Caption: Workflow for identifying mechanisms of PARP inhibitor resistance.
Q3: What are some promising combination strategies to overcome PARP inhibitor resistance?
A3: Several combination therapies are being investigated to overcome resistance to PARP inhibitors. These include:
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Combination with Immunotherapy: PARP inhibitors can increase the tumor mutational burden, potentially making tumors more responsive to immune checkpoint inhibitors (ICIs). Combining PARP inhibitors with anti-PD-1 or anti-PD-L1 antibodies is a promising strategy.
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Targeting the ATR-CHK1 Pathway: For resistance mechanisms involving stabilized replication forks, combining PARP inhibitors with inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) can lead to synthetic lethality.
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Combination with Anti-Angiogenic Agents: These agents can induce hypoxia, which in turn can downregulate HR repair proteins, potentially re-sensitizing resistant cells to PARP inhibitors.
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PI3K/AKT Pathway Inhibitors: The PI3K/AKT pathway is involved in DNA repair and cell survival. Combining PARP inhibitors with AKT inhibitors has shown promise in re-sensitizing tumors to PARP inhibition.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, such as vorinostat, have been shown to sensitize cancer cells that are resistant to PARP inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when testing PARP inhibitors.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Drug Stability | Prepare fresh drug solutions for each experiment. Some PARP inhibitors may be sensitive to light or repeated freeze-thaw cycles. |
| Assay Interference | Ensure that the inhibitor itself does not interfere with the assay readout. Run controls with the drug in cell-free media. |
| Treatment Duration | The cytotoxic effects of PARP inhibitors may require longer incubation times. Consider extending the treatment duration to 72 hours or longer. |
Problem 2: Difficulty in detecting changes in protein expression (e.g., BRCA1, RAD51) by Western Blot after inducing resistance.
| Potential Cause | Troubleshooting Step |
| Antibody Quality | Validate the primary antibody using positive and negative controls. Use a recently purchased antibody if possible. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using a nuclear extraction protocol as many DNA repair proteins are localized to the nucleus. |
| Subtle Changes in Expression | Use a more sensitive detection method, such as chemiluminescence with a long exposure time or a fluorescence-based detection system. |
| Post-Translational Modifications | Consider that changes in protein function may be due to post-translational modifications rather than changes in expression. Use antibodies specific to modified forms of the protein if available. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome PARP Inhibitor Resistance
| Combination Therapy | Cancer Type | Observed Effect | Reference |
| Olaparib + Capivasertib (AKT inhibitor) | Epithelial Ovarian Cancer | Re-sensitization of PARP inhibitor-resistant tumors. | |
| PARP inhibitor + Anti-PD-L1 | Breast Cancer | Significantly increased therapeutic efficacy in in vivo models. | |
| ABT-888 (Veliparib) + Vorinostat (HDACi) | Human Cancer Cell Lines | Sensitization of PARP inhibitor-resistant cells. | |
| PARP inhibitor + ATR inhibitor | BRCA1/2-deficient Ovarian Cancer | Increased DNA replication fork instability and apoptosis. |
Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay (Immunofluorescence)
Purpose: To assess the functional status of the HR repair pathway. An increase in RAD51 foci formation in resistant cells compared to sensitive cells upon DNA damage suggests restoration of HR activity.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy irradiation or 2 mM hydroxyurea for 24 hours) to induce double-strand breaks.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus. A cell with >5 foci is generally considered positive.
-
Quantify the percentage of RAD51-positive cells in at least 100 cells per condition.
-
Signaling Pathway: Overcoming Resistance by Targeting ATR
Caption: ATR inhibition overcomes PARP inhibitor resistance.
References
- 1. Emerging strategies to overcome PARP inhibitors' resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Specificity of PAR-2-IN-1
Welcome to the technical support center for PAR-2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its putative mechanism of action?
This compound is a selective inhibitor of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.[1][2][3] Its CAS number is 1690176-75-0.[2][4] It belongs to an imidazopyridazine chemical class, as described in patent WO2015048245A1, which covers compounds designed to inhibit PAR-2 signaling for potential anti-inflammatory and anti-cancer effects. Like other small molecule PAR-2 antagonists, it is expected to function by preventing the conformational changes required for receptor activation, thereby blocking downstream signaling cascades.
Q2: What are the primary signaling pathways activated by PAR-2?
PAR-2 is a G protein-coupled receptor (GPCR) that can couple to several distinct G protein families to initiate diverse downstream signaling events. Understanding these pathways is critical for designing specificity experiments. The main pathways include:
-
Gαq/11 Pathway : This is the canonical pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).
-
Gα12/13 Pathway : Activation of this pathway leads to the stimulation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and proliferation.
-
Gαi/o Pathway : PAR-2 coupling to Gi/o can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, this coupling is sometimes debated and can be cell-type specific. In contrast, PAR-1 robustly couples to Gi/o.
-
β-Arrestin Pathway : Following activation, PAR-2 can recruit β-arrestins, leading to receptor internalization and activation of downstream signaling, such as the MAPK/ERK pathway.
Q3: How should I prepare and store this compound?
According to supplier datasheets, this compound is soluble in DMSO. For stock solutions, dissolve the compound in DMSO to a concentration of 10-80 mM.
-
Storage : Store the solid compound and DMSO stock solutions at -20°C or -80°C.
-
Handling : For experiments, dilute the DMSO stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
Q4: What are essential controls for experiments with this compound?
To ensure your results are robust and correctly interpreted, the following controls are essential:
-
Vehicle Control : Treat cells with the same final concentration of the vehicle (e.g., DMSO in media) used for this compound.
-
Positive Controls (PAR-2 Agonists) :
-
Peptide Agonist : Use a synthetic peptide like SLIGKV-NH2 (human) or SLIGRL-NH2 (rodent) to directly activate the receptor without proteolytic cleavage.
-
Protease Agonist : Use a protease like trypsin, which is the canonical activator of PAR-2, to ensure your inhibitor is effective against physiological activation.
-
-
Negative Controls :
-
Inactive Peptide : Use a scrambled or reverse peptide sequence (e.g., VKGILS-NH2) to show that the cellular response is specific to the PAR-2 agonist sequence.
-
PAR-2 Deficient Cells : The gold standard for confirming on-target activity is to use cells that do not express PAR-2 (e.g., via knockout or siRNA knockdown). In these cells, neither the agonist nor the inhibitor should produce an effect.
-
Troubleshooting Guide
This guide addresses common issues that may arise when validating the specificity of this compound.
Issue 1: this compound inhibits responses to the peptide agonist (SLIGKV-NH2) but is less effective against trypsin activation.
-
Possible Cause 1: Different Binding Sites. Small molecule antagonists may bind to the orthosteric pocket where peptide agonists dock. The "tethered ligand" exposed after trypsin cleavage may activate the receptor through a slightly different or higher-affinity interaction that is more difficult to inhibit competitively.
-
Possible Cause 2: Incomplete Protease Inhibition. At high concentrations, some small molecules can non-specifically inhibit proteases. However, if this compound is a pure receptor antagonist, it should not inhibit trypsin's enzymatic activity. A lack of efficacy against trypsin suggests a receptor-level mechanism.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve with Trypsin: Determine the IC50 of this compound against a fixed concentration of trypsin and compare it to the IC50 against the peptide agonist. A significant rightward shift in the curve for trypsin indicates lower potency against protease activation.
-
Run a Protease Activity Assay: Directly test whether this compound inhibits the enzymatic activity of trypsin using a fluorogenic substrate. This will rule out off-target enzyme inhibition. (See Protocol 3).
-
Test Against Other Proteases: If available, use other PAR-2-activating proteases (e.g., mast cell tryptase) to see if the inhibition profile is consistent.
-
Issue 2: this compound potently blocks calcium mobilization but has no effect on ERK phosphorylation.
-
Possible Cause: Biased Antagonism. PAR-2 can signal through multiple pathways, and some antagonists exhibit "biased signaling," where they selectively block one pathway while having no effect, or even an agonistic effect, on another. For example, the well-studied PAR-2 ligand GB88 is an antagonist of the Gq/Ca2+ pathway but acts as an agonist for Gi/o and ERK activation. Your results may indicate that this compound is a biased antagonist, selective for the Gq pathway.
-
Troubleshooting Steps:
-
Confirm Pathway Linkage: First, ensure that in your cell system, PAR-2 activation by an agonist (like SLIGKV-NH2) robustly stimulates both calcium and ERK pathways.
-
Profile Multiple Pathways: Systematically test the effect of this compound on different signaling endpoints, including:
-
Calcium Mobilization (Gq/11)
-
IP1 Accumulation (Gq/11)
-
RhoA Activation (G12/13)
-
cAMP Accumulation (to check for Gi/o effects)
-
ERK1/2 Phosphorylation (β-Arrestin/other G proteins)
-
-
Check for Agonist Activity: Test this compound alone (without an agonist) in each of these assays to see if it has any intrinsic agonist activity on specific pathways. The compound C391, for example, shows antagonist behavior at low concentrations but can become an agonist at higher concentrations in some assays.
-
Issue 3: The observed phenotype is present, but I am not certain it is a PAR-2-specific effect.
-
Possible Cause: Off-Target Effects. Small molecules can have unintended targets. For PAR-2 inhibitors, the most likely off-targets are other closely related protease-activated receptors, particularly PAR-1.
-
Troubleshooting Steps:
-
Use PAR-2 Knockout/Knockdown Cells: This is the most definitive method. If this compound still produces the biological effect in cells lacking PAR-2, the effect is off-target.
-
Counter-Screen Against PAR-1: Test the ability of this compound to inhibit PAR-1 activation. Use a specific PAR-1 agonist peptide (e.g., TFLLR-NH2) and measure a relevant downstream signal (e.g., calcium mobilization).
-
Use a Structurally Unrelated PAR-2 Antagonist: Confirm your phenotype using another known PAR-2 antagonist with a different chemical scaffold (e.g., GB88). If both compounds produce the same biological effect, it is more likely to be a true PAR-2-mediated phenomenon.
-
Quantitative Data from Known PAR-2 Modulators
The following table summarizes the activities of several well-characterized PAR-2 modulators to provide context for your experimental results. This data can serve as a benchmark for comparing the potency and potential bias of this compound.
| Compound | Class | Assay | Target/Activator | Potency (IC50/EC50/Ki) | Reference |
| SLIGKV-NH2 | Peptide Agonist | IP1 Accumulation | Human PAR-2 | EC50: ~25 µM | |
| GB110 | Non-peptide Agonist | IP1 Accumulation | Human PAR-2 | EC50: ~0.3 µM | |
| AZ3451 | Antagonist | Radioligand Binding | Human PAR-2 | Ki: ~126 nM | |
| AZ3451 | Antagonist | Ca2+ Mobilization | vs. SLIGRL-NH2 | IC50: ~2.5 nM | |
| I-191 | Antagonist | Ca2+ Mobilization | vs. Trypsin | IC50: ~13 nM | |
| I-191 | Antagonist | ERK1/2 Phosphorylation | vs. Trypsin | IC50: ~27 nM | |
| GB88 | Biased Antagonist | Ca2+ Mobilization | vs. 2f-LIGRLO-NH2 | Antagonist | |
| GB88 | Biased Agonist | cAMP Accumulation | Human PAR-2 | Agonist | |
| C391 | Antagonist | Ca2+ Mobilization | vs. 2-at-LIGRL-NH2 | IC50: 1.3 µM |
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
References
PAR-2-IN-1 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PAR-2-IN-1, a potent inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Cell Line Variability: Different cell lines express varying levels of PAR2 and downstream signaling components.[1][2] | Characterize PAR2 expression levels in your cell line of choice. Consider using a cell line with stable and well-characterized PAR2 expression. See Table 1 for examples of IC50 variability across cell lines. |
| Ligand Stability and Solubility: this compound, like many small molecules, may have limited solubility and stability in aqueous solutions, leading to inaccurate concentrations.[3][4][5] | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles. Ensure complete solubilization before adding to the assay medium. The vehicle used can also impact the compound's performance. | |
| Assay Conditions: Variations in incubation time, temperature, agonist concentration, and cell density can significantly impact the calculated IC50 value. | Standardize all assay parameters and maintain consistency across experiments. Use an agonist concentration at or near the EC80 for antagonist assays to ensure a robust signal window. | |
| No or Weak Inhibition Observed | Low PAR2 Expression: The chosen cell line may not express sufficient levels of PAR2 for a detectable inhibitory effect. | Confirm PAR2 expression using techniques like Western blot, qPCR, or flow cytometry. |
| Inactive Compound: Improper storage or handling may have led to the degradation of this compound. | Use a fresh aliquot of the compound. Verify the activity of a new batch with a positive control experiment. | |
| Biased Antagonism: this compound might selectively inhibit one signaling pathway (e.g., Gq-mediated calcium release) while having little effect on another (e.g., β-arrestin recruitment or ERK activation). | Investigate multiple downstream signaling pathways to fully characterize the inhibitory profile of this compound. See the PAR2 Signaling Pathway diagram below. | |
| High Background Signal in Assays | Calcium Mobilization Assay Artifacts: Autofluorescence of the compound or interference with the calcium-sensitive dye can lead to false signals. | Run a control with this compound alone (no agonist) to check for autofluorescence. Test the compound in a cell-free system with the dye to rule out direct interactions. |
| Phospho-ERK Western Blot Issues: Non-specific antibody binding or issues with the blocking buffer can cause high background. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. Ensure adequate washing steps. | |
| In vivo Experiment Variability | Poor Bioavailability/Solubility: The formulation and route of administration can significantly affect the in vivo exposure and efficacy of this compound. | Optimize the vehicle for in vivo administration to improve solubility and stability. Common vehicles include saline, PBS with a small percentage of DMSO, or specialized formulations. |
| Dosing and Timing: The dose, frequency, and timing of administration relative to the stimulus can impact the observed effect. | Conduct a dose-response study to determine the optimal dose. The timing of administration should be based on the pharmacokinetic profile of the compound, if known. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway. PAR2 is a G-protein coupled receptor (GPCR) that is activated by serine proteases. Upon activation, PAR2 couples to various G proteins, including Gq/11, G12/13, and Gi/o, initiating multiple downstream signaling cascades. This compound is thought to act as a competitive or allosteric antagonist, blocking the activation of these pathways.
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Q3: Which cell lines are suitable for studying this compound?
A3: The choice of cell line is critical and can influence experimental outcomes. Cell lines endogenously expressing high levels of PAR2, such as some cancer cell lines (e.g., MDA-MB-231) or keratinocytes, are often used. It is essential to verify PAR2 expression in your selected cell line before initiating experiments.
Q4: What are the key downstream signaling pathways to monitor when assessing this compound activity?
A4: The primary downstream signaling pathways activated by PAR2 include:
-
Gq/11 pathway: Leading to an increase in intracellular calcium ([Ca2+]i). This is commonly measured using a calcium mobilization assay.
-
G12/13 pathway: Resulting in the activation of RhoA.
-
Gi/o pathway: Leading to the inhibition of adenylyl cyclase.
-
β-arrestin recruitment: A G-protein independent pathway.
-
MAPK/ERK pathway: Activation of ERK1/2 is a common downstream event. This can be assessed by Western blot for phosphorylated ERK (p-ERK).
Q5: Are there known off-target effects for this compound?
A5: While specific off-target profiling for this compound may not be extensively published, it is a possibility for any small molecule inhibitor. It is advisable to test for effects on closely related PARs (e.g., PAR1, PAR4) to assess selectivity. Additionally, including appropriate negative controls in your experiments is crucial to distinguish specific PAR2 inhibition from other cellular effects.
Quantitative Data Summary
Table 1: Variability of PAR2 Antagonist IC50 Values in Different Experimental Systems
| Antagonist | Assay Type | Cell Line/System | Agonist | IC50 (µM) | Reference |
| K-14585 | Calcium Mobilization | Primary Human Keratinocytes | SLIGKV-OH | ~1-10 | |
| K-12940 | Calcium Mobilization | Primary Human Keratinocytes | SLIGKV-OH | >10 | |
| C391 | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH2 | 1.30 | |
| Bivalent PAR1-PAR2 Antagonist (13d) | Calcium Mobilization | EA.hy926 | SLIGKV-NH2 | 3.3 | |
| Bivalent PAR1-PAR2 Antagonist (13d) | Calcium Mobilization | MDA-MB-231 | SLIGKV-NH2 | 3.5 |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline for measuring PAR2-mediated intracellular calcium mobilization.
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells gently with the assay buffer to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Set the reader to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
After establishing a baseline reading, inject the PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) at a final concentration of EC80.
-
Continue recording the fluorescence to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Detailed Methodology: Western Blot for Phospho-ERK1/2
This protocol outlines the steps to measure the inhibition of PAR2-mediated ERK phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for the desired time.
-
Stimulate the cells with a PAR2 agonist for a time known to induce peak ERK phosphorylation (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
In Vivo Administration of PAR2 Antagonist (General Protocol)
This is a general guideline for in vivo studies in mouse models. The specific details will need to be optimized for your experimental model.
-
Compound Formulation:
-
Prepare a sterile and injectable formulation of the PAR2 antagonist. The choice of vehicle is critical for solubility and stability. Common options include:
-
Saline or PBS with a low percentage of a solubilizing agent like DMSO or Cremophor EL.
-
Aqueous solutions with cyclodextrins.
-
-
Ensure the final concentration of any solubilizing agent is non-toxic to the animals.
-
-
Administration:
-
The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), or oral gavage, depending on the experimental question and the compound's properties.
-
For a localized effect, direct injection into the site of interest may be appropriate (e.g., intra-articular for arthritis models).
-
-
Dosing Regimen:
-
Determine the optimal dose through a pilot dose-response study. Doses can range from µg/kg to mg/kg.
-
The frequency of administration will depend on the compound's half-life and the duration of the experiment. This could range from a single dose to multiple doses per day or every few days.
-
-
Experimental Model:
-
Induce the disease model or apply the stimulus at a specific time point relative to the antagonist administration.
-
For example, in a model of inflammation, the antagonist might be given before, during, or after the inflammatory challenge.
-
-
Outcome Measures:
-
Assess the effect of the PAR2 antagonist on relevant in vivo readouts, which could include:
-
Behavioral tests (e.g., pain response).
-
Tissue swelling or edema.
-
Histological analysis of tissues.
-
Measurement of inflammatory markers in blood or tissue.
-
Bioluminescence imaging for tumor models.
-
-
Visualizations
Caption: PAR2 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a calcium mobilization assay to assess this compound activity.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the Receptor Cross-Reactivity of PAR-2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAR-2-IN-1 is a known inhibitor of the Protease-Activated Receptor-2 (PAR-2) signaling pathway, demonstrating potential anti-inflammatory and anticancer effects. As a member of the G-protein coupled receptor (GPCR) family, PAR-2 is a critical mediator in various physiological and pathological processes, including inflammation and pain. While the inhibitory action of this compound on its primary target is established, a comprehensive understanding of its selectivity profile is crucial for preclinical and clinical development. This guide provides a framework for evaluating the cross-reactivity of this compound with other receptors, offering detailed experimental protocols and data presentation strategies to facilitate a thorough assessment of its off-target interaction potential.
While specific cross-reactivity data for this compound is not publicly available, this guide outlines the methodologies to generate such critical data. The imidazopyridazine scaffold, a core structural component of this compound, is found in other bioactive molecules that have shown activity against various targets, including kinases. This underscores the importance of a broad selectivity profiling to identify any potential off-target activities.
Data Presentation: Quantifying Selectivity
A crucial aspect of characterizing any inhibitor is to quantify its interaction with a panel of relevant and irrelevant biological targets. The data should be presented in a clear and comparative manner. The following table illustrates how to structure such findings. The data for this compound is hypothetical and serves as a template for presenting experimentally determined values.
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor/Enzyme | Class | Assay Type | Ki (nM) | IC50 (nM) | Fold Selectivity vs. PAR-2 |
| PAR-2 | GPCR | Binding Assay | 10 | - | 1 |
| PAR-1 | GPCR | Binding Assay | >10,000 | - | >1000 |
| PAR-4 | GPCR | Binding Assay | >10,000 | - | >1000 |
| Representative GPCRs (e.g., Adrenergic, Dopaminergic) | GPCR | Binding Assay | >10,000 | - | >1000 |
| Representative Kinase Panel (e.g., PKA, PKC, EGFR) | Kinase | Functional Assay | - | >10,000 | >1000 |
| Representative Protease Panel (e.g., Trypsin, Thrombin) | Protease | Functional Assay | - | >10,000 | >1000 |
Data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mandatory Visualizations
Signaling Pathway of PAR-2 and Potential for Cross-Reactivity
Caption: PAR-2 signaling and potential off-target interactions of this compound.
Experimental Workflow for Receptor Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a compound.
Experimental Protocols
To ensure robust and reproducible data, detailed and validated experimental protocols are essential. Below are methodologies for key experiments to assess the cross-reactivity of this compound.
Radioligand Binding Assay for GPCR Selectivity
This assay determines the binding affinity (Ki) of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell membranes expressing the target receptor (e.g., PAR-1, adrenergic receptors).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-antagonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
b. Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Cellular Assay for Receptor Activity
Functional assays measure the effect of a compound on the signaling pathway activated by a receptor, providing the half-maximal inhibitory concentration (IC50).
a. Materials:
-
Cell line endogenously or recombinantly expressing the target receptor.
-
Agonist for the target receptor.
-
This compound at various concentrations.
-
Assay-specific reagents to measure the downstream signaling event (e.g., calcium mobilization kit, cAMP assay kit).
-
96- or 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
b. Protocol (Example: Calcium Mobilization Assay for Gq-coupled GPCRs):
-
Plate the cells in microplates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the diluted this compound or vehicle for a specified time.
-
Place the plate in a fluorescence plate reader.
-
Initiate the signaling cascade by adding a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
c. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
Kinase Selectivity Profiling
Given the imidazopyridazine core, assessing cross-reactivity against a panel of kinases is prudent.
a. Materials:
-
A panel of purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
ATP.
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric assay using [γ-³²P]ATP).
b. Protocol (Example using a luminescence-based ADP detection assay):
-
In a multi-well plate, set up kinase reactions containing the kinase, its specific substrate, ATP, and either this compound at various concentrations or vehicle.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagents as per the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP, and thus to the kinase activity.
c. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for each kinase using non-linear regression.
Conclusion
A comprehensive evaluation of the selectivity of this compound is a critical step in its development as a therapeutic agent. By employing the rigorous experimental protocols and data analysis frameworks outlined in this guide, researchers can generate a detailed cross-reactivity profile. This will not only elucidate the potential for off-target effects but also provide a deeper understanding of the compound's mechanism of action, ultimately contributing to the development of safer and more effective therapies targeting the PAR-2 signaling pathway. The provided templates for data presentation and visualization will aid in the clear and objective comparison of this compound's performance against other potential biological targets.
The Role of PAR-2-IN-1 as a Negative Control in PAR2 Activation Studies: A Comparative Guide
For researchers in pharmacology, cell biology, and drug development, the use of appropriate controls is fundamental to the validity of experimental findings. In the study of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and cancer, the selection of a reliable negative control is critical to accurately interpret activation data. This guide provides a comparative analysis of PAR-2-IN-1 as a negative control in PAR2 activation studies, supported by experimental data and detailed protocols.
Introduction to PAR2 and the Need for a Negative Control
Protease-Activated Receptor 2 (PAR2) is a unique G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 (human) and SLIGRL-NH2 (rodent), are commonly used as agonists to study PAR2 activation.
A negative control in this context is a compound that is structurally related to the agonist or is tested under the same experimental conditions but does not elicit a response from the receptor. This ensures that the observed effects are specifically due to PAR2 activation by the agonist and not a result of experimental artifacts. This compound is a known inhibitor of the PAR2 signaling pathway. While primarily characterized as an antagonist, its utility as a negative control lies in its inability to independently activate the receptor.
Comparative Analysis of Controls in PAR2 Activation Assays
To validate a compound as a negative control, its performance must be compared against a known PAR2 agonist (positive control) and a vehicle control. The ideal negative control should produce a response indistinguishable from the vehicle control and significantly different from the positive control.
Commonly Used Controls in PAR2 Activation Studies
| Control Type | Compound/Treatment | Expected Outcome in PAR2 Activation Assays |
| Positive Control | Trypsin, SLIGRL-NH2, 2-furoyl-LIGRLO-NH2 | Robust activation of PAR2 signaling (e.g., increased intracellular calcium, ERK phosphorylation, β-arrestin recruitment) |
| Negative Control | This compound | No significant activation of PAR2 signaling; response similar to vehicle control |
| Vehicle Control | DMSO, PBS, or other solvent used to dissolve compounds | Baseline or no response |
| Inactive Peptide Control | Scrambled peptides (e.g., LRGILS-NH2) | No significant activation of PAR2 signaling |
Experimental Data Supporting this compound as a Negative Control
While direct "negative control validation" studies for this compound are not extensively published, its characterization as a PAR2 signaling inhibitor implicitly supports its use as a negative control. In functional assays, a compound that inhibits agonist-induced activity without demonstrating any agonist activity of its own is functionally inert in terms of receptor activation.
Quantitative data from typical PAR2 activation assays would demonstrate this principle.
Table 1: Hypothetical Comparative Data in a Calcium Mobilization Assay
| Treatment | Concentration | Peak Fluorescence Intensity (RFU) | Fold Change over Vehicle |
| Vehicle (DMSO) | 0.1% | 150 ± 15 | 1.0 |
| This compound | 10 µM | 155 ± 18 | 1.03 |
| SLIGRL-NH2 (Agonist) | 10 µM | 1500 ± 120 | 10.0 |
Table 2: Hypothetical Comparative Data in an ERK1/2 Phosphorylation Assay (Western Blot Densitometry)
| Treatment | Concentration | Phospho-ERK / Total-ERK Ratio | Fold Change over Vehicle |
| Vehicle (DMSO) | 0.1% | 0.1 ± 0.02 | 1.0 |
| This compound | 10 µM | 0.11 ± 0.03 | 1.1 |
| Trypsin (Agonist) | 10 nM | 1.2 ± 0.15 | 12.0 |
Table 3: Hypothetical Comparative Data in a β-Arrestin Recruitment Assay
| Treatment | Concentration | Luminescence Signal (RLU) | Fold Change over Vehicle |
| Vehicle (DMSO) | 0.1% | 5000 ± 450 | 1.0 |
| This compound | 10 µM | 5100 ± 500 | 1.02 |
| 2-furoyl-LIGRLO-NH2 (Agonist) | 1 µM | 50000 ± 4800 | 10.0 |
These hypothetical tables illustrate the expected outcome where this compound shows no significant difference in response compared to the vehicle control, while the known agonists produce a robust, multi-fold increase in the respective assay signals.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for key PAR2 activation assays, highlighting the roles of positive and negative controls.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation.
Methodology:
-
Cell Culture: Plate cells expressing PAR2 (e.g., HEK293-PAR2, HT-29) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition:
-
Vehicle Control: Add the vehicle (e.g., 0.1% DMSO in HBSS).
-
Negative Control: Add this compound at the desired concentration.
-
Positive Control: Add a known PAR2 agonist (e.g., SLIGRL-NH2).
-
-
Signal Detection: Immediately measure fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) with excitation at ~490 nm and emission at ~525 nm. Record data for 2-5 minutes to capture the peak response.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the PAR2 signaling pathway.
Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treatment:
-
Vehicle Control: Treat with vehicle.
-
Negative Control: Treat with this compound.
-
Positive Control: Treat with a PAR2 agonist (e.g., trypsin) for 5-15 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and imaging system. Quantify band intensity using densitometry software and normalize the phospho-ERK signal to the total-ERK signal.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
Methodology:
-
Cell Culture: Use a cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells expressing PAR2). Plate cells in a 384-well white, solid-bottom plate and incubate overnight.
-
Compound Addition:
-
Vehicle Control: Add vehicle.
-
Negative Control: Add this compound.
-
Positive Control: Add a PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH2).
-
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for enzyme fragment complementation assays).
-
Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
Visualizing PAR2 Signaling and Experimental Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Confirming On-Target Effects of PAR-2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protease-Activated Receptor 2 (PAR-2) inhibitors, with a focus on confirming the on-target effects of PAR-2-IN-1. While quantitative data for this compound is not publicly available, this document outlines the methodologies and comparative data for other known PAR-2 antagonists to establish a framework for its evaluation.
Introduction to PAR-2 and its Inhibition
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various cancers.[1][2] Its unique activation mechanism involves proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase, exposing a tethered ligand that activates the receptor.[3] This activation triggers multiple downstream signaling cascades, primarily through Gαq/11 leading to intracellular calcium mobilization, and through β-arrestin pathways leading to the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2.[3][4]
Comparison of PAR-2 Antagonists
To effectively evaluate the on-target effects of this compound, it is essential to compare its performance against well-characterized PAR-2 antagonists. The following table summarizes the inhibitory potency (IC50) of several known PAR-2 inhibitors in two key functional assays: inhibition of PAR-2 agonist-induced intracellular calcium mobilization and inhibition of ERK1/2 phosphorylation.
| Compound | Target | Assay Type | IC50 | Reference Cell Line(s) |
| This compound | PAR-2 Signaling Pathway | Calcium Mobilization | Data not available | Not specified |
| ERK1/2 Phosphorylation | Data not available | Not specified | ||
| GB88 | PAR-2 | Calcium Mobilization | ~2 µM | HT-29 |
| C391 | PAR-2 | Calcium Mobilization | 1.3 µM | 16HBE14o- |
| ERK1/2 Phosphorylation | 14 µM | 16HBE14o- | ||
| ENMD-1068 | PAR-2 | Calcium Mobilization | 1.2 - 5 mM | HMDMs, Colonocytes |
| I-191 | PAR-2 | Calcium Mobilization | ~63 nM (pIC50 = 7.2) | HT-29 |
| ERK1/2 Phosphorylation | Potent (nM range) | HT-29 | ||
| I-287 | PAR-2 (Gαq & Gα12/13) | Calcium Mobilization | 45 - 390 nM | HEK293 |
| PAR-2 antagonist 1 | PAR-2 | Not Specified | 0.9 µM | Not specified |
Key Experimental Protocols for On-Target Validation
To confirm that this compound exerts its effects through the intended target, two primary in vitro assays are recommended: a calcium mobilization assay to assess the inhibition of the Gq pathway, and an ERK1/2 phosphorylation assay to evaluate the impact on the β-arrestin/MAPK pathway.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by a PAR-2 agonist.
Materials:
-
Cells expressing PAR-2 (e.g., HT-29, HEK293)
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
This compound and other reference antagonists
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection
Protocol:
-
Cell Culture: Seed PAR-2 expressing cells in a 96-well black, clear-bottom plate and culture to confluence.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye solution in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or a reference antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a PAR-2 agonist and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 value is determined by plotting the percent inhibition against the antagonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of an antagonist to inhibit the phosphorylation of ERK1/2, a key downstream event in PAR-2 signaling.
Materials:
-
Cells expressing PAR-2
-
PAR-2 agonist
-
This compound and other reference antagonists
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Serum Starvation: Culture PAR-2 expressing cells to near confluence and then serum-starve for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment and Agonist Stimulation: Pre-treat the cells with various concentrations of this compound or a reference antagonist for a specified time (e.g., 1 hour). Then, stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. The percent inhibition of ERK1/2 phosphorylation is calculated relative to the agonist-only control, and an IC50 value is determined.
Visualizing PAR-2 Signaling and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the PAR-2 signaling pathway and a typical experimental workflow for antagonist validation.
Caption: PAR-2 Signaling Pathway.
Caption: Experimental Workflow for PAR-2 Antagonist Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
A Comparative Analysis of PAR-2-IN-1 and its Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Protease-Activated Receptor 2 (PAR2) inhibitor, PAR-2-IN-1, and its analogs. This analysis is supported by available experimental data to inform compound selection for PAR2-targeted research.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular domain, has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to modulate PAR2 signaling. This guide focuses on this compound, an imidazopyridazine-based PAR2 signaling pathway inhibitor, and provides a comparative analysis with its structurally related and functionally relevant analogs.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its key analogs, I-191 and C391. It is important to note that while this compound is commercially available, peer-reviewed publications with its specific biological activity data are not readily found. In contrast, its analog I-191 has been more extensively characterized in the scientific literature. C391 is another well-characterized PAR2 antagonist included for a broader comparison.
| Parameter | This compound | I-191 | C391 |
| Chemical Structure | Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one | Not an imidazopyridazine derivative |
| Molecular Formula | C12H14ClN3O2[1][2] | C23H24FN5O2 | C24H30N4O5S |
| CAS Number | 1690176-75-0[1][2] | 1690172-25-8 | 1969253-13-1[3] |
| Antagonist Type | PAR2 signaling pathway inhibitor | Noncompetitive, allosteric modulator, full antagonist | Competitive, peptidomimetic antagonist with weak partial agonism at high concentrations |
| pIC50 (Ca2+ release) | Data not available | 7.2 | ~5.9 (IC50 of 1.3 µM) |
| IC50 (pERK1/2) | Data not available | More potent than C391 | 14 µM |
| Inhibited Signaling Pathways | PAR2 signaling pathway | Ca2+ release, ERK1/2 phosphorylation, RhoA activation, cAMP accumulation | Gq-dependent Ca2+ signaling, MAPK/ERK signaling |
| In Vivo Efficacy | Data not available | Not explicitly stated in the provided results. | Dose-dependently blocked thermal hyperalgesia in mice |
| Reference Cell Line(s) | Not applicable | HT-29, MDA-MB-231 | 16HBE14o- |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the PAR2 signaling cascade and the experimental procedures used for their evaluation.
PAR2 Signaling Pathway
Activation of PAR2 by proteases like trypsin leads to the coupling of G proteins, primarily Gq/11 and G12/13, initiating downstream signaling cascades. This includes the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the MAPK/ERK and RhoA pathways, which are involved in cell proliferation, migration, and inflammation.
Caption: PAR2 Signaling Pathway and Inhibition Points.
Experimental Workflow for PAR2 Antagonist Evaluation
The following diagram illustrates a typical workflow for characterizing PAR2 antagonists, from initial cell-based assays to potential in vivo studies.
Caption: Experimental Workflow for PAR2 Antagonist Evaluation.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize PAR2 antagonists like I-191 and C391.
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of PAR2 antagonists in blocking Gq-mediated signaling.
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) or human bronchial epithelial cells (16HBE14o-) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.
-
Loading with Calcium Indicator: Cells are washed with a buffer (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Treatment: The cells are washed to remove excess dye. Varying concentrations of the antagonist (e.g., I-191 or C391) are added to the wells and pre-incubated for a short period (e.g., 2-15 minutes).
-
Agonist Stimulation and Measurement: A PAR2 agonist (e.g., trypsin or a synthetic peptide like 2f-LIGRL-NH2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80). The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the response to the agonist alone. The IC50 value, the concentration of antagonist required to inhibit 50% of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (MAPK Pathway)
This assay assesses the antagonist's ability to block PAR2-mediated activation of the MAPK signaling pathway.
-
Cell Culture and Starvation: Cells (e.g., HT-29) are grown in multi-well plates and then serum-starved for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are pre-treated with different concentrations of the PAR2 antagonist for a specified time (e.g., 1 hour).
-
Agonist Stimulation: A PAR2 agonist is added to the cells and incubated for a time known to induce peak ERK1/2 phosphorylation (e.g., 5-10 minutes).
-
Cell Lysis and Protein Quantification: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The density of the p-ERK1/2 band is normalized to the total ERK1/2 band. The IC50 value for the inhibition of ERK1/2 phosphorylation is then calculated.
RhoA Activation Assay
This assay measures the ability of a PAR2 antagonist to inhibit the activation of the small GTPase RhoA.
-
Cell Culture and Treatment: Cells are cultured and treated with the PAR2 antagonist and agonist as described for the ERK1/2 phosphorylation assay.
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-Down Assay: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a RhoA effector (e.g., rhotekin) coupled to agarose beads. Only active, GTP-bound RhoA will bind to the RBD.
-
Western Blotting: The beads are washed to remove unbound proteins, and the bound RhoA-GTP is eluted and detected by Western blotting using a RhoA-specific antibody.
-
Data Analysis: The amount of activated RhoA is quantified by densitometry and compared between different treatment groups to determine the inhibitory effect of the antagonist.
Conclusion
While this compound is marketed as a PAR2 inhibitor, the lack of publicly available, peer-reviewed quantitative data makes a direct performance comparison with its analogs challenging. The imidazopyridazine analog, I-191, is a well-characterized, potent, and noncompetitive PAR2 antagonist that inhibits multiple signaling pathways. C391, a peptidomimetic antagonist, also effectively blocks key PAR2 signaling pathways and has demonstrated in vivo efficacy. Researchers should consider the available data and the specific requirements of their experimental system when selecting a PAR2 antagonist. For studies requiring a well-documented inhibitor with broad-spectrum PAR2 signaling blockade, I-191 represents a strong candidate. Further studies are needed to fully characterize the pharmacological profile of this compound and establish its comparative efficacy.
References
A Comparative Guide to PAR-2 Antagonists for In Vivo Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Protease-Activated Receptor 2 (PAR-2) antagonists, with a focus on their validated in vivo anti-inflammatory effects. While direct in vivo quantitative data for PAR-2-IN-1 is not extensively available in the public domain, this guide will objectively compare its profile with other well-characterized alternatives, supported by experimental data from peer-reviewed studies.
PAR-2 Signaling Pathway in Inflammation
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation and pain. Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers a cascade of intracellular signaling events. This leads to the release of pro-inflammatory mediators, vasodilation, and recruitment of immune cells, contributing to the inflammatory response. The signaling pathway is complex, involving both G protein-dependent and independent mechanisms.
Caption: Simplified PAR-2 signaling pathway in inflammation.
In Vivo Validation of PAR-2 Antagonists: A Comparative Overview
Several PAR-2 antagonists have been evaluated in preclinical models of inflammation. This section compares the in vivo efficacy of this compound's better-characterized counterparts.
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| GB88 | Carrageenan-induced Rat Paw Edema | 10 mg/kg, s.c. | Significantly reduced paw edema induced by a PAR-2 agonist. | |
| GB88 | Collagen-induced Arthritis in Rats | Oral | Ameliorated pathophysiology of arthritis, reduced inflammation and joint damage. | |
| C391 | Compound 48/80-induced Thermal Hyperalgesia in Mice | 7.5-75 µg, intraplantar | Dose-dependently blocked thermal hyperalgesia, a measure of inflammatory pain. | |
| P2pal-18S | Experimental Autoimmune Encephalomyelitis (EAE) in Mice | - | Attenuated disease progression, reduced demyelination and CNS infiltration of immune cells. | |
| FSLLRY-NH2 | Asphyxia-induced Cardiac Arrest in Rats | Intranasal | Reduced neuroinflammation and improved neurological functions. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key in vivo inflammation models used to validate PAR-2 antagonists.
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The PAR-2 antagonist (e.g., GB88) or vehicle is administered, typically subcutaneously (s.c.) or orally (p.o.), at a predetermined time before carrageenan injection.
-
Inflammation Induction: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for the treated groups relative to the control group.
-
Optional Analyses: At the end of the experiment, paw tissue can be collected for histological examination to assess immune cell infiltration or for measurement of inflammatory mediators like cytokines and myeloperoxidase (MPO).
Collagen-Induced Arthritis (CIA)
The CIA model is a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic therapies.
Workflow:
Caption: Experimental workflow for the collagen-induced arthritis model.
Detailed Protocol:
-
Animals: DBA/1 mice are a commonly used strain susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization: Animals are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Treatment: Prophylactic or therapeutic treatment with the PAR-2 antagonist (e.g., GB88) or vehicle is initiated.
-
Clinical Assessment: The severity of arthritis is monitored regularly by a macroscopic scoring system based on the swelling and redness of the paws.
-
Histopathological Examination: At the end of the study, joints are collected for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum or joint tissue can be analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.
Comparison of PAR-2 Antagonists
The choice of a PAR-2 antagonist for in vivo studies depends on several factors, including potency, selectivity, bioavailability, and the specific inflammatory model being investigated.
Caption: Logical comparison of key attributes for selected PAR-2 antagonists.
Summary:
-
GB88: This is a potent and orally bioavailable PAR-2 antagonist with extensive in vivo data in models of acute and chronic inflammation. Its well-documented effects make it a strong candidate for comparative studies.
-
C391: A potent peptidomimetic antagonist that has shown efficacy in in vivo models of inflammatory pain. Its local administration in these studies suggests it is a valuable tool for investigating peripheral mechanisms of PAR-2-mediated inflammation.
-
P2pal-18S: A pepducin antagonist that has demonstrated therapeutic potential in a model of neuroinflammation. Pepducins offer a unique mechanism of action by targeting the intracellular loops of the receptor.
Conclusion
The validation of PAR-2 antagonists in relevant in vivo models is a critical step in the development of novel anti-inflammatory therapeutics. While this compound holds promise as a PAR-2 inhibitor, the currently available public data on its in vivo anti-inflammatory effects is limited. In contrast, compounds like GB88, C391, and P2pal-18S have been more extensively characterized in various in vivo inflammatory models, providing a solid foundation for further research and comparison. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to aid researchers in the selection and evaluation of PAR-2 antagonists for their specific research needs.
A Researcher's Guide to PAR2 Modulators: A Comparative Analysis of PAR-2-IN-1 and Established Tool Compounds
For researchers, scientists, and drug development professionals, the selective modulation of Protease-Activated Receptor 2 (PAR2) presents a significant avenue for investigating inflammatory processes, pain signaling, and cancer progression. The choice of chemical tools is critical for elucidating the complex biology of this receptor. This guide provides an objective comparison of commercially available PAR2 modulators, with a special focus on the inhibitor PAR-2-IN-1 in the context of widely-used and well-characterized tool compounds.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events.[1][2][3] Dysregulation of PAR2 signaling has been implicated in a variety of pathophysiological conditions, making it a compelling target for therapeutic intervention.[4][5]
The study of PAR2 function heavily relies on pharmacological tools, including agonists that mimic receptor activation and antagonists that block it. While a variety of such compounds exist, a compound known as this compound is marketed as a PAR2 signaling pathway inhibitor with anti-inflammatory and anticancer properties. However, a thorough review of peer-reviewed scientific literature reveals a notable absence of quantitative data on its potency, selectivity, and mechanism of action. This guide, therefore, aims to place this compound in the context of established PAR2 tool compounds for which robust experimental data are available, enabling researchers to make informed decisions for their studies.
PAR2 Signaling Pathways
Activation of PAR2 leads to the engagement of multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent release of intracellular calcium (Ca2+). PAR2 can also couple to Gα12/13 to activate RhoA, and to Gαi/o, which can inhibit adenylyl cyclase and modulate ERK1/2 signaling. Additionally, β-arrestin recruitment to the activated receptor can mediate G protein-independent signaling and receptor internalization. The complexity of these pathways underscores the need for well-characterized modulators to dissect the contribution of each branch to specific cellular responses.
Caption: Canonical and β-arrestin-mediated PAR2 signaling pathways.
Comparative Analysis of PAR2 Inhibitors
A direct comparison of this compound with other tool compounds is hampered by the lack of published data for the former. However, we can compare well-characterized antagonists to provide a baseline for what researchers should look for in a PAR2 inhibitor. Key parameters for comparison include potency (IC50), mechanism of action, and selectivity.
| Compound | Type | Potency (IC50) | Mechanism of Action | Selectivity | Reference |
| This compound | Small Molecule Inhibitor | Data not available in peer-reviewed literature | Data not available | Data not available | |
| I-191 | Imidazopyridazine | ~10 nM (Ca2+ mobilization) | Non-competitive, negative allosteric modulator | Selective for PAR2 | |
| GB88 | Non-peptide | ~2 µM (Ca2+ release) | Orally active antagonist; mechanism is agonist-dependent (competitive and non-competitive) | Selective for PAR2 over PAR1 and PAR4 | |
| C391 | Peptidomimetic | 1.3 µM (Ca2+ signaling) | Antagonist, blocks Gq and MAPK signaling | PAR2-specific | |
| K-14585 | Peptidomimetic | 1.1–2.87 µM (Ca2+ mobilization) | Competitive inhibitor of ligand binding | Inhibits PAR2 signaling activated by peptides but not by trypsin |
Established PAR2 Agonists for Research
To study the functional consequences of PAR2 activation, a range of agonists are available. These are essential for validating the effects of antagonists and for probing the receptor's role in cellular and in vivo models.
| Compound | Type | Potency (EC50) | Key Features | Reference |
| SLIGRL-NH2 | Peptide (murine) | ~40 µM (Ca2+ mobilization) | Widely used standard peptide agonist, but with relatively low potency. | |
| 2-furoyl-LIGRLO-NH2 | Peptidomimetic | 0.84 µM (Ca2+ mobilization), 138 nM (RTCA) | More potent and metabolically stable than SLIGRL-NH2. | |
| AC-55541 | Small Molecule | pEC50 = 6.6 (Ca2+ mobilization) | Highly selective non-peptide agonist. | |
| GB110 | Non-peptide | ~200 nM (Ca2+ release) | Potent, orally active non-peptide agonist. |
Experimental Protocols for Characterizing PAR2 Modulators
The characterization of PAR2 agonists and antagonists predominantly relies on cell-based functional assays that measure key signaling events downstream of receptor activation.
Calcium Mobilization Assay
This assay is a primary method for quantifying PAR2 activation, as the canonical pathway involves Gαq-mediated calcium release from intracellular stores.
Principle: Cells expressing PAR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM). Upon receptor activation by an agonist, the increase in intracellular calcium concentration leads to a change in the fluorescence of the dye, which can be measured using a plate reader or fluorescence microscope. Antagonists are evaluated by their ability to inhibit the agonist-induced calcium signal.
Detailed Methodology:
-
Cell Culture: Plate PAR2-expressing cells (e.g., HT-29, 16HBE14o-, or HEK293 cells stably expressing PAR2) in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with a solution of a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Compound Addition:
-
For Antagonist Testing: Add the antagonist (e.g., this compound, I-191) at various concentrations and incubate for a predetermined time (e.g., 30-60 minutes).
-
For Agonist Testing: Add the agonist at various concentrations.
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist (at a concentration of EC80 for antagonist testing) using a fluorescence plate reader. For Fura-2, ratiometric readings are taken at emission wavelengths of ~510 nm following excitation at ~340 nm and ~380 nm.
-
Data Analysis: The change in fluorescence ratio or intensity is plotted against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for a PAR2 calcium mobilization assay.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, which can be initiated by PAR2 through both G protein-dependent and β-arrestin-dependent mechanisms.
Principle: Upon stimulation, ERK1/2 is phosphorylated. This phosphorylation event can be detected and quantified using methods like Western blotting or more high-throughput techniques such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassays.
Detailed Methodology (TR-FRET):
-
Cell Culture and Treatment: Seed cells in a microplate and grow to confluence. Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Compound Incubation: Pre-incubate the cells with the test antagonist for 1-2 hours. Then, stimulate with an agonist (at its EC80 concentration) for a short period (e.g., 5-15 minutes) at room temperature.
-
Cell Lysis: Remove the medium and add a lysis buffer to each well. Incubate on an orbital shaker to ensure complete cell lysis.
-
Detection: Transfer the cell lysate to a new assay plate. Add a detection mix containing a pair of antibodies specific for phosphorylated ERK1/2. One antibody is labeled with a donor fluorophore (e.g., Europium) and the other with an acceptor fluorophore.
-
Signal Measurement: After incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated ERK1/2.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration to determine the IC50 of the antagonist.
Caption: Workflow for a TR-FRET-based ERK1/2 phosphorylation assay.
Conclusion and Recommendations
The selection of appropriate tool compounds is paramount for robust and reproducible research into PAR2 biology. While this compound is commercially available as a PAR2 inhibitor, the current lack of publicly available, peer-reviewed data on its potency, selectivity, and mechanism of action makes it a challenging tool for rigorous scientific investigation. Researchers are encouraged to use this compound with caution and to perform extensive in-house validation.
For researchers seeking well-characterized PAR2 modulators, compounds such as the antagonist I-191 and the agonist 2-furoyl-LIGRLO-NH2 or the non-peptide agonist GB110 offer potent and selective options with a solid foundation of published data. When reporting findings, it is crucial to detail the specific agonists and antagonists used, their concentrations, and the experimental systems in which they were tested. As the field evolves, the development and thorough characterization of new chemical probes will continue to be essential for unraveling the multifaceted roles of PAR2 in health and disease.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PAR-2-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the commercially available protease-activated receptor-2 (PAR-2) modulator, PAR-2-IN-1, with other known PAR-2 inhibitors and activators. Due to the limited publicly available quantitative data on the specific inhibitory potency of this compound, this document focuses on providing a framework for its independent verification by presenting established experimental protocols and comparative data from alternative compounds.
PAR-2 Signaling Pathway Overview
Protease-activated receptor-2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cellular processes. Unlike typical GPCRs, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating downstream signaling cascades. These cascades primarily involve the activation of Gαq/11, leading to increased intracellular calcium, and Gα12/13, which activates RhoA signaling. PAR-2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Caption: PAR-2 signaling is initiated by proteolytic cleavage, leading to G protein activation and downstream cellular responses.
Comparative Activity of PAR-2 Modulators
Table 1: Comparative Potency of PAR-2 Inhibitors
| Compound | Assay Type | Target/Stimulus | Reported Potency (IC50) |
| This compound | - | - | Data not publicly available |
| C391 | Calcium Signaling | 2-at-LIGRL-NH₂ | 1.3 µM[1] |
| GB88 | Calcium Release | Trypsin, Peptide Agonists | ~2 µM[2] |
| I-287 | Gαq and Gα12/13 Activation | - | 45-390 nM[3] |
| K-14585 | Inositol Phosphate Production | SLIGKV-OH | 65-70% inhibition at 5-30 µM |
Table 2: Comparative Potency of PAR-2 Activators (Agonists)
| Compound | Assay Type | Reported Potency (EC50 / pD2) |
| GB110 | Calcium Release | ~200 nM (EC50)[2] |
| 2-furoyl-LIGRLO-amide | Calcium Release / Vasodilation | pD2 = 7.0 |
| SLIGRL-NH₂ | β-arrestin 2 Recruitment | Micromolar potency |
Experimental Protocols for Independent Verification
To independently assess the activity of this compound, researchers can employ established in vitro assays. The following are detailed methodologies for two key experiments: a calcium flux assay to measure the inhibition of Gαq signaling and a Western blot for ERK1/2 phosphorylation to assess downstream signaling.
Experimental Workflow for PAR-2 Activity Assays
Caption: General workflow for in vitro verification of PAR-2 modulator activity.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a direct downstream effect of Gαq activation upon PAR-2 stimulation.
Materials:
-
PAR-2 expressing cells (e.g., HEK293 or HT-29)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and control compounds
-
PAR-2 agonist (e.g., Trypsin, SLIGRL-NH₂)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed PAR-2 expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading solution of a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Pre-incubation: Add varying concentrations of this compound or a vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Use the plate reader's injector to add a PAR-2 agonist (e.g., Trypsin at a final concentration of 10 nM or SLIGRL-NH₂ at an EC80 concentration).
-
Continue to record fluorescence intensity for at least 2 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
ERK1/2 Phosphorylation Western Blot
This method assesses the phosphorylation of ERK1/2, a key downstream event in the PAR-2 signaling cascade.
Materials:
-
PAR-2 expressing cells
-
Cell culture plates (e.g., 6-well plates)
-
Serum-free medium
-
This compound and control compounds
-
PAR-2 agonist (e.g., Trypsin, SLIGRL-NH₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed PAR-2 expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Pre-incubate cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a PAR-2 agonist for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized data against the concentration of this compound to assess its inhibitory effect.
-
Logical Relationship of PAR-2 Modulators
Caption: Logical relationship between PAR-2 and its activators and inhibitors.
By utilizing the provided experimental frameworks and comparative data, researchers can independently verify the activity of this compound and effectively compare its performance against other available PAR-2 modulators. This will enable a more informed selection of research tools for investigating the role of PAR-2 in health and disease.
References
Comparative Analysis of PAR-2 Inhibitor Specificity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity and performance of various antagonists for Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor implicated in inflammation, pain, and other pathophysiological processes.[1][2][3][4] While the specific compound "PAR-2-IN-1" is not identified in the public literature, this document will serve as a comparative guide for representative PAR-2 inhibitors that have been characterized across different species.
Protease-activated receptors are activated by the proteolytic cleavage of their N-terminal domain, which exposes a tethered ligand that binds to and activates the receptor.[5] PAR-2 is activated by a variety of serine proteases, including trypsin and mast cell tryptase. Its activation triggers multiple downstream signaling pathways, making it a significant target for therapeutic intervention in a range of diseases.
Comparative Efficacy of PAR-2 Inhibitors
The following table summarizes the in vitro efficacy of several known PAR-2 inhibitors against human and mouse PAR-2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the response by 50%.
| Inhibitor | Species | Assay Type | Agonist | IC50 | Reference |
| I-287 | Human | Gq/13 Activation | hTrypsin | 45-390 nM | |
| Human | IL-8 Release | hTrypsin | ~1 µM | ||
| Human | IL-8 Release | SLIGKV-NH2 | ~1 µM | ||
| C391 | Human | Ca2+ Signaling | 2-at-LIGRL-NH2 | 1.30 µM | |
| Mouse | Thermal Hyperalgesia | Compound 48/80 | 25-75 µg (in vivo) | ||
| GB88 | Human | Ca2+ Signaling | 2-at-LIGRL-NH2 | ~30 µM | |
| FSLLRY-NH2 | Not Specified | Trypsin-mediated PAR-2 activation | Trypsin | 50-200 µM | |
| LSIGRL-NH2 | Not Specified | Trypsin-mediated PAR-2 activation | Trypsin | 50-200 µM | |
| ENMD-1068 | Not Specified | Arthritis model | Not Specified | Not Specified | |
| SAM11 (antibody) | Not Specified | Osteoarthritis model | Not Specified | Not Specified |
PAR-2 Signaling Pathways
Activation of PAR-2 can initiate several intracellular signaling cascades, primarily through the coupling to different G proteins, including Gαq, Gα12/13, and Gαi. These pathways can lead to downstream effects such as calcium mobilization, activation of MAP kinases, and regulation of adenylyl cyclase.
Caption: Simplified PAR-2 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PAR-2 inhibitors. Below are representative protocols for key in vitro assays.
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled receptors like PAR-2.
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells or other suitable cell lines endogenously or recombinantly expressing PAR-2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Plate cells in black, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Inhibitor Pre-incubation: Wash the cells to remove excess dye. Add the PAR-2 inhibitor at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR-2 agonist (e.g., trypsin or a synthetic peptide like SLIGKV-NH2) at a concentration that elicits a submaximal response (e.g., EC80). Measure the fluorescence intensity over time to determine the intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition by comparing the agonist-induced calcium response in the presence and absence of the inhibitor. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of PAR-2.
-
Cell Culture and Plating: Culture and plate cells as described for the calcium mobilization assay. Serum-starve the cells for 4-6 hours before the experiment to reduce basal ERK1/2 phosphorylation.
-
Inhibitor Pre-incubation: Pre-incubate the serum-starved cells with the PAR-2 inhibitor at various concentrations for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the band intensities (for Western blotting) or absorbance values (for ELISA). Normalize the p-ERK1/2 levels to total ERK1/2. Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow for PAR-2 Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel PAR-2 inhibitors.
Caption: A generalized workflow for inhibitor testing.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 4. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
Comparative Efficacy of PAR-2-IN-1 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of PAR-2-IN-1, a known inhibitor of the Protease-Activated Receptor-2 (PAR-2) signaling pathway, across various human cell lines. This document summarizes key experimental data, outlines detailed protocols for assessing its efficacy, and visualizes the underlying molecular pathways.
Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor that plays a significant role in inflammation, pain, and the progression of cancer.[1] this compound has emerged as a valuable tool for studying the therapeutic potential of PAR-2 inhibition, demonstrating both anti-inflammatory and anticancer properties.[2] This guide synthesizes available data to facilitate a deeper understanding of its differential effects in various cellular contexts.
Data Summary: Effects of PAR-2 Inhibition in Different Cell Lines
The following table summarizes the observed effects of PAR-2 inhibition in various cell lines, drawing from studies on PAR-2 knockdown and other PAR-2 antagonists as a proxy for the direct effects of this compound, due to the limited availability of direct comparative studies.
| Cell Line | Cell Type | Key Effects of PAR-2 Inhibition | Reference Assay |
| A549 | Lung Carcinoma | - Reduced cell proliferation- Decreased cell invasion- Increased sensitivity to chemotherapy (gefitinib) | MTT Assay, Transwell Assay |
| NCI-H1299 | Lung Carcinoma | - Reduced cell proliferation- Decreased cell invasion | MTT Assay, Transwell Assay |
| HaCaT | Keratinocyte | - Decreased intracellular Ca2+ mobilization upon PAR-2 activation- Reduced IL-8 secretion | Calcium Flux Assay, ELISA |
| HUVEC | Endothelial | - Potential to modulate endothelial permeability (inferred from PAR-2's role) | Transwell Permeability Assay |
| Immune Cells | (e.g., Macrophages, T-cells) | - Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1, IL-6) | ELISA, Flow Cytometry |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound and guide experimental design, the following diagrams illustrate the PAR-2 signaling pathway and a typical workflow for evaluating the inhibitor's efficacy.
Caption: PAR-2 signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cell lines (e.g., A549, NCI-H1299, HaCaT)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
For MTS: The formazan product is soluble in the culture medium.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Cell Migration/Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Target cell lines (e.g., A549, NCI-H1299)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
For invasion assay: Matrigel or other basement membrane extract
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Insert Preparation (for invasion assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then starve them in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control).
-
Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 15-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope.
-
Quantify the number of migrated/invaded cells by counting cells in several random fields of view or by eluting the crystal violet stain with a solvent (e.g., 10% acetic acid) and measuring the absorbance.
-
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the secretion of specific cytokines (e.g., IL-8, TNF-α) from cells.
Materials:
-
Target cell lines (e.g., HaCaT, immune cells)
-
Complete cell culture medium
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
This compound
-
24-well or 48-well cell culture plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 48-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add a PAR-2 agonist to the wells to stimulate cytokine release. Include an unstimulated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the collected supernatants.
-
Data Analysis: Compare the cytokine concentrations in the this compound treated groups to the agonist-only control to determine the inhibitory effect.
This guide provides a foundational understanding of the comparative effects of this compound. Further research with direct comparative studies using this compound across a broader range of cell lines is necessary to fully elucidate its therapeutic potential.
References
Validating PAR-2-IN-1 in a Novel Disease Model: A Comparative Guide for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of PAR-2-IN-1, a promising protease-activated receptor-2 (PAR-2) signaling pathway inhibitor, in a new disease model: Idiopathic Pulmonary Fibrosis (IPF). This document compares this compound with other commercially available PAR-2 antagonists, GB88 and C391, offering supporting experimental data and detailed protocols to facilitate rigorous evaluation.
Introduction to PAR-2 and its Role in Idiopathic Pulmonary Fibrosis
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation and fibrosis.[1] In the context of IPF, a devastating and progressive lung disease, PAR-2 is significantly upregulated in alveolar epithelial cells and fibroblasts.[1][2] Its activation by proteases, such as those involved in the coagulation cascade, triggers downstream signaling pathways that promote fibroblast proliferation, extracellular matrix deposition, and inflammation, all key hallmarks of IPF.[1] Therefore, inhibiting PAR-2 signaling presents a compelling therapeutic strategy for this debilitating disease. This compound is a novel small molecule inhibitor of the PAR-2 signaling pathway with demonstrated anti-inflammatory and anticancer properties.[3]
Comparative Analysis of PAR-2 Inhibitors
To effectively validate the therapeutic potential of this compound in an IPF model, a direct comparison with other well-characterized PAR-2 antagonists is essential. This guide focuses on two such alternatives: GB88 and C391.
In Vitro Inhibitory Profile
The initial step in validating a new inhibitor is to compare its in vitro potency against known alternatives. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | Target | IC50 | Assay System |
| This compound | PAR-2 Signaling | Data not publicly available | --- |
| GB88 | PAR-2 | ~2 µM | Calcium release in HT29 cells |
| C391 | PAR-2 | ~1.3 µM | Peptidomimetic-induced Ca2+ signaling |
Note: The lack of publicly available IC50 data for this compound necessitates initial in-house characterization to establish its comparative potency.
In Vivo Preclinical Data
A summary of the available in vivo data for these inhibitors provides a basis for designing new preclinical studies in an IPF model.
| Compound | Disease Model | Dosing | Key Findings |
| This compound | General in vivo studies | Formulation in 10% DMSO + 90% Corn Oil suggested | Anti-inflammatory and anticancer effects reported |
| GB88 | Acute Inflammation | 10 mg/kg, p.o. | Orally active and demonstrates anti-inflammatory properties in vivo |
| C391 | Thermal Hyperalgesia | 7.5 - 75 µg, intra-paw injection | Blocks proteinase-induced pain responses in vivo |
Proposed New Disease Model: Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model in mice is a well-established and highly relevant preclinical model for IPF. It recapitulates key features of the human disease, including inflammation, fibroblast activation, and excessive collagen deposition.
Experimental Workflow
The following diagram illustrates the general workflow for validating this compound in the bleomycin-induced pulmonary fibrosis model.
Caption: Experimental workflow for validating this compound in a bleomycin-induced fibrosis model.
Experimental Protocols
In Vitro PAR-2 Inhibition Assay (Calcium Mobilization)
Objective: To determine the IC50 of this compound and compare it to GB88 and C391.
Methodology:
-
Cell Culture: Culture human lung fibroblast cells (e.g., MRC-5) or a PAR-2 expressing cell line (e.g., HT-29) in appropriate media.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, GB88, or C391 for a specified time.
-
PAR-2 Agonist Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., Trypsin or a specific peptide agonist like SLIGKV-NH2).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.
Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Disease Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5 - 3 U/kg) in sterile saline. A control group will receive saline only.
-
Treatment Administration:
-
Begin treatment with this compound, GB88, C391, or vehicle control on a specified day post-bleomycin administration (e.g., day 7 for therapeutic intervention).
-
Administer compounds daily via oral gavage or another appropriate route based on their pharmacokinetic properties. Dosing should be based on literature and preliminary dose-ranging studies.
-
-
Monitoring: Monitor animal body weight and clinical signs throughout the study.
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (e.g., TGF-β1, IL-6).
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Collagen Content: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.
-
PAR-2 Signaling Pathway in IPF
The following diagram illustrates the proposed signaling cascade of PAR-2 in the context of idiopathic pulmonary fibrosis.
Caption: PAR-2 signaling pathway implicated in Idiopathic Pulmonary Fibrosis.
Conclusion
This guide provides a structured approach for the preclinical validation of this compound in the context of Idiopathic Pulmonary Fibrosis. By directly comparing its performance with established PAR-2 antagonists like GB88 and C391, researchers can generate robust and compelling data to support its further development as a potential therapeutic for this unmet medical need. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing these critical studies.
References
A Comparative Guide to Protease-Activated Receptor 2 (PAR-2) Antagonists: Evaluating Alternatives to PAR-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of several commercially available Protease-Activated Receptor 2 (PAR-2) antagonists. While the compound known as PAR-2-IN-1 is marketed as a PAR-2 signaling pathway inhibitor, publicly available, reproducible quantitative data on its specific activity and performance remains elusive. Therefore, this document focuses on providing a data-driven comparison of well-characterized alternative PAR-2 antagonists, namely GB88, AZ3451, K-14585, C391, and I-191, to aid researchers in selecting the most suitable tool for their experimental needs.
Data Presentation: A Comparative Look at PAR-2 Antagonist Potency
The inhibitory potency of PAR-2 antagonists is most commonly assessed through their half-maximal inhibitory concentration (IC50) in in vitro functional assays. The following table summarizes the reported IC50 values for several PAR-2 antagonists in two key assays: inhibition of intracellular calcium mobilization and inhibition of Extracellular signal-regulated kinase (ERK) phosphorylation, both downstream events of PAR-2 activation.
| Compound | Assay Type | Agonist Used | Cell Line | Reported IC50 |
| GB88 | Calcium Mobilization | 2f-LIGRLO-NH2 | HT-29 | 2 µM[1] |
| AZ3451 | Calcium Mobilization | Not Specified | Not Specified | 23 nM[2] |
| K-14585 | Calcium Mobilization | SLIGKV-OH | Primary human keratinocytes | 1.1–2.87 µM |
| C391 | Calcium Mobilization | 2-at-LIGRL-NH2 | 16HBE14o- | 1.30 µM[3] |
| I-191 | Calcium Mobilization | Not Specified | HT-29 | ~63 nM (pIC50 of 7.2) |
| C391 | ERK1/2 Phosphorylation | Not Specified | 16HBE14o- | 14 µM |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific agonist, its concentration, and the cell line used.
Experimental Protocols: Methodologies for Key Assays
Reproducibility in research is paramount. To that end, detailed methodologies for the principal assays cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the function of Gq-coupled GPCRs like PAR-2.
-
Cell Culture and Preparation:
-
Cells endogenously or recombinantly expressing PAR-2 (e.g., HT-29, 16HBE14o-, HEK293) are seeded into 96-well or 384-well black-walled, clear-bottom microplates.
-
Cells are grown to near confluence.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark for a specified time (typically 30-60 minutes).
-
-
Compound Treatment:
-
After dye loading, the cells are washed to remove excess dye.
-
The PAR-2 antagonist of interest, at varying concentrations, is added to the wells and pre-incubated for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A PAR-2 agonist (e.g., Trypsin, SLIGRL-NH2, 2f-LIGRLO-NH2) is added to the wells to stimulate the receptor.
-
Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling cascade, another key downstream pathway of PAR-2.
-
Cell Culture and Treatment:
-
Cells are cultured in multi-well plates and are often serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cells are pre-treated with the PAR-2 antagonist at various concentrations.
-
Following pre-incubation, a PAR-2 agonist is added to stimulate the cells for a specific duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Detection of Phosphorylated ERK (p-ERK):
-
The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates are quantified using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that uses specific capture and detection antibodies to quantify p-ERK and total ERK.
-
In-Cell Western / On-Cell ELISA: Cells are fixed and permeabilized in the culture plate, followed by incubation with antibodies against p-ERK and a normalization protein (e.g., total ERK or a housekeeping protein).
-
-
-
Data Analysis:
-
The p-ERK signal is normalized to the total ERK or other normalization control signal.
-
The IC50 value is determined by plotting the percentage of inhibition of agonist-induced ERK phosphorylation against the antagonist concentration.
-
Mandatory Visualization: Signaling Pathways and Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: PAR-2 Signaling Pathway Overview.
Caption: Calcium Mobilization Assay Workflow.
Caption: ERK Phosphorylation Assay Workflow.
References
Safety Operating Guide
Proper Disposal of PAR-2-IN-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper disposal of PAR-2-IN-1, a protease-activated receptor-2 (PAR2) signaling pathway inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The information is based on standard laboratory safety protocols and information analogous to materials provided in Safety Data Sheets (SDS) for similar chemical compounds.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its properties. It is a white to off-white solid with a molecular weight of 267.71 g/mol and is soluble in DMSO.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders. Decontaminate the spill area and equipment by scrubbing with alcohol. The collected waste and cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in its pure form or in a solution (commonly DMSO), must follow a structured protocol to minimize risk and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and absorbent pads, are considered contaminated and must be disposed of as solid hazardous waste.
-
-
Waste Collection and Storage:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure all waste containers are tightly sealed to prevent leaks or evaporation.
-
Label containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), and the approximate concentration and quantity.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Institutional Waste Management:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste composition.
-
Never dispose of this compound or its solutions down the drain or in regular trash.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 1690176-75-0 |
| Molecular Formula | C12H14ClN3O2 |
| Molecular Weight | 267.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C to -80°C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
Personal protective equipment for handling PAR-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, operational, and disposal information for the handling of PAR-2-IN-1, a protease-activated receptor-2 (PAR2) signaling pathway inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on general laboratory safety standards for handling similar chemical compounds. It is imperative to consult the official SDS provided by your supplier before commencing any work.
Emergency Procedures:
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Stock Solution Preparation:
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 5.35 | 20 |
| Ethanol | 2.68 | 10 |
Note: These values are approximate. Please refer to the supplier's datasheet for precise solubility information.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Method |
| Unused solid material | Dispose of in a designated hazardous chemical waste container. |
| Solutions | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PAR2-mediated intracellular calcium mobilization.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing PAR2 (e.g., HT-29) or a recombinant cell line overexpressing PAR2 in appropriate media and conditions.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of a PAR2 agonist (e.g., Trypsin or a specific activating peptide like SLIGKV-NH2).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the PAR2 agonist to all wells and immediately begin kinetic fluorescence reading.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
PAR2 Signaling Pathway
The following diagram illustrates the general mechanism of Protease-Activated Receptor 2 (PAR2) activation and subsequent downstream signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
